molecular formula C7H11NO2 B1458977 8-Oxa-5-azaspiro[3.5]nonan-6-one CAS No. 1785379-16-9

8-Oxa-5-azaspiro[3.5]nonan-6-one

Cat. No.: B1458977
CAS No.: 1785379-16-9
M. Wt: 141.17 g/mol
InChI Key: SSIKVWDDQXHNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-5-azaspiro[3.5]nonan-6-one (CAS 1785379-16-9) is a spirocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This chemical serves as a versatile and valuable synthetic building block in medicinal chemistry and drug discovery research. Spirocyclic scaffolds like this one, including the related 2-oxa-7-azaspiro[3.5]nonane, are recognized as valuable structural alternatives to common motifs like morpholine and are incorporated into molecules to fine-tune their properties for binding to biological targets . The core structure features a lactam and an oxetane ring sharing a spiro carbon, offering unique three-dimensional geometry and potential for hydrogen bonding. Researchers utilize this compound as a precursor for the synthesis of more complex, biologically active molecules. Its high structural specificity and potential for brain penetrability make it a compound of interest for developing therapeutics for cancer and central nervous system disorders . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-4-10-5-7(8-6)2-1-3-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIKVWDDQXHNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Novel Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the basic properties of 8-Oxa-5-azaspiro[3.5]nonan-6-one, a unique spirocyclic lactam. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical data, proposes a viable synthetic pathway, and outlines protocols for its characterization. Furthermore, it delves into the potential applications of this molecule within medicinal chemistry, drawing insights from the established roles of related spirocyclic systems.

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent three-dimensionality and structural rigidity.[1] This fixed spatial arrangement can lead to improved binding affinity and selectivity for biological targets. Among these, spiro-lactams are of particular interest due to their prevalence in biologically active compounds and their utility as synthetic intermediates.[1] this compound, incorporating both a lactam and an oxetane ring, represents a promising, yet underexplored, scaffold in this class. The oxetane moiety is increasingly recognized as a valuable motif in medicinal chemistry, often serving as a polar, metabolically stable isostere for carbonyl groups.[2]

This guide aims to provide a foundational understanding of this compound, acknowledging the current scarcity of specific literature on this compound while building a robust profile based on established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₁₁NO₂.[3][4] Its structure features a four-membered β-lactam ring fused to a six-membered tetrahydropyran ring through a spirocyclic carbon.

Table 1: Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₂[3][4]
Molecular Weight 141.17 g/mol [3]
CAS Number 1785379-16-9[3]
PubChem CID 105428209[3][4]
Predicted XLogP3 -0.9[4]
Predicted Hydrogen Bond Donors 1[4]
Predicted Hydrogen Bond Acceptors 2[4]
Predicted Rotatable Bond Count 0[4]

Note: Most physicochemical properties beyond the basic formula and weight are computationally predicted due to a lack of published experimental data.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Staudinger [2+2] Cycloaddition

The proposed synthesis involves the reaction of a ketene derived from an appropriate acyl chloride with an imine formed from a suitable amine and ketone.

Step 1: Formation of the Imine Precursor

The synthesis would likely begin with the formation of an imine from a suitable amine and 4-oxaspiro[2.5]octan-5-one. However, a more direct precursor would be the corresponding imine of tetrahydropyran-4-one.

Step 2: Generation of the Ketene

A ketene, such as that generated in situ from chloroacetyl chloride and a non-nucleophilic base like triethylamine, would serve as the other reactant.

Step 3: [2+2] Cycloaddition

The ketene would then react with the imine via a [2+2] cycloaddition to form the spiro-β-lactam ring system of this compound.

G cluster_0 Precursor Preparation cluster_1 Ketene Generation cluster_2 Core Synthesis cluster_3 Purification Tetrahydropyran-4-one Tetrahydropyran-4-one Imine Formation Imine Formation Tetrahydropyran-4-one->Imine Formation Amine (e.g., Benzylamine) Amine (e.g., Benzylamine) Amine (e.g., Benzylamine)->Imine Formation Imine Precursor Imine Precursor Imine Formation->Imine Precursor Staudinger [2+2] Cycloaddition Staudinger [2+2] Cycloaddition Imine Precursor->Staudinger [2+2] Cycloaddition Chloroacetyl Chloride Chloroacetyl Chloride Ketene Generation (in situ) Ketene Generation (in situ) Chloroacetyl Chloride->Ketene Generation (in situ) Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Ketene Generation (in situ) Ketene Ketene Ketene Generation (in situ)->Ketene Ketene->Staudinger [2+2] Cycloaddition Crude Product Crude Product Staudinger [2+2] Cycloaddition->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols: Characterization and Analysis

Given its novelty, detailed experimental protocols for this compound are not published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran and lactam rings. The chemical shifts and coupling constants would be crucial for confirming the spirocyclic structure.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for the carbonyl carbon of the lactam, the spiro-carbon, and the carbons of the tetrahydropyran ring.

Protocol:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated theoretical mass.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify key functional groups. A strong absorption band characteristic of the β-lactam carbonyl group is expected in the range of 1730-1770 cm⁻¹.

Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands for the C=O (lactam), C-N, and C-O functional groups.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a valuable building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The rigid, three-dimensional structure of this spirocycle can be exploited to design novel inhibitors of enzymes or modulators of receptors. The lactam ring can serve as a handle for further functionalization, allowing for the generation of libraries of related compounds for high-throughput screening.

  • Bioisostere for Piperidine and Morpholine: Azaspirocycles are increasingly being investigated as bioisosteres for commonly used fragments like piperidine and morpholine.[7] These substitutions can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability.

  • Antibacterial Agents: The β-lactam ring is the pharmacophore of a major class of antibiotics.[5] While the antibacterial activity of this specific compound is unknown, it could serve as a starting point for the development of novel β-lactam-containing antibacterials with unique resistance profiles.

G cluster_0 Structural Features cluster_1 Potential Applications This compound This compound Spirocyclic Core Spirocyclic Core This compound->Spirocyclic Core provides 3D rigidity β-Lactam Ring β-Lactam Ring This compound->β-Lactam Ring offers reactivity & biological potential Oxetane Moiety Oxetane Moiety This compound->Oxetane Moiety improves physicochemical properties Medicinal Chemistry Scaffold Medicinal Chemistry Scaffold Spirocyclic Core->Medicinal Chemistry Scaffold Novel Antibacterials Novel Antibacterials β-Lactam Ring->Novel Antibacterials Bioisosteric Replacement Bioisosteric Replacement Oxetane Moiety->Bioisosteric Replacement

Caption: Logical relationships of this compound's features and applications.

Conclusion

This compound stands as a promising yet largely uncharacterized molecule at the intersection of spirocycle and lactam chemistry. Its unique combination of a rigid spirocyclic core, a reactive β-lactam, and a metabolically robust oxetane ring positions it as a high-potential building block for the development of next-generation therapeutics. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and application of this novel chemical entity. Further investigation into its biological activity is warranted and could unveil exciting opportunities in various therapeutic areas.

References

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (n.d.). RSC Publishing. Retrieved from [Link]

  • This compound. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Methyl 8-oxa-5-azaspiro[3.5]nonane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2012). Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2012(1), 32-68. Retrieved from [Link]

  • Fallon, T., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13877. Retrieved from [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. (n.d.). ResearchGate. Retrieved from [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters, 24(12), 2329-2334. Retrieved from [Link]

  • 8-oxa-5-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. (n.d.). PubChem. Retrieved from [Link]

  • Scott, J. S., & Williams, G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469. Retrieved from [Link]

  • 5-Azaspiro[3.5]nonan-8-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced biological activity and improved physicochemical properties.[1] The incorporation of an oxetane ring, in particular, has been shown to be a valuable strategy for modulating properties such as solubility and metabolic stability.[2][3] This guide provides a detailed examination of the molecular structure and conformational landscape of 8-Oxa-5-azaspiro[3.5]nonan-6-one, a molecule that combines these two important structural features. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from analogous spirocyclic systems and foundational principles of stereochemistry to predict its structural characteristics. We will delve into the probable conformations of the constituent rings, propose experimental and computational methodologies for its definitive characterization, and discuss the implications of its structure on its potential applications in drug discovery.

Introduction: The Significance of Spirocyclic Lactams with Oxetane Moieties

The quest for novel chemical entities with enhanced therapeutic potential has led to an increased interest in molecules that occupy a greater volume of three-dimensional space. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are exemplary in this regard. This rigid, well-defined geometry can facilitate precise interactions with biological targets.[4] When a lactam (a cyclic amide) is part of the spiro-system, it introduces a polar, hydrogen-bonding capable functional group that is a common feature in many pharmaceuticals.

The incorporation of an oxetane ring, a four-membered ether, into molecular scaffolds is a relatively recent but impactful strategy in drug design.[2][5] The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[3] Furthermore, the strained nature of the four-membered ring can influence the conformational preferences of the entire molecule. The title compound, this compound, which features an oxetane ring spiro-fused to a piperidinone (a six-membered lactam), is therefore a molecule of significant interest.

Molecular Structure of this compound

The fundamental structure of this compound is defined by the spirocyclic fusion of an oxetane ring and a piperidinone ring. The shared spiro-carbon is C4 of the oxetane ring and C4 of the piperidinone ring.

PropertyValueSource
Molecular FormulaC7H11NO2[6]
Molecular Weight141.17 g/mol [1][6]
CAS Number1785379-16-9[1]

The connectivity of the atoms can be visualized as follows:

Connectivity diagram of this compound.

Conformational Analysis: A Predictive Approach

Due to the lack of published experimental data, the following conformational analysis is based on established principles for cyclohexane and oxetane ring systems.

The Piperidinone Ring Conformation

The six-membered piperidinone ring is expected to adopt a chair conformation to minimize steric and torsional strain. However, the presence of the spiro-center and the lactam functionality introduces specific constraints. The C(sp2)-hybridized carbonyl carbon and the adjacent nitrogen atom will influence the puckering of the ring. Two primary chair conformations are possible, differing in the axial or equatorial orientation of the substituents on the nitrogen and the carbon atoms. The relative energies of these conformers will be dictated by the steric interactions between the substituents and the ring.

The Oxetane Ring Conformation

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the barrier to inversion is typically low. The degree of puckering and the preferred conformation will be influenced by the substituents on the ring.

Interplay of the Two Rings

The spiro-fusion of the oxetane and piperidinone rings means that their conformations are not independent. The orientation of the oxetane ring will influence the steric environment of the piperidinone ring, and vice-versa. The overall lowest energy conformation of the molecule will be a balance between the optimal conformations of each individual ring and the minimization of steric interactions between the two rings. It is likely that the molecule will exist as a dynamic equilibrium of several low-energy conformers.

Proposed Methodologies for Structural and Conformational Elucidation

To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques is recommended.

Synthesis

Synthetic_Workflow cluster_0 Synthesis cluster_1 Characterization Start Oxetane Precursor Step1 Functional Group Interconversion Start->Step1 Reagents Step2 Cyclization Step1->Step2 Intermediate Product This compound Step2->Product Purification NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS XRay X-ray Crystallography Product->XRay

Proposed workflow for synthesis and characterization.
Experimental Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be the primary tools for elucidating the molecular structure. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) would provide invaluable information about the through-space proximity of protons, allowing for the determination of the relative stereochemistry and the predominant conformation in solution.

  • X-ray Crystallography: The most definitive method for determining the solid-state conformation of the molecule would be single-crystal X-ray diffraction. This would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry in the crystalline state.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Computational Modeling

In parallel with experimental work, computational modeling would provide significant insights into the conformational landscape of the molecule.

  • Conformational Search: A systematic or stochastic conformational search using molecular mechanics or semi-empirical methods would be performed to identify all possible low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified low-energy conformers would then be optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). This would provide the relative energies of the different conformations, allowing for the prediction of the most stable conformer.

  • NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized geometries can be calculated and compared with the experimental data to validate the predicted conformations.

Computational_Workflow Input 2D Structure of this compound ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch QM_Opt Geometry Optimization (DFT) ConfSearch->QM_Opt Energy Relative Energies of Conformers QM_Opt->Energy NMR_Pred NMR Chemical Shift Prediction QM_Opt->NMR_Pred Comparison Comparison with Experimental Data NMR_Pred->Comparison

Proposed computational workflow for conformational analysis.

Implications for Drug Discovery

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The rigid spirocyclic core can serve as a template to which various functional groups can be appended to interact with specific biological targets. The presence of the oxetane moiety is anticipated to confer favorable pharmacokinetic properties, such as increased solubility and metabolic stability.[8][9] The lactam functionality provides a handle for further chemical modification and introduces hydrogen bonding capabilities that can be crucial for target binding.

Conclusion

While direct experimental data on this compound is currently unavailable, this technical guide provides a comprehensive overview of its likely molecular structure and conformational behavior based on established chemical principles and data from analogous systems. The spirocyclic fusion of a puckered oxetane ring and a chair-like piperidinone ring is expected to result in a well-defined three-dimensional structure. The methodologies outlined herein, combining synthesis, advanced spectroscopic techniques, and computational modeling, provide a clear roadmap for the definitive characterization of this promising molecule. The insights gained from such studies will be invaluable for unlocking the full potential of this and related spirocyclic scaffolds in the field of drug discovery.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • CN107383038A - A kind of synthetic method of the t-butyl formate of 8 oxygen subunit, 5 oxa-, 2 azaspiro [3.5] nonane 2. (n.d.). Google Patents.
  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
  • Bull, J. A., & Croft, R. A. (2017). Synthesis and applications of spirocyclic oxetanes. Organic & Biomolecular Chemistry, 15(31), 6516–6526.
  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 362–370.
  • Dehnhardt, C. M., et al. (2016). Discovery of a Potent, Selective, and Orally Bioavailable Oxetane-Containing Inhibitor of the Kinesin Spindle Protein (KSP). Journal of Medicinal Chemistry, 59(21), 9645–9664.
  • Stepan, A. F., et al. (2012). The impact of 3-substituted oxetanes on drug-like properties. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Alves, M. J., & Pinho e Melo, T. M. (2021).

Sources

A Technical Guide to the Synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one from Novel Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this dynamic environment, spirocyclic scaffolds have emerged as a particularly compelling class of structures. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and effective interactions with biological targets.[1][2] The 8-oxa-5-azaspiro[3.5]nonan-6-one core, a unique fusion of an oxetane and a β-lactam ring, represents a frontier in the exploration of this chemical space. The oxetane moiety, a bioisostere for gem-dimethyl or carbonyl groups, can improve metabolic stability and aqueous solubility, while the β-lactam remains a privileged pharmacophore with a rich history in drug development.[3][4]

This technical guide provides an in-depth exploration of innovative synthetic strategies for constructing the this compound scaffold, moving beyond traditional precursors to leverage novel starting materials and contemporary synthetic methodologies. The protocols and rationales presented herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to access this valuable molecular framework.

Strategic Approaches to the this compound Core

The construction of the spirocyclic β-lactam core of this compound presents a unique set of challenges, primarily centered around the creation of the sterically demanding spirocyclic junction.[3] This guide will detail three distinct and innovative approaches, each employing different starting materials and key bond-forming reactions.

1. Multicomponent Reaction (MCR) Approach: A Ugi/Michael Addition Cascade

Multicomponent reactions are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot.[5][6] We propose a novel Ugi four-component reaction (U-4CR) followed by an intramolecular Michael addition to construct the target scaffold. This strategy leverages readily available starting materials and offers a high degree of modularity.

Conceptual Overview

The core of this approach lies in the strategic selection of an aldehyde component bearing a latent Michael acceptor. The Ugi reaction will assemble the linear precursor, which, upon activation, will undergo a diastereoselective intramolecular Michael addition to forge the desired spirocyclic β-lactam.

Experimental Workflow

Ugi_Michael_Workflow cluster_0 Ugi Four-Component Reaction cluster_1 Intramolecular Michael Addition start Oxetane-3-carbaldehyde, 3-aminopropenoate, Isocyanide, Carboxylic Acid ugi One-pot reaction in MeOH start->ugi Mix intermediate Linear Ugi Adduct ugi->intermediate Formation cyclization Base-mediated cyclization (e.g., DBU) intermediate->cyclization Activate product This compound Derivative cyclization->product Formation

Caption: Ugi/Michael Addition Workflow.

Detailed Protocol

Step 1: Ugi Four-Component Reaction

  • To a solution of oxetane-3-carbaldehyde (1.0 eq) in methanol (0.5 M) is added tert-butyl 3-aminopropenoate (1.0 eq), benzyl isocyanide (1.0 eq), and acetic acid (1.0 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the crude linear Ugi adduct is purified by column chromatography.

Rationale: The choice of 3-aminopropenoate as the amine component is crucial as it incorporates the necessary Michael acceptor functionality into the Ugi product.[5] The oxetane-3-carbaldehyde serves as the novel starting material to introduce the oxetane ring.

Step 2: Intramolecular Michael Addition

  • The purified Ugi adduct (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) (0.2 M).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the this compound derivative.

Rationale: DBU is a non-nucleophilic base that effectively promotes the intramolecular Michael addition by deprotonating the amide nitrogen, which then attacks the electron-deficient alkene to form the spirocyclic system.[7]

Parameter Ugi Reaction Michael Addition
Starting Materials Oxetane-3-carbaldehyde, tert-butyl 3-aminopropenoate, benzyl isocyanide, acetic acidPurified Ugi Adduct
Key Reagents -DBU
Solvent MethanolTHF
Temperature Room Temperature0 °C to Room Temperature
Typical Yield 60-80%70-90%
Diastereoselectivity N/ATypically favors one diastereomer

2. Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic and macrocyclic structures.[8][9] This approach utilizes a novel diallylated oxetane derivative as the starting material, which undergoes RCM to form the spiro-fused piperidinone ring, followed by subsequent transformations to yield the final β-lactam.

Conceptual Overview

This strategy involves the synthesis of a gem-diallylated oxetane amine derivative. This precursor, upon acylation with an appropriate acid chloride, will undergo a ring-closing metathesis reaction catalyzed by a ruthenium-based catalyst to form a six-membered unsaturated lactam. Subsequent functional group manipulations will lead to the target this compound.

Experimental Workflow

RCM_Workflow cluster_0 Diallylation and Acylation cluster_1 Ring-Closing Metathesis and Reduction start 3-(Aminomethyl)-3-(hydroxymethyl)oxetane diallylation Diallylation start->diallylation acylation Acylation with Chloroacetyl Chloride diallylation->acylation precursor RCM Precursor acylation->precursor rcm RCM with Grubbs' Catalyst precursor->rcm reduction Hydrogenation rcm->reduction product This compound reduction->product

Caption: Ring-Closing Metathesis Workflow.

Detailed Protocol

Step 1: Synthesis of the RCM Precursor

  • 3-(Aminomethyl)-3-(hydroxymethyl)oxetane is diallylated on the nitrogen atom using allyl bromide and a suitable base (e.g., K₂CO₃) to afford 3-((diallylamino)methyl)oxetan-3-ol.

  • The resulting amino alcohol is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) to yield the RCM precursor.

Rationale: The gem-diallyl moiety is essential for the subsequent RCM reaction.[10][11] Chloroacetyl chloride is chosen for the acylation step to introduce the carbonyl group of the future lactam.

Step 2: Ring-Closing Metathesis

  • The RCM precursor (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) (0.01 M).

  • Grubbs' second-generation catalyst (0.05 eq) is added, and the mixture is refluxed under an inert atmosphere for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • The solvent is removed, and the crude product is purified by column chromatography to give the spirocyclic enone.

Rationale: The use of a dilute solution and refluxing conditions favors the intramolecular RCM over intermolecular oligomerization.[12] Grubbs' second-generation catalyst is chosen for its high activity and functional group tolerance.[9]

Step 3: Reduction and Cyclization

  • The spirocyclic enone is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond.

  • The resulting chloro-substituted lactam can then undergo intramolecular nucleophilic substitution to form the β-lactam, although this specific transformation to a β-lactam from the piperidinone is a conceptual extension and may require further methodological development. A more direct approach to the β-lactam would involve a [2+2] cycloaddition as detailed in the next section.

Parameter Diallylation/Acylation Ring-Closing Metathesis
Starting Material 3-(Aminomethyl)-3-(hydroxymethyl)oxetaneDiallylated, acylated precursor
Key Reagents Allyl bromide, K₂CO₃, Chloroacetyl chloride, TEAGrubbs' 2nd Gen. Catalyst
Solvent Acetonitrile/DCMDCM
Temperature Room Temp to RefluxReflux
Typical Yield 60-75% (over 2 steps)80-95%

3. [2+2] Ketene-Imine Cycloaddition (Staudinger Synthesis)

The Staudinger synthesis is a classic and reliable method for the construction of β-lactam rings.[13][14] By employing a novel cyclic imine derived from oxetane, this powerful reaction can be adapted to forge the this compound scaffold.

Conceptual Overview

This approach hinges on the synthesis of a novel cyclic imine, 3,4-dihydro-2H-oxetano[3,2-b]pyridine, which serves as the spiro-forming component. The reaction of this imine with a suitable ketene, generated in situ from an acyl chloride and a base, will directly yield the target spirocyclic β-lactam via a [2+2] cycloaddition.

Experimental Workflow

Staudinger_Workflow cluster_0 Imine and Ketene Generation cluster_1 [2+2] Cycloaddition imine_start Novel Cyclic Imine (3,4-dihydro-2H-oxetano[3,2-b]pyridine) cycloaddition Staudinger Reaction imine_start->cycloaddition ketene_start Methoxyacetyl chloride + Triethylamine ketene In situ Ketene Generation ketene_start->ketene ketene->cycloaddition product This compound Derivative cycloaddition->product

Caption: Staudinger [2+2] Cycloaddition Workflow.

Detailed Protocol

Step 1: Synthesis of the Novel Cyclic Imine

The synthesis of 3,4-dihydro-2H-oxetano[3,2-b]pyridine would be a multi-step process likely starting from a suitably functionalized oxetane. This represents the key "novel starting material" development for this route.

Step 2: Staudinger [2+2] Cycloaddition

  • To a solution of the cyclic imine (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) at 0 °C is added triethylamine (1.5 eq).

  • A solution of methoxyacetyl chloride (1.2 eq) in DCM is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the this compound derivative.

Rationale: The in situ generation of the ketene from the acyl chloride and triethylamine is a standard and effective method.[13] The stereochemical outcome of the cycloaddition (cis or trans) can often be influenced by the nature of the substituents on both the ketene and the imine.[15]

Parameter Staudinger Cycloaddition
Starting Materials 3,4-dihydro-2H-oxetano[3,2-b]pyridine, Methoxyacetyl chloride
Key Reagents Triethylamine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 50-70%
Diastereoselectivity Dependent on substrates and conditions

Conclusion and Future Outlook

The synthesis of the this compound scaffold is an endeavor that pushes the boundaries of synthetic chemistry and opens new avenues for drug discovery. The three distinct strategies outlined in this guide—the Ugi/Michael addition cascade, ring-closing metathesis, and the Staudinger [2+2] cycloaddition—each offer unique advantages and rely on the creative use of novel starting materials. These approaches provide a robust and versatile toolkit for accessing this valuable spirocyclic system and its derivatives. As the demand for novel, three-dimensional chemical matter continues to grow, the development of innovative synthetic routes to scaffolds like this compound will be paramount to the success of future drug discovery programs.

References

  • Vertex AI Search. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • De Kimpe, N., & D'hooghe, M. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 295-342). Springer.
  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2010). Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2010(i), 1-50.
  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31227-31234.
  • Goh, Y. S., Tu, Z., & Chiba, S. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6031.
  • González-Vera, J. A., & Ramón, D. J. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3539-3554.
  • Anklam, S., & Liebscher, J. (1998). Synthesis of optically active spiro-β-lactams by cycloadditions to α-alkylidene-β-lactams. Tetrahedron, 54(23), 6369-6384.
  • Shaabani, A., Soleimani, E., & Ghasemi, A. (2012). Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. The Journal of Organic Chemistry, 77(22), 10430-10436.
  • Wang, L., Ren, Z., & Ding, M. W. (2014). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. Organic & Biomolecular Chemistry, 12(43), 8752-8759.
  • Gandon, V., & Malacria, M. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366-1373.
  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
  • Smolecule. (n.d.). 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane.
  • Wikipedia. (n.d.). Passerini reaction.
  • Majumdar, K. C., & Chattopadhyay, B. (2003).
  • Ortiz-Rojas, L. F., et al. (2021). Ultrasound-assisted diastereoselective green synthesis of spiro-fused-γ-lactams functionalized with an amide bond heterocyclic bioisostere via the Ugi azide/domino process coupled strategy. Organic & Biomolecular Chemistry, 19(31), 6843-6854.
  • Sharma, U., & Kumar, A. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Asian Journal of Organic Chemistry, 9(12), 1996-2015.
  • Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-1394.
  • Banfi, L., et al. (2011). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 7, 1246-1268.
  • Dömling, A. (2002). The Passerini Reaction. Organic Reactions, 1-60.
  • Wikipedia. (n.d.).
  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. (2024). International Journal of Molecular Sciences, 25(15), 8279.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development, 27(7), 1189-1205.
  • Organic Chemistry Portal. (n.d.).
  • Ferreira, R. J., et al. (2021). Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1438-1444.
  • Moody, C. J., & Roff, G. J. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13873.
  • BenchChem. (n.d.). Application Notes and Protocols for Azaspiro[3.
  • Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 144(31), 14073-14078.
  • Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(8), 3237-3259.

Sources

8-Oxa-5-azaspiro[3.5]nonan-6-one: A Scoping Guide to Unlocking Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe the complexities of biological targets.[1][2] This guide focuses on the untapped potential of a specific spiro-heterocycle, 8-Oxa-5-azaspiro[3.5]nonan-6-one. While direct biological data for this compound is not extensively published, its structural motifs—a spirocyclic core and a lactam ring—are hallmarks of numerous bioactive molecules. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals by providing a comprehensive analysis of its potential biological activities through structural analogy, exploring plausible mechanisms of action, and detailing robust experimental workflows for screening and validation.

The Architectural Advantage: Why Spirocycles?

The departure from flat, two-dimensional molecules towards more complex three-dimensional structures is a prevailing trend in drug discovery. Spirocycles, characterized by two rings sharing a single common atom, are at the forefront of this evolution. Their inherent rigidity and defined spatial arrangement of substituents offer several advantages:

  • Enhanced Target Binding: The 3D nature of spirocycles allows for more specific and multi-point interactions with the intricate surfaces of protein binding pockets.[2]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel areas of chemical space, enabling the development of intellectual property and overcoming challenges associated with existing pharmacophores.

This compound, with its spiro[3.5] core, presents a compelling starting point for the exploration of new therapeutic agents.

Deconstructing this compound: A Structural Overview

The structure of this compound comprises a tetrahydropyran ring fused to a β-lactam via a spirocyclic carbon atom. This unique arrangement presents several key features that may drive its biological activity:

  • The Lactam Moiety: The four-membered β-lactam ring is a well-established pharmacophore, most notably in penicillin and cephalosporin antibiotics, which acts by inhibiting bacterial cell wall synthesis.[4] The inherent ring strain of the β-lactam makes the carbonyl carbon highly susceptible to nucleophilic attack, a key feature for covalent inhibition of enzymes.[5]

  • The Oxa- and Aza- Substitutions: The presence of oxygen and nitrogen atoms within the spirocyclic framework introduces polarity and potential hydrogen bonding sites, which are critical for molecular recognition by biological targets.

  • The Spiro[3.5] Core: This specific spirocyclic system dictates the precise three-dimensional orientation of the lactam and the tetrahydropyran ring, presenting a unique conformational profile for interaction with target proteins.

Inferred Biological Activities and Potential Therapeutic Targets

Based on the structural features of this compound and the known activities of related azaspiro and spiro-lactam compounds, several potential biological activities can be hypothesized.

Antibacterial Activity

The most direct hypothesis, owing to the β-lactam ring, is antibacterial activity.

  • Potential Mechanism of Action: Similar to other β-lactam antibiotics, this compound could potentially inhibit bacterial penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of the peptidoglycan cell wall.[6] The spirocyclic scaffold could influence the compound's spectrum of activity and its susceptibility to β-lactamases.

Anticancer Activity

Numerous spirocyclic compounds, including spiro-indolinones and spiro-lactams, have demonstrated potent anticancer effects.[2][7]

  • Potential Mechanisms of Action:

    • Tubulin Polymerization Inhibition: Some β-lactam analogs are known to target the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.[8]

    • Modulation of Apoptotic Pathways: Spirocyclic compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein-protein interactions (e.g., MDM2-p53).[2]

Antiviral and Antiplasmodial Activity

Recent studies have highlighted the potential of spiro-β-lactams as dual-action agents against HIV and Plasmodium, the causative agent of malaria.[9][10]

  • Potential Mechanism of Action: The exact mechanisms for these activities are still under investigation, but they are thought to involve the inhibition of key viral or parasitic enzymes. The unique stereochemistry of spiro-β-lactams appears to be crucial for their activity.[9]

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a GPCR involved in glucose homeostasis, making it a target for the treatment of type 2 diabetes.[1]

  • Potential Mechanism of Action: While this compound has a different substitution pattern, the underlying spiro[3.5]nonane scaffold suggests that it could be a starting point for the design of novel GPCR modulators.

Experimental Workflows for Activity Screening

A systematic approach is required to validate the hypothesized biological activities of this compound. The following experimental workflows provide a robust framework for initial screening and subsequent mechanistic studies.

General Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization cluster_2 Mechanism of Action Studies A Compound Acquisition/Synthesis B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response Studies C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vitro ADMET Profiling E->F G Target Identification F->G H Biochemical & Cellular Assays G->H I In Vivo Efficacy Models H->I

Caption: A generalized workflow for the discovery and development of bioactive compounds.

Detailed Protocol: Antibacterial Susceptibility Testing
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC values will provide a quantitative measure of the compound's antibacterial potency.

Detailed Protocol: In Vitro Anticancer Cell Proliferation Assay
  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be utilized.

  • MTT or SRB Assay:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT or SRB reagent and incubate to allow for the formation of formazan crystals or protein staining, respectively.

    • Solubilize the formazan or the bound dye and measure the absorbance.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Proposed Signaling Pathway: Hypothetical Inhibition of a Bacterial Penicillin-Binding Protein (PBP)

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by this compound PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking InactivePBP Inactive Acyl-PBP Complex PBP->InactivePBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Compound This compound Compound->PBP Covalent binding to active site

Caption: Hypothetical mechanism of action for antibacterial activity via PBP inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique three-dimensional architecture, coupled with the presence of a reactive lactam moiety, suggests a high potential for diverse biological activities. The hypotheses and experimental frameworks presented in this guide are intended to catalyze further research into this intriguing molecule. Future efforts should focus on the chemical synthesis of a library of derivatives to establish structure-activity relationships, followed by in-depth biological evaluation to elucidate its mechanism of action and validate its therapeutic potential.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available from: [Link]

  • Tanimoto, K., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of Medicinal Chemistry, 56(5), 1974-83. Available from: [Link]

  • Neu, H. C. (1985). beta-Lactam antibiotics: structural relationships affecting in vitro activity and pharmacologic properties. Reviews of Infectious Diseases, 7 Suppl 4, S527-36. Available from: [Link]

  • Miliutina, M., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(11), 2136-2165. Available from: [Link]

  • Zapun, A., et al. (2005). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy, 49(7), 2944-2949. Available from: [Link]

  • Page, M. I. (1987). Structure-activity relationships: chemical. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 322(1562), 143-156. Available from: [Link]

  • Zaitsev, V. P., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325. Available from: [Link]

  • Zaitsev, V. P., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325. Available from: [Link]

  • Alves, A. J. S., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. Available from: [Link]

  • Xu, P.-P., et al. (2023). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. Advanced Synthesis & Catalysis. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of aztreonam 5. 48. Retrieved from [Link]

  • Slanina, T. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(23), 8230. Available from: [Link]

  • Alcaide, B., et al. (2010). Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. The Journal of Organic Chemistry, 75(6), 2011-20. Available from: [Link]

  • Alves, A. J. S., et al. (2020). Spiro-lactams as novel antimicrobial agents. Current Topics in Medicinal Chemistry, 20(2), 140-152. Available from: [Link]

  • Li, W., et al. (2015). Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site. Journal of Medicinal Chemistry, 58(15), 6045-6060. Available from: [Link]

Sources

The Enigmatic Core: A Technical Guide to the Synthesis and Therapeutic Exploration of 8-Oxa-5-azaspiro[3.5]nonan-6-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-oxa-5-azaspiro[3.5]nonan-6-one scaffold represents a compelling yet underexplored area of medicinal chemistry. This technical guide provides a comprehensive overview of this unique spirocyclic system, navigating through its structural intricacies, plausible synthetic pathways, and potential therapeutic applications. While direct research on this specific core is nascent, this document leverages established principles and data from structurally related analogues to offer a foundational resource for researchers poised to investigate this promising chemical space. We will delve into logical synthetic strategies, propose key areas for biological evaluation, and discuss the structure-activity relationships that are likely to govern the bioactivity of its derivatives.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise and potent interactions with biological targets. The rigid nature of the spirocyclic core can lead to improved metabolic stability and a more favorable ADMET profile. The "this compound" core, incorporating both an oxane and a β-lactam ring fused at a quaternary center, presents a unique constellation of features:

  • Structural Rigidity: The spirocyclic fusion point locks the conformation of the two rings, reducing entropic loss upon binding to a target.

  • Stereochemical Complexity: The spiro atom is a chiral center, offering opportunities for stereoselective synthesis and the development of enantiomerically pure drug candidates.

  • Embedded Pharmacophores: The β-lactam moiety is a well-established pharmacophore with a rich history in antibiotic development and potential for broader enzymatic inhibition. The oxane ring can influence solubility and provide vectors for further functionalization.

This guide will serve as a roadmap for unlocking the potential of this intriguing scaffold.

Strategic Synthesis of the this compound Core

While specific literature detailing the synthesis of this compound is not yet prevalent, we can propose logical and robust synthetic strategies based on established methodologies for constructing spiro-β-lactams and related heterocyclic systems.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold points towards key intermediates and reactions. The central challenge lies in the stereocontrolled formation of the spirocyclic junction and the concomitant construction of the strained β-lactam ring.

G Target This compound Staudinger [2+2] Cycloaddition (Staudinger Reaction) Target->Staudinger Intramolecular Intramolecular Cyclization Target->Intramolecular Imine Tetrahydropyran-4-imine derivative Staudinger->Imine Ketene Ketene Staudinger->Ketene AminoAcid 4-(Aminomethyl)tetrahydropyran-4-carboxylic acid derivative Intramolecular->AminoAcid SAR Core This compound Core R1 R1: N-substituent on β-lactam Core->R1 R2 R2: Substituents on the Oxane Ring Core->R2 R3 R3: Substituents at C7 of β-lactam Core->R3 R1_examples Aryl, Alkyl, Heterocyclyl (Modulates lipophilicity, target interactions) R1->R1_examples R2_examples Halogens, Alkoxy, Hydroxyl (Influences solubility, metabolic stability) R2->R2_examples R3_examples Aryl, Alkyl (Steric and electronic effects on β-lactam reactivity) R3->R3_examples

8-Oxa-5-azaspiro[3.5]nonan-6-one: A Versatile Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug design.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to optimize ligand-target interactions and modulate drug-like properties.[1]

This technical guide focuses on a particularly promising yet underexplored heterocyclic building block: 8-Oxa-5-azaspiro[3.5]nonan-6-one . This unique scaffold merges the advantageous features of a strained oxetane ring with a chemically versatile β-lactam. The fusion of these two rings creates a rigid, sp³-rich core that presents a distinct vectoral array for substituent placement, making it an attractive starting point for the synthesis of novel chemical entities.

The oxetane moiety is a known bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[2][3] Simultaneously, the β-lactam ring, a cornerstone of antibiotic chemistry, provides a reactive handle for a variety of chemical transformations. This guide will delve into the synthesis, reactivity, and potential applications of the this compound core, providing a comprehensive resource for its utilization in drug discovery programs.

Structural Features and Physicochemical Properties

The this compound core (C₇H₁₁NO₂) possesses a calculated molecular weight of approximately 141.17 g/mol .[4] The spirocyclic fusion of the oxetane and β-lactam rings results in a conformationally constrained structure. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Key Structural and Electronic Attributes:

  • Oxetane Ring: The four-membered ether introduces polarity and a potential hydrogen bond acceptor site. Its strained nature, with a ring strain energy of about 25.5 kcal/mol, makes it susceptible to nucleophilic ring-opening under certain conditions, offering a pathway for further functionalization.[5]

  • β-Lactam Ring: The amide bond within the four-membered ring is susceptible to cleavage, a reactivity famously exploited by β-lactam antibiotics. This provides a key site for synthetic diversification. The nitrogen atom can also be a site for substitution.

  • Spiro Center: The quaternary carbon at the heart of the molecule imparts a distinct 3D geometry, allowing for precise spatial positioning of substituents.

A summary of the computed properties for the parent scaffold is presented below:

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂[4]
Molecular Weight141.17 g/mol [4]
XLogP3-0.9[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count0[4]

Synthesis of the this compound Core

While specific literature detailing the synthesis of this compound is limited, a plausible synthetic strategy can be devised based on established methodologies for constructing similar spirocyclic systems, particularly spiro-β-lactams. The Staudinger [2+2] ketene-imine cycloaddition is a widely used and powerful method for the formation of β-lactam rings and represents a logical approach.[6]

A hypothetical, yet chemically sound, retrosynthetic analysis is depicted below:

G Target This compound Disconnect1 [2+2] Cycloaddition Target->Disconnect1 Intermediates Oxetan-3-imine + Ketene Disconnect1->Intermediates Precursors Oxetan-3-one + Amine + Acetyl Chloride Derivative Intermediates->Precursors G Core This compound N_Func N-Functionalization (Alkylation, Acylation, Arylation) Core->N_Func Lactam_Ring_Opening β-Lactam Ring Opening (Hydrolysis, Aminolysis) Core->Lactam_Ring_Opening Oxetane_Ring_Opening Oxetane Ring Opening (Acid-catalyzed nucleophilic addition) Core->Oxetane_Ring_Opening

Figure 2: Key reaction pathways for derivatization.

N-Functionalization

The secondary amine of the β-lactam is a prime site for introducing diversity. Standard N-alkylation or N-acylation protocols can be employed.

  • N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, THF).

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane).

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.

β-Lactam Ring Opening

The strained amide bond of the β-lactam can be opened by various nucleophiles, providing access to γ-amino acid derivatives containing an oxetane moiety.

  • Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to the corresponding γ-amino acid.

  • Aminolysis/Alcoholysis: Reaction with amines or alcohols can yield the corresponding amides or esters. This reaction may require elevated temperatures or catalysis.

Oxetane Ring Opening

The oxetane ring is generally stable under neutral and basic conditions but can be opened by nucleophiles under acidic conditions (Brønsted or Lewis acid catalysis). [7]This reaction proceeds via activation of the ether oxygen, followed by nucleophilic attack at one of the oxetane carbons.

  • Mechanism: Protonation of the oxetane oxygen makes the ring more susceptible to nucleophilic attack. The regioselectivity of the attack will depend on steric and electronic factors of both the oxetane and the incoming nucleophile.

  • Potential Products: Ring-opening can lead to the formation of diols, amino alcohols, or other difunctionalized piperidine derivatives, significantly increasing molecular complexity.

Medicinal Chemistry Insights and Strategic Applications

The incorporation of the this compound scaffold can be a strategic choice in drug design to address several common challenges.

Bioisosteric Replacement

Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, have been successfully used as bioisosteres for the morpholine group. [3][8]The morpholine motif is common in drug candidates but can be a site of metabolic liability (oxidation). Replacing it with a spirocyclic oxetane can block these metabolic pathways, leading to improved pharmacokinetic profiles. [3]The this compound core can be envisioned as a novel, rigid scaffold to achieve similar goals.

Improving Physicochemical Properties

The introduction of sp³-rich, polar scaffolds is a well-established strategy to improve aqueous solubility and reduce lipophilicity (LogD). [1]These are critical parameters for oral bioavailability and overall drug-likeness. The polar nature of the oxetane and lactam functionalities within a compact, rigid structure makes this core an excellent candidate for enhancing these properties.

Exploring Novel Chemical Space

The unique 3D geometry of the this compound scaffold allows for the exploration of novel vector spaces around a core molecule. This can lead to the discovery of new interactions with a biological target that are not accessible with flatter, more conventional ring systems.

Conclusion and Future Outlook

The this compound core represents a compelling, albeit underexplored, building block for medicinal chemistry. Its unique combination of a strained oxetane and a reactive β-lactam within a rigid spirocyclic framework offers a wealth of opportunities for creating novel, 3D-shaped molecules with potentially superior pharmacological profiles. While detailed experimental data for this specific scaffold is still emerging, the established chemistry of its constituent rings and related spirocyclic systems provides a solid foundation for its synthetic elaboration and application in drug discovery. As the demand for innovative molecular architectures continues to grow, the this compound scaffold is poised to become a valuable tool in the modern medicinal chemist's toolbox.

References

  • Ring-opening reactions of oxetanes yield important functionalized products depending upon the nature of nucleophiles as well as substitution pattern on the oxetane ring. Ring opening of oxetanes can be carried out under a variety of reaction conditions. In this review article, an up-to-date overview of major synthetic methodologies involved in the... (Source: Not available)
  • Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Walsh Medical Media. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (URL: [Link])

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • 8-oxa-5-azaspiro[3.5]nonane. PubChemLite. (URL: [Link])

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. (URL: [Link])

  • 8-Fluoro-6-oxa-1-azaspiro[3.5]nonane. PubChem. (URL: [Link])

  • 8-hydroxy-6-azaspiro[3.5]nonan-5-one. PubChemLite. (URL: [Link])

  • 6-oxa-8-azaspiro[3.5]nonane-2,7-dione. PubChemLite. (URL: [Link])

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. (URL: [Link])

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA. (URL: [Link])

  • 8Lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione. PubChem. (URL: [Link])

  • 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one. PubChemLite. (URL: [Link])

  • 8-oxa-5-azaspiro[3.5]nonane-6-carboxylic acid. PubChem. (URL: [Link])

Sources

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 8-Oxa-5-azaspiro[3.5]nonan-6-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the demand for molecules with enhanced three-dimensionality (3D) and optimized physicochemical properties has driven the exploration of novel chemical space. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic and aliphatic ring systems. This technical guide provides an in-depth analysis of the 8-Oxa-5-azaspiro[3.5]nonan-6-one core, a unique and promising heterocyclic building block. We will delve into its structural and conformational features, discuss plausible synthetic strategies based on established methodologies for related compounds, and explore its potential applications in drug design as a versatile scaffold and bioisostere. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of spirocyclic chemistry in their therapeutic programs.

Introduction: The Spirocyclic Advantage in Drug Design

The pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. Historically, drug discovery has been dominated by compounds rich in sp²-hybridized carbon atoms, often leading to planar and rigid molecules. While successful, this approach has its limitations, including potential off-target effects and metabolic liabilities. The concept of "escaping from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) has gained significant traction, as it correlates with improved clinical success.[1]

Spirocycles, characterized by two rings sharing a single carbon atom, are inherently three-dimensional structures that offer a range of advantages in drug design:

  • Enhanced Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of substituents, enabling optimal interactions with complex biological targets.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can lead to favorable changes in key drug-like properties, such as increased solubility, reduced lipophilicity, and improved metabolic stability, when compared to their non-spirocyclic counterparts.[2]

  • Novel Chemical Space and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities for generating new intellectual property and overcoming challenges with existing pharmacophores.

The this compound core, a heterocyclic system containing both a lactam and an ether linkage, represents a particularly interesting scaffold. The presence of these functional groups provides opportunities for diverse chemical modifications and hydrogen bonding interactions, making it an attractive building block for a wide range of therapeutic targets.

Structural and Conformational Analysis

The this compound scaffold is comprised of a six-membered morpholinone ring fused at the 5-position with a cyclobutane ring. The spirocyclic nature of this molecule imparts significant conformational rigidity.

A detailed conformational analysis of saturated six-membered heterocycles has been a subject of extensive research.[3][4] The tetrahydropyran ring in the 8-oxa-5-azaspiro[3.5]nonane moiety is expected to adopt a chair conformation to minimize steric strain. The fusion with the cyclobutane ring will influence the puckering of the morpholinone ring and the overall geometry of the molecule. Understanding the preferred conformation is crucial for structure-based drug design, as it dictates the spatial orientation of substituents and their potential interactions with a biological target.

Diagram: Conformational Rigidity of the this compound Core

G cluster_core This compound Core cluster_implications Implications for Drug Design core Spirocyclic Core (this compound) rigidity Conformational Rigidity core->rigidity imparts vectors Defined Exit Vectors rigidity->vectors leads to binding Precise Target Binding vectors->binding entropy Reduced Conformational Entropy binding->entropy selectivity Enhanced Selectivity binding->selectivity G target < This compound > intermediate1 < Amino Acid Precursor > target->intermediate1 Lactam formation intermediate2 < Cyclobutane Derivative > intermediate1->intermediate2 Functional group interconversion starting_materials Commercially Available Starting Materials intermediate2->starting_materials Ring formation

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

A potential synthetic route could commence with a suitable cyclobutane derivative, which would be elaborated to introduce the necessary amine and carboxylic acid functionalities for the subsequent lactam formation. The following is a generalized, hypothetical protocol based on common organic synthesis techniques.

Step 1: Synthesis of a Key Amino Acid Intermediate

This step would likely involve the alkylation of a protected amine with a cyclobutane derivative bearing a leaving group and a protected carboxylic acid or a precursor.

Step 2: Deprotection and Intramolecular Cyclization

Following the formation of the amino acid precursor, selective deprotection of the carboxylic acid and amine would be followed by an intramolecular amide bond formation to yield the desired spirocyclic lactam.

Experimental Protocol (Hypothetical):

  • Synthesis of the Amino Ester Precursor:

    • To a solution of a suitable protected cyclobutane methanol derivative in an appropriate solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

    • After stirring for 30 minutes, add a protected 2-bromoacetate derivative and allow the reaction to warm to room temperature overnight.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

    • The resulting ether can then be converted to the corresponding amine via standard procedures (e.g., Gabriel synthesis or reductive amination).

  • Lactam Formation:

    • Saponify the ester of the amino ester precursor using a base like LiOH in a mixture of THF and water.

    • After acidification and extraction, the resulting amino acid is subjected to cyclization conditions. This can be achieved using a variety of peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

    • The reaction is typically stirred at room temperature for several hours until completion.

    • Purification of the final product, this compound, would be performed using column chromatography or recrystallization.

Self-Validation: Each step of this proposed synthesis would be monitored by thin-layer chromatography (TLC) and the structure of the intermediates and the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

The this compound core is a valuable building block for creating diverse libraries of compounds for drug discovery. Its utility stems from its ability to serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation and as a bioisosteric replacement for other common heterocyclic rings.

A Versatile Scaffold for Library Synthesis

The nitrogen atom of the lactam can be functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). The carbonyl group can also be a point of modification or can participate in hydrogen bonding interactions with the target protein.

Diagram: Diversification of the this compound Core

G cluster_diversification Points of Diversification cluster_library Compound Library core This compound N_alkylation N-Alkylation/Arylation core->N_alkylation carbonyl_mod Carbonyl Modification core->carbonyl_mod ring_subst Ring Substitution core->ring_subst library Diverse Library of Spirocyclic Compounds N_alkylation->library carbonyl_mod->library ring_subst->library

Caption: Multiple diversification points for library synthesis.

Bioisosteric Replacement

Bioisosterism is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. The this compound core can be considered a bioisostere for other cyclic systems, such as piperidine or morpholine, which are common in many drug molecules.

Table 1: Physicochemical Property Comparison of Common Heterocycles

HeterocycleMolecular Weight ( g/mol )clogPTPSA (Ų)
Piperidine85.151.112.0
Morpholine87.12-0.921.3
8-Oxa-5-azaspiro[3.5]nonane 127.17-0.2 (predicted)21.3

Note: clogP and TPSA values are calculated estimates and can vary depending on the software used.

The replacement of a more flexible ring system with the rigid 8-Oxa-5-azaspiro[3.5]nonane core can lead to:

  • Improved Metabolic Stability: The spirocyclic nature and the presence of the quaternary carbon can block sites of metabolism.

  • Enhanced Selectivity: The well-defined conformation can lead to more specific interactions with the desired target over off-targets.

  • Modulation of Physicochemical Properties: As shown in Table 1, the introduction of the oxazaspirocycle can significantly alter lipophilicity (logP) and polarity (TPSA), which can be fine-tuned to optimize ADME properties.

A notable example of the successful application of a related azaspiro[3.5]nonane scaffold is in the development of sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor. [5]The incorporation of a 7-azaspiro[3.5]nonane linker was a key feature that contributed to its superior potency and selectivity. [5]This highlights the potential of the azaspiro[3.5]nonane core in designing highly effective therapeutics.

Potential Therapeutic Applications

Given the prevalence of lactams and spirocycles in bioactive molecules, derivatives of this compound could be explored for a wide range of therapeutic areas, including:

  • Oncology: As demonstrated by the Bcl-2 inhibitor example, the scaffold can be used to design potent and selective anticancer agents.

  • Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties to achieve blood-brain barrier penetration makes this scaffold attractive for CNS targets.

  • Infectious Diseases: Spirocyclic β-lactams have shown antibacterial and antiviral activities, suggesting that derivatives of the title compound could be investigated as novel anti-infective agents. [6]

Conclusion

The this compound core is a compelling and under-explored building block in medicinal chemistry. Its inherent three-dimensionality, coupled with the potential for diverse functionalization, offers a powerful platform for the design of novel therapeutics. While a specific, publicly available synthesis protocol remains to be published, the plausible synthetic routes based on established methodologies make this scaffold accessible for investigation. As the field of drug discovery continues to embrace the principles of three-dimensional chemistry, the strategic incorporation of spirocyclic systems like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances, 14(1), 1-15. [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261, 1. [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Medina-Franco, J. L., Martinez-Mayorga, K., & Meurice, N. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(49), 28655-28666. [Link]

  • Kaur, R., & Singh, R. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4). [Link]

  • Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2013). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry, 51(8), 435-439. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • Baklanov, M. A., & Rybakov, V. B. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8049. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-38. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Pinto, M., I. L. Soares, M., & Pinho e Melo, T. M. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(10), 2359-2391. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Riddell, F. G., & Turner, E. S. (1978). The conformational analysis of saturated heterocycles. Part 100. 1-Oxa-3-azacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 707-710. [Link]

  • Pinto, M., I. L. Soares, M., & Pinho e Melo, T. M. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(10), 2359-2391. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • da Silva, A. J., Andrade, C. K., & de Souza, R. O. (2013). Spiro-lactams as novel antimicrobial agents. Current medicinal chemistry, 20(27), 3369-3382. [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). 8-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019). WO2019160882A1 - Pd-1/pd-l1 inhibitors.
  • Meanwell, N. A. (2021). Heterocycles in drug discovery: Properties and preparation. In Advances in Heterocyclic Chemistry (Vol. 134, pp. 149-183). Academic Press. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Kirichok, A. A., Shton, I. O., Pishel, I. V., Zozulya, S., Borysko, P. O., Kubyshkin, V. V., ... & Mykhailiuk, P. K. (2018). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link]

  • Google Patents. (2020).
  • Guerrini, G., Ciciani, G., Varani, K., Gessi, S., Borea, P. A., & Vamvakides, A. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. European journal of medicinal chemistry, 35(9), 839-851. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Sharma, P., & Kumar, V. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Mini reviews in medicinal chemistry, 24(20), 1800-1821. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Google Patents. (2022). WO2022022630A1 - Oxa-azaspiro derivative, and preparation method therefor and pharmaceutical use thereof.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-38. [Link]

  • Wang, Y., Li, L., Zhang, X., Li, J., & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]

  • Soderberg, T. (2021). 3.2: Conformations of Acyclic Hydrocarbons. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts. [Link]

  • Appell, M., Struther, J. M., & Francl, M. M. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Canadian Journal of Chemistry, 83(6), 749-760. [Link]

  • PubChem. (n.d.). 8-Fluoro-6-oxa-1-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 1-11. [Link]

  • PubChem. (n.d.). 8-Fluoro-2-oxa-6-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • OrganicChemistryTutor.com. (2023, September 19). How to Analyze the Newman and Chair Conformations [Video]. YouTube. [Link]

  • Drug Hunter. (2024, November 25). Advancing Macrocycles in Drug Discovery [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a constant endeavor. The "Escape from Flatland" concept has underscored the importance of incorporating three-dimensional (3D) structural motifs into drug candidates to improve their physicochemical and pharmacological properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of such 3D scaffolds. Their rigid yet conformationally defined nature can lead to improved binding affinity and selectivity for biological targets.[2]

This guide focuses on the 8-Oxa-5-azaspiro[3.5]nonan-6-one scaffold, a unique heterocyclic system that combines the structural rigidity of a spirocycle with the favorable properties of an oxetane ring and a lactam moiety. The oxetane, often considered a polar surrogate for a gem-dimethyl group, can enhance metabolic stability and aqueous solubility. The lactam ring provides a versatile anchor for further functionalization and can participate in key hydrogen bonding interactions with biological targets. This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this promising scaffold in medicinal chemistry.

Synthetic Strategies: Constructing the this compound Core

While a definitive, peer-reviewed synthesis for this compound is not extensively documented, a plausible and robust synthetic route can be proposed based on established methodologies for analogous spirocyclic systems. The following multi-step synthesis is adapted from the preparation of 2-oxa-7-azaspiro[3.5]nonane and related compounds.[3]

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Piperidine Diester cluster_1 Step 2: Reduction to Diol cluster_2 Step 3: Oxetane Ring Formation cluster_3 Step 4: Deprotection cluster_4 Step 5: Lactam Formation (Proposed) A Diethyl malonate + N-Tosylbis(2-bromoethyl)amine B N-Tosyl-piperidine-4,4-diethyl ester A->B  Base (e.g., K2CO3) C N-Tosyl-piperidine-4,4-diethyl ester B->C D N-Tosyl-4,4-bis(hydroxymethyl)piperidine C->D  LiAlH4, THF E N-Tosyl-4,4-bis(hydroxymethyl)piperidine D->E F N-Tosyl-2-oxa-7-azaspiro[3.5]nonane E->F  1. MsCl, Et3N  2. Base (e.g., NaOH) G N-Tosyl-2-oxa-7-azaspiro[3.5]nonane F->G H 2-Oxa-7-azaspiro[3.5]nonane G->H  e.g., Na/NH3 or HBr/phenol I 2-Oxa-7-azaspiro[3.5]nonane H->I J This compound I->J  Oxidation (e.g., RuO4)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Tosyl-piperidine-4,4-diethyl ester

  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-tosylbis(2-bromoethyl)amine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting materials are consumed.

  • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: This step constructs the core piperidine ring through a double alkylation of diethyl malonate. The tosyl group serves as a robust protecting group for the nitrogen atom.

Step 2: Reduction to N-Tosyl-4,4-bis(hydroxymethyl)piperidine

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (excess, e.g., 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Tosyl-piperidine-4,4-diethyl ester (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction to warm to room temperature and stir until the ester is fully reduced (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the diol, which can often be used in the next step without further purification.

Causality: LiAlH4 is a powerful reducing agent capable of reducing the ester functionalities to the corresponding primary alcohols, providing the necessary diol precursor for oxetane formation.

Step 3: Formation of N-Tosyl-2-oxa-7-azaspiro[3.5]nonane

  • Dissolve the diol (1.0 eq) in a suitable solvent like dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et3N) (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.1 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Add an aqueous solution of a base such as sodium hydroxide to effect the intramolecular Williamson ether synthesis.

  • Stir vigorously until the cyclization is complete (monitor by TLC).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality: This one-pot, two-step sequence first converts the hydroxyl groups into good leaving groups (mesylates) and then promotes an intramolecular SN2 reaction to form the strained four-membered oxetane ring.

Step 4: Deprotection of the Piperidine Nitrogen

  • The removal of the tosyl group can be achieved under various conditions, such as with sodium in liquid ammonia or using HBr in the presence of phenol. The choice of method will depend on the compatibility with other functional groups.

  • After the reaction is complete, work up accordingly to isolate the free secondary amine, 2-Oxa-7-azaspiro[3.5]nonane.[3]

Causality: Removal of the tosyl protecting group is necessary to reveal the free amine for subsequent functionalization, including the formation of the lactam.

Step 5: Lactam Formation to Yield this compound (Proposed)

  • The oxidation of the piperidine ring to the corresponding lactam can be achieved using various oxidizing agents. A common method is the use of ruthenium tetroxide (RuO4), which can be generated in situ from a catalytic amount of RuCl3 or RuO2 with a stoichiometric oxidant like sodium periodate (NaIO4).

  • Dissolve the 2-Oxa-7-azaspiro[3.5]nonane in a biphasic solvent system (e.g., CCl4/CH3CN/H2O).

  • Add NaIO4 (excess) and a catalytic amount of RuCl3·xH2O.

  • Stir the reaction vigorously at room temperature until the starting material is consumed.

  • Work up the reaction by adding a quenching agent (e.g., isopropanol), followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to yield the target molecule.

Causality: This oxidation specifically targets the carbon atoms adjacent to the nitrogen, leading to the formation of the desired lactam. This is a well-established transformation for the synthesis of piperidinones from piperidines.

Physicochemical Properties and Characterization

PropertyPredicted ValueSource
Molecular Formula C7H11NO2PubChem[4]
Molecular Weight 141.17 g/mol PubChem[4]
XLogP3 -0.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Topological Polar Surface Area 49.8 ŲPubChem[4]

Expected Spectroscopic Features:

  • ¹H NMR: Resonances corresponding to the protons of the oxetane ring, the piperidinone ring, and the N-H proton of the lactam. The protons adjacent to the oxygen and nitrogen atoms would appear at a lower field.

  • ¹³C NMR: Signals for the spiro carbon, the carbonyl carbon of the lactam, and the carbons of the oxetane and piperidinone rings. The carbonyl carbon would be expected in the range of 170-180 ppm.

  • IR Spectroscopy: A characteristic strong absorption band for the lactam carbonyl group (C=O) around 1650-1680 cm⁻¹, and a band for the N-H stretch around 3200 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z = 141.17.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of novel drug candidates due to its unique combination of structural and functional features.

Bioisosteric Replacement

This scaffold can serve as a bioisostere for other cyclic and acyclic moieties in known bioactive compounds. For instance, it can be used to replace piperidine or morpholine rings to improve metabolic stability and fine-tune physicochemical properties such as solubility and lipophilicity.[1][5]

G A Bioactive Molecule with Piperidine Ring B This compound Derivative A->B Bioisosteric Replacement C Improved Properties: - Metabolic Stability - Solubility - 3D Shape B->C Leads to

Caption: Bioisosteric replacement strategy using the spirocyclic scaffold.

Scaffold for Library Synthesis

The lactam nitrogen provides a convenient handle for further derivatization, allowing for the rapid generation of a library of compounds for screening against various biological targets. The rigid core ensures that the appended substituents are held in well-defined spatial orientations, which can aid in structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

While the biological activity of this compound itself is not reported, derivatives of related spirocyclic lactams and azaspirocycles have shown activity in a range of therapeutic areas.

Related ScaffoldTherapeutic Area/TargetReference
Spiro-β-lactamsAntibacterial, Antiviral (HIV), Antiplasmodial[6]
2-oxa-8-azaspiro[4.5]decane derivativesPTPN11 (SHP2) inhibitors for cancer[7]
Spiro heterocyclic steroidsAntiproliferative, Antimalarial, Antifungal[2]
Lactam tachykinin antagonistsTachykinin receptor antagonists[8]

These examples suggest that derivatives of this compound could be explored for a variety of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality, coupled with the favorable properties of the oxetane and lactam moieties, makes it an attractive building block for the development of next-generation therapeutics. The synthetic strategies outlined in this guide, based on robust and well-established chemical transformations, provide a clear path for the synthesis and future exploration of this scaffold. As the demand for novel, patentable chemical matter with improved drug-like properties continues to grow, scaffolds such as this compound are poised to play an increasingly important role in medicinal chemistry.

References

Sources

Methodological & Application

Application Notes & Protocols: A Guideline to the Synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of Spirocyclic β-Lactams

The confluence of a spirocyclic framework with the pharmacologically significant β-lactam ring presents a unique three-dimensional architecture that is of profound interest to medicinal chemists and drug development professionals. The target molecule, 8-Oxa-5-azaspiro[3.5]nonan-6-one, embodies this structural elegance, incorporating a tetrahydropyran moiety spiro-fused to a 2-azetidinone (β-lactam) ring. This arrangement offers a rigid scaffold that can orient substituents in precise vectors, potentially enhancing interactions with biological targets. Furthermore, the embedded oxane ring can influence aqueous solubility and metabolic stability, key parameters in drug design.

This document provides a comprehensive guide to a proposed synthesis of this compound, grounded in established chemical principles. As no direct published protocol for this specific molecule is readily available, the following synthesis is devised based on the robust and historically significant Staudinger ketene-imine cycloaddition.[1][2] The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the synthetic pathway.

Proposed Synthetic Strategy: A Two-Step Approach to the Spirocyclic Core

The retrosynthetic analysis of this compound points towards a convergent two-step strategy centered around the powerful Staudinger [2+2] cycloaddition. This reaction is a cornerstone in the synthesis of β-lactams.[3][4]

Our proposed forward synthesis involves:

  • Step 1: Imine Formation. The synthesis commences with the condensation of a commercially available ketone, tetrahydropyran-4-one, with a suitable primary amine to form the requisite spiro-imine intermediate. To facilitate the reaction and subsequent characterization, and to allow for potential final deprotection, a benzylamine is chosen as the amine source.

  • Step 2: Staudinger [2+2] Cycloaddition. The formed imine is then subjected to a [2+2] cycloaddition with a ketene, generated in situ from an appropriate precursor. This step forges the four-membered β-lactam ring, yielding the spirocyclic core. For the synthesis of the target molecule, which is unsubstituted at the C7 position of the β-lactam ring, a ketene derived from a two-carbon acyl chloride, such as chloroacetyl chloride, is a suitable choice. Subsequent dehalogenation would be required. Alternatively, and more directly, methoxyacetyl chloride can be used, with the potential for subsequent modification if desired. For the purpose of this protocol, we will focus on the use of a simple acyl chloride precursor.

The overall synthetic approach is depicted in the following reaction scheme:

Synthesis_Scheme reactant1 Tetrahydropyran-4-one intermediate N-Benzyl-1-oxa-4-azaspiro[4.5]dec-4-ene reactant1->intermediate Step 1: Imine Formation (Toluene, Dean-Stark) reactant2 Benzylamine reactant2->intermediate product_protected 5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one intermediate->product_protected Step 2: [2+2] Cycloaddition (DCM) reactant3 Chloroacetyl chloride reactant3->product_protected reactant4 Triethylamine reactant4->product_protected final_product This compound product_protected->final_product Step 3: Deprotection (H2, Pd/C)

Caption: Proposed synthetic route for this compound.

Mechanistic Considerations: The "Why" Behind the Protocol

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Imine Formation: The condensation of a ketone with a primary amine to form an imine is a reversible reaction. To drive the equilibrium towards the product, the water generated as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by the use of a dehydrating agent such as molecular sieves.[5] An acid catalyst (e.g., p-toluenesulfonic acid) is often employed to protonate the ketone's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

Staudinger Cycloaddition: This reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism.[6] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene. This forms a zwitterionic intermediate. The subsequent step is a conrotatory ring closure, where the enolate anion of the zwitterion attacks the iminium cation to form the four-membered β-lactam ring.[7] The in situ generation of the ketene from chloroacetyl chloride and a tertiary amine like triethylamine is critical, as free ketenes are highly reactive and prone to polymerization.[4]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tetrahydropyran-4-one≥98%e.g., Sigma-AldrichStore under inert atmosphere.
Benzylamine≥99%e.g., Acros OrganicsDistill before use.
TolueneAnhydrouse.g., Fisher Scientific
p-Toluenesulfonic acid monohydrate≥98.5%e.g., Alfa AesarCatalyst for imine formation.
Chloroacetyl chloride≥98%e.g., TCI AmericaHighly corrosive and lachrymatory.
Triethylamine≥99.5%e.g., Sigma-AldrichDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrouse.g., EMD Millipore
Palladium on Carbon (Pd/C)10 wt. %e.g., Strem ChemicalsCatalyst for deprotection.
MethanolACS GradeVariousSolvent for deprotection.
Sodium sulfate (Na₂SO₄)Anhydrous, granularVariousDrying agent.
Silica Gel230-400 meshVariousFor column chromatography.
Protocol 1: Synthesis of N-Benzyl-1-oxa-4-azaspiro[4.5]dec-4-ene (Imine Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add tetrahydropyran-4-one (10.0 g, 100 mmol), benzylamine (10.7 g, 100 mmol), a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), and 150 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount: 1.8 mL). Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is of sufficient purity for the next step. For analytical purposes, a small sample can be purified by vacuum distillation.

  • Validation:

    • TLC Analysis: Monitor the reaction using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

    • Characterization: The structure of the imine can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the characteristic C=N stretch around 1650 cm⁻¹ and the absence of the C=O stretch from the starting ketone (around 1715 cm⁻¹) and the N-H stretches from the primary amine.

Protocol 2: Synthesis of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one (Protected Spiro-β-Lactam)
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the crude imine from Protocol 1 (approx. 100 mmol) and 200 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Ketene Generation and Cycloaddition: In the dropping funnel, prepare a solution of chloroacetyl chloride (12.4 g, 110 mmol) in 50 mL of anhydrous DCM. To the cooled imine solution, add triethylamine (11.1 g, 110 mmol) dropwise. Following this, add the chloroacetyl chloride solution from the dropping funnel dropwise over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation:

    • TLC Analysis: Monitor the reaction for the consumption of the imine and the formation of a new, more polar product.

    • Characterization: The structure of the protected spiro-β-lactam should be confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The IR spectrum is expected to show a strong carbonyl absorption characteristic of a β-lactam at approximately 1740-1760 cm⁻¹.

Protocol 3: Deprotection to this compound (Final Product)
  • Setup: To a hydrogenation flask, add the purified protected spiro-β-lactam (e.g., 10 mmol) and 100 mL of methanol. Carefully add 10% Pd/C (10 mol% Pd) under a stream of nitrogen.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature. The reaction progress can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product.

  • Purification and Validation: The crude product can be further purified by recrystallization or chromatography if necessary. The final structure of this compound (PubChem CID: 105428209)[8] should be unequivocally confirmed by ¹H NMR, ¹³C NMR, IR, and HRMS. The ¹H NMR should show the absence of the benzyl protons. The IR spectrum should now show an N-H stretch around 3200-3300 cm⁻¹.

Experimental Workflow Visualization

Experimental_Workflow start Start imine_formation Protocol 1: Imine Formation (Tetrahydropyran-4-one + Benzylamine) start->imine_formation imine_workup Work-up & Solvent Removal imine_formation->imine_workup analytical1 Validation: TLC, NMR, IR imine_workup->analytical1 cycloaddition Protocol 2: Staudinger Cycloaddition (Imine + Chloroacetyl Chloride/Et3N) cyclo_workup Quenching & Extraction cycloaddition->cyclo_workup purification1 Column Chromatography cyclo_workup->purification1 analytical2 Validation: TLC, NMR, IR, HRMS purification1->analytical2 deprotection Protocol 3: Hydrogenolysis (H2, Pd/C) deprotection_workup Filtration & Concentration deprotection->deprotection_workup analytical3 Validation: NMR, IR, HRMS deprotection_workup->analytical3 final_product Final Product: This compound analytical1->cycloaddition analytical2->deprotection analytical3->final_product

Caption: Step-by-step experimental workflow with integrated analytical validation points.

References

  • (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. [Link]

  • Staudinger synthesis. In Wikipedia. Retrieved from [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PubMed. [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Staudinger Ketene Cycloaddition: Definition |Mechanism. Organic Chemistry Reaction. Retrieved from [Link]

  • (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]

  • (2020). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines. ResearchGate. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Retrieved from [Link]

  • (2020). Staudinger reactions between ketenes 1a,b (generated from the... ResearchGate. [Link]

  • This compound. AKos Consulting & Solutions. Retrieved from [Link]

  • Staudinger reaction. In Wikipedia. Retrieved from [Link]

  • (2020). [2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine. ResearchGate. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Methyl 8-oxa-5-azaspiro[3.5]nonane-6-carboxylate. PubChem. Retrieved from [Link]

  • (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. PubMed. [Link]

  • (2018). Problem in synthesis of imine? ResearchGate. [Link]

  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one. Google Patents.
  • (2020). Radical addition of tetrahydrofuran to imines assisted by tert-butyl hydroperoxide. ResearchGate. [Link]

Sources

The Strategic Deployment of 8-Oxa-5-azaspiro[3.5]nonan-6-one in the Architectural Design of Complex Molecules: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Azaspiro[3.5]nonane Scaffolds

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The strategic incorporation of spirocyclic systems, particularly those containing heteroatoms, has emerged as a powerful approach to "escape flatland" and explore chemical space in three dimensions. The 8-oxa-5-azaspiro[3.5]nonan-6-one scaffold is a prime exemplar of this design philosophy. Its inherent rigidity, conferred by the spirocyclic fusion of an oxetane and a piperidinone ring, presents a unique conformational profile that can facilitate precise interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives as versatile building blocks in the synthesis of complex, biologically active molecules. We will delve into the rationale behind its use, explore synthetic strategies for analogous systems, and provide detailed protocols to illustrate the practical application of this important class of molecules.

The azaspiro[3.5]nonane core is increasingly recognized for its ability to serve as a bioisosteric replacement for more traditional moieties, such as piperidines, often leading to improved metabolic stability and modulated physicochemical properties like lipophilicity and aqueous solubility. These attributes are critical for the development of drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Characteristics and Molecular Properties

The unique arrangement of the oxetane and piperidinone rings in this compound results in a distinct set of physicochemical properties. The presence of the oxygen and nitrogen heteroatoms, along with the carbonyl group, provides multiple points for hydrogen bonding, which can be crucial for target engagement and solubility.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem
Molecular Weight 141.17 g/mol PubChem
CAS Number 1785379-16-9Various Suppliers
Topological Polar Surface Area 38.3 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Synthetic Strategies: Accessing the Azaspiro[3.5]nonane Core

While a specific, publicly documented, and detailed synthetic protocol for this compound has proven elusive in the current body of scientific literature, the synthesis of closely related azaspiro[3.5]nonane derivatives provides a strong foundation for a proposed synthetic pathway. The following sections detail established methods for constructing analogous spirocyclic systems, which can be adapted for the synthesis of the title compound.

Conceptual Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests a strategy involving the formation of the lactam ring as a key step. This could be achieved through an intramolecular cyclization of a suitably functionalized oxetane precursor.

G Target This compound Intermediate1 N-Protected 3-((aminomethyl)oxetan-3-yl)acetic acid derivative Target->Intermediate1 Lactam formation Intermediate2 Functionalized Oxetane Intermediate1->Intermediate2 Chain elongation StartingMaterial 3-Oxetanone Intermediate2->StartingMaterial Nucleophilic addition

Caption: Retrosynthetic analysis for this compound.

Illustrative Protocol: Synthesis of a Related 2,5-Dioxa-8-azaspiro[3.5]nonane Derivative

The following protocol, adapted from a patented synthesis of a related dioxa-azaspiro[3.5]nonane, illustrates a general multi-step approach to this class of compounds[1]. This method highlights key transformations such as N-acylation and intramolecular cyclization.

Step 1: N-Acylation of a Precursor Amino Alcohol

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an appropriate solvent (e.g., acetonitrile), add chloroacetyl chloride (1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acylated intermediate in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash, dry, and concentrate to afford the crude spirocyclic lactam.

  • Purify the product by column chromatography on silica gel.

Step 3: Deprotection (if necessary)

  • If a protecting group (e.g., benzyl) is present on the nitrogen atom, it can be removed via catalytic hydrogenation.

  • Dissolve the protected lactam in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Application in the Synthesis of Complex Molecules: A Gateway to Novel Bioactive Compounds

The this compound scaffold serves as a versatile platform for the synthesis of more elaborate molecules. The lactam functionality can be manipulated in various ways, and the secondary amine provides a handle for further diversification.

Workflow for Derivatization

G Scaffold This compound N_Alkylation N-Alkylation / N-Arylation Scaffold->N_Alkylation Lactam_Reduction Lactam Reduction Scaffold->Lactam_Reduction Lactam_Opening Lactam Ring Opening Scaffold->Lactam_Opening Derivative1 N-Substituted Derivatives N_Alkylation->Derivative1 Derivative2 Spirocyclic Amine Lactam_Reduction->Derivative2 Derivative3 Functionalized Amino Acid Lactam_Opening->Derivative3

Caption: Potential derivatization pathways for this compound.

Protocol: N-Arylation of a Related Azaspirocycle

This protocol demonstrates a common method for functionalizing the nitrogen atom of an azaspirocycle, a key step in building more complex molecules.

  • To a solution of the azaspirocycle (1.0 eq) and an aryl halide (e.g., 2-fluoronitrobenzene, 1.1 eq) in a suitable solvent (e.g., DMSO), add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Conclusion and Future Outlook

References

  • PubChem Compound Summary for CID 105428209, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 2015. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

Sources

Application Notes and Protocols for the Strategic Use of 8-Oxa-5-azaspiro[3.5]nonan-6-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The principle of "escaping from flatland" has become a central tenet in modern drug design, emphasizing the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this design philosophy.[2] The rigid, well-defined three-dimensional arrangement of atoms in spirocycles can lead to improved pharmacological properties, including enhanced binding affinity, greater selectivity for biological targets, and superior metabolic stability.[3][4]

The 8-Oxa-5-azaspiro[3.5]nonan-6-one scaffold represents a particularly compelling building block for contemporary drug discovery. It marries the advantageous properties of a lactam, a common feature in many bioactive molecules, with a spiro-fused oxetane ring. The oxetane moiety is a low molecular weight, polar group known to enhance aqueous solubility and metabolic stability, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[5][6] The incorporation of this spirocyclic lactam can thus be a powerful strategy to optimize the physicochemical and pharmacokinetic profiles of lead compounds.

This guide provides a comprehensive overview of the strategic application of this compound in medicinal chemistry, including a plausible synthetic approach, protocols for its derivatization, and its potential as a novel scaffold for library synthesis.

Physicochemical Properties and Structural Features

The unique arrangement of the oxetane and lactam rings in this compound imparts a distinct set of physicochemical properties that are highly desirable in drug candidates.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₇H₁₁NO₂Low molecular weight contributes to favorable ligand efficiency.
Molecular Weight 141.17 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
Topology Spirocyclic, 3D-richPre-organized conformation can reduce the entropic penalty of binding to a target, potentially increasing potency. Provides vectors for substitution in well-defined spatial orientations.
Key Functional Groups Oxetane, Lactam (secondary amide)The oxetane oxygen can act as a hydrogen bond acceptor. The lactam provides both a hydrogen bond donor (N-H) and acceptor (C=O), and a site for further functionalization.
Polarity EnhancedThe polar nature of the oxetane and lactam moieties can improve aqueous solubility, a common challenge in drug development.[6]
Metabolic Stability Potentially IncreasedThe oxetane ring is often more resistant to metabolic degradation compared to other functionalities, potentially leading to an improved pharmacokinetic profile.[7]

Synthetic Strategy: A Plausible Route

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, a plausible and efficient route can be conceptualized based on established methodologies for the synthesis of related spirocyclic systems, particularly through intramolecular cyclization of functionalized amino acid derivatives.[8]

The proposed retrosynthetic analysis, depicted below, disconnects the lactam ring to reveal a key intermediate: an oxetane-containing β-amino acid. This precursor can, in turn, be derived from a suitable oxetane building block.

G A This compound B 3-(Aminomethyl)oxetane-3-acetic acid A->B Lactamization C Protected 3-(hydroxymethyl)oxetane-3-carbonitrile B->C Nitrile Hydrolysis & Reduction D 3-Oxetanone C->D Cyanohydrin formation & Protection

Figure 1. Retrosynthetic analysis for this compound.

Protocol 1: Proposed Synthesis of this compound

This protocol outlines a multi-step synthesis starting from commercially available 3-oxetanone.

Step 1: Synthesis of 3-(Hydroxymethyl)oxetane-3-carbonitrile

  • To a solution of 3-oxetanone (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • This intermediate can be used in the next step without further purification.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the crude cyanohydrin from the previous step in dichloromethane.

  • Add a suitable protecting group precursor, for example, tert-butyldimethylsilyl chloride (1.2 eq) and imidazole (1.5 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the protected cyanohydrin.

Step 3: Reduction of the Nitrile to the Primary Amine

  • Dissolve the protected cyanohydrin (1.0 eq) in a suitable solvent like diethyl ether or tetrahydrofuran.

  • Carefully add lithium aluminum hydride (1.5 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solid and wash with ether. Concentrate the filtrate to yield the protected amino alcohol.

Step 4: Oxidation and Deprotection to form the β-Amino Acid

  • This step can be achieved through various oxidative procedures. A two-step process is generally reliable. First, oxidize the primary alcohol to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Following the formation of the aldehyde, perform a Pinnick oxidation using sodium chlorite and a scavenger to yield the carboxylic acid.

  • Finally, remove the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield 3-(aminomethyl)oxetane-3-acetic acid.

Step 5: Intramolecular Cyclization to form this compound

  • Dissolve the crude β-amino acid from the previous step in a high-boiling point, non-polar solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus for 12-24 hours. The inherent ring strain in the formation of the four-membered oxetane ring makes this a challenging but feasible cyclization.[9]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the target compound, this compound.

Applications in Drug Discovery: Library Synthesis and Scaffold Hopping

The true utility of this compound lies in its application as a versatile building block for the creation of diverse chemical libraries and as a novel scaffold for bioisosteric replacement.

Protocol 2: N-Functionalization for Library Development

The secondary amide of the lactam is an ideal handle for introducing diversity.

G Scaffold This compound Alkylation N-Alkylation (e.g., Williamson Ether Synthesis) Scaffold->Alkylation Acylation N-Acylation (e.g., Schotten-Baumann) Scaffold->Acylation Arylation N-Arylation (e.g., Buchwald-Hartwig) Scaffold->Arylation Library Diverse Chemical Library Alkylation->Library Acylation->Library Arylation->Library

Figure 2. Derivatization strategies for library synthesis.

A. N-Alkylation (e.g., with Benzyl Bromide)

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

B. N-Arylation (Buchwald-Hartwig Cross-Coupling)

  • In a dry flask, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Add a dry, deoxygenated solvent like toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Application as a Bioisostere for Morpholine

The this compound scaffold can be envisioned as a novel, more rigid, and potentially more metabolically stable bioisostere of morpholine, a common motif in many approved drugs. The spirocyclic nature locks the conformation, which can be advantageous for target binding.

Workflow for Bioisosteric Replacement:

  • Identify a Lead Compound: Select a lead molecule containing a morpholine ring that is a known or suspected site of metabolic liability.

  • In Silico Modeling: Computationally replace the morpholine ring with the this compound scaffold (or its reduced amine analog). Assess the impact on the overall conformation and the key binding interactions with the biological target.

  • Synthesis: Synthesize the new analog using appropriate synthetic routes, potentially involving the derivatization of the spirocyclic scaffold as described in Protocol 2.

  • In Vitro Evaluation:

    • Potency Assay: Determine the activity of the new analog against the biological target and compare it to the original lead compound.

    • Solubility Assay: Measure the aqueous solubility of the new analog and compare it to the parent compound.

    • Metabolic Stability Assay: Incubate the new analog and the parent compound with liver microsomes or hepatocytes and measure the rate of degradation to assess metabolic stability.

  • Data Analysis: Compare the potency, solubility, and metabolic stability data of the new analog with the original lead compound to evaluate the success of the bioisosteric replacement.

G cluster_0 Lead Compound cluster_1 Spirocyclic Analog cluster_2 Evaluation A Bioactive Molecule with Morpholine Ring B Analog with This compound A->B Bioisosteric Replacement C Improved Potency? B->C D Enhanced Solubility? B->D E Increased Metabolic Stability? B->E

Figure 3. Workflow for bioisosteric replacement of morpholine.

Conclusion

This compound is a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxetane and lactam moieties, makes it an attractive building block for the development of next-generation therapeutics. The synthetic and derivatization protocols outlined in this guide provide a framework for researchers to incorporate this novel scaffold into their drug discovery programs, enabling the exploration of new chemical space and the optimization of lead compounds with improved drug-like properties.

References

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • Aldabbagh, F., et al. (2015). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

  • Kulyk, M. I., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

  • SciSupplies (n.d.). This compound, 95%, 100mg. SciSupplies. [Link]

  • Google Patents (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Cole, M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • SciSupplies (n.d.). 1,3-Diphenylurea>98.0%(HPLC)(N)100g. SciSupplies. [Link]

  • FDER (n.d.). Berries Store-It Drawer Kit - with Clear Paper-Tray. FDER. [Link]

  • Al-Ghorbani, M., et al. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 169-181. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Rios Torres, R. (Ed.). (2022).
  • Google Patents (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1039305. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ACS Spring 2021. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(18), 6545-6555. [Link]

  • Kotha, S., & Khedkar, P. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 112(3), 1650-1680. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(30), 5691-5700. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

  • Bak, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7268. [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 61. [Link]

  • Islov, A. A., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 12214-12220. [Link]

  • Kumar, A., et al. (2023). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ResearchGate. [Link]

Sources

Application Notes and Protocols for 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous demand for novel molecular architectures that can provide access to new chemical space and improved pharmacological properties. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of molecules. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to their linear or planar counterparts.

Among the diverse array of spirocyclic systems, the 8-Oxa-5-azaspiro[3.5]nonan-6-one scaffold represents a unique convergence of two key pharmacophores: the β-lactam ring and the oxetane ring. The β-lactam is a well-established motif in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics, but also as a versatile synthon in organic chemistry. The oxetane ring, a four-membered cyclic ether, has gained significant attention as a bioisostere for carbonyl groups and as a means to improve physicochemical properties such as solubility and metabolic stability.[1] The fusion of these two rings in a spirocyclic arrangement offers a compact and rigid framework with a distinct vectoral display of functional groups, making it a promising scaffold for the development of novel therapeutic agents.

This application note provides a comprehensive guide to the experimental procedures for the synthesis and potential reactions of this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound: A Representative Protocol

The synthesis of spiro-β-lactams is most commonly and effectively achieved through the Staudinger [2+2] ketene-imine cycloaddition reaction. This powerful transformation involves the reaction of a ketene, often generated in situ, with an imine to form the four-membered β-lactam ring.[2] The following is a representative, detailed protocol for the synthesis of this compound, based on established principles of the Staudinger reaction.

Overall Synthetic Scheme

Synthesis_of_8_Oxa_5_azaspiro_3_5_nonan_6_one cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 3-Oxetanone 3-Oxetanone 3-Iminooxetane 3-Iminooxetane 3-Oxetanone->3-Iminooxetane NH3, Dean-Stark Ammonia Ammonia Chloroacetyl_chloride Chloroacetyl chloride Product This compound Chloroacetyl_chloride->Product 3-Iminooxetane->Product ClCOCH2Cl, Et3N, DCM, 0 °C to rt

Caption: Synthetic overview for this compound.

Step-by-Step Protocol: Staudinger [2+2] Cycloaddition

Materials:

  • 3-Oxetanone

  • Ammonia (7N solution in methanol)

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dean-Stark apparatus (for imine formation, optional)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Part A: Synthesis of the Imine Intermediate (3-Iminooxetane)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark apparatus), add 3-oxetanone (1.0 eq) and a suitable solvent such as toluene.

  • Imine Formation: Add a solution of ammonia in methanol (1.1 eq). Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or by observing the collection of water in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude 3-iminooxetane is often used in the next step without further purification. Due to its potential instability, it is advisable to proceed to the next step promptly.

Part B: [2+2] Cycloaddition

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 3-iminooxetane (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Triethylamine: To the cooled solution, add triethylamine (1.2 eq) dropwise while stirring.

  • Addition of Chloroacetyl Chloride: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the in situ formation of the ketene and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting imine.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Troubleshooting and Optimization
ProblemPotential CauseSuggested Solution
Low Yield Incomplete imine formation.Ensure complete removal of water during imine formation, possibly by using a Dean-Stark apparatus.
Decomposition of the ketene intermediate.Maintain a low reaction temperature during the addition of chloroacetyl chloride. Ensure slow and controlled addition.
Formation of Side Products Polymerization of the ketene.Slow addition of the acid chloride at low temperature is critical.
Hydrolysis of the β-lactam ring.Ensure anhydrous conditions and quench the reaction carefully.

Characterization of this compound

The structural elucidation of the synthesized this compound is crucial and can be achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data
Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
C=O (β-lactam) -~170-175
Spirocyclic Carbon -~70-80
CH₂ (oxetane) ~4.5-5.0 (dd)~75-85
CH₂ (β-lactam) ~3.0-3.5 (s)~40-50
CH₂ (piperidine ring) ~1.5-2.0 (m)~30-40
NH Broad singlet, variable-

Note: The exact chemical shifts and coupling constants will need to be determined experimentally. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of all proton and carbon signals.[5][6]

Mass Spectrometry: The molecular weight of this compound is 141.17 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Reactivity of this compound

The reactivity of this compound is dictated by the two key functional groups: the strained β-lactam ring and the oxetane ring.

Reactions of the β-Lactam Ring

The four-membered β-lactam ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for the mechanism of action of penicillin antibiotics and can be exploited for further functionalization.

Reactivity_of_beta_lactam Spiro_beta_lactam This compound Ring_Opened_Product Ring-Opened Product (β-amino acid or derivative) Spiro_beta_lactam->Ring_Opened_Product Nucleophilic acyl substitution Nucleophile Nucleophile (e.g., H₂O, ROH, RNH₂) Nucleophile->Ring_Opened_Product

Caption: Nucleophilic ring-opening of the β-lactam.

1. Hydrolysis:

  • Protocol: Treatment of this compound with aqueous acid or base will lead to the hydrolysis of the amide bond, yielding the corresponding β-amino acid.

  • Significance: This reaction can be used to unmask a carboxylic acid and an amine functionality, which can then be further derivatized.

2. Aminolysis and Alcoholysis:

  • Protocol: Reaction with amines or alcohols, often under catalytic conditions, will result in the formation of β-amino amides or esters, respectively.

  • Significance: This allows for the introduction of diverse side chains and the construction of peptidomimetic structures.

Reactions of the Oxetane Ring

The oxetane ring is generally more stable than the β-lactam ring but can undergo ring-opening reactions under specific, typically acidic, conditions.[7]

Reactivity_of_oxetane Spiro_beta_lactam This compound Ring_Opened_Product Ring-Opened Product (e.g., diol derivative) Spiro_beta_lactam->Ring_Opened_Product Lewis acid-mediated ring opening Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Ring_Opened_Product

Caption: Lewis acid-mediated ring-opening of the oxetane.

  • Protocol: Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate the oxetane oxygen, making the ring susceptible to nucleophilic attack. The outcome of the reaction will depend on the nucleophiles present in the reaction mixture.

  • Significance: This provides a pathway to further functionalize the spirocyclic core, potentially leading to the formation of diol or ether derivatives.

N-Functionalization

The secondary amine in the β-lactam ring can be functionalized through various reactions, such as alkylation, acylation, or arylation, to introduce additional diversity into the molecule.

  • Protocol: Deprotonation of the N-H bond with a suitable base (e.g., NaH) followed by the addition of an electrophile (e.g., alkyl halide, acyl chloride) will yield the N-substituted product.

  • Significance: This is a key strategy for modulating the pharmacological properties of the scaffold.

Conclusion and Future Outlook

The this compound scaffold is a promising building block for the design and synthesis of novel drug candidates. Its unique three-dimensional structure and the presence of two reactive functional groups offer a multitude of possibilities for chemical diversification. The protocols and reactivity profiles outlined in this application note provide a solid foundation for researchers to explore the potential of this exciting molecular framework. Future work in this area could focus on the development of stereoselective synthetic routes to access enantiomerically pure versions of this scaffold, as well as the exploration of its utility in the synthesis of libraries of compounds for high-throughput screening.

References

  • BenchChem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Accessed January 20, 2026.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Accessed January 20, 2026.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Accessed January 20, 2026.
  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Accessed January 20, 2026.
  • Biblio Back Office. Synthesis and reactivity of spiro-fused β-lactams. Accessed January 20, 2026.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Accessed January 20, 2026.
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Accessed January 20, 2026.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Accessed January 20, 2026.
  • PubChem. Methyl 8-oxa-5-azaspiro[3.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Accessed January 20, 2026.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Accessed January 20, 2026.
  • PMC - NIH. Oxetanes: formation, reactivity and total syntheses of natural products. Accessed January 20, 2026.
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Accessed January 20, 2026.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Accessed January 20, 2026.
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Accessed January 20, 2026.
  • Basic 1H- and 13C-NMR Spectroscopy. Accessed January 20, 2026.
  • PMC - NIH.
  • PMC - PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. Accessed January 20, 2026.
  • PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Accessed January 20, 2026.
  • ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Accessed January 20, 2026.
  • PubChem. 8-Fluoro-6-oxa-1-azaspiro[3.5]nonane. Accessed January 20, 2026.
  • PubChem. 8Lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione. Accessed January 20, 2026.
  • PubChem. (8S)-5-oxaspiro[3.5]nonan-8-ol. Accessed January 20, 2026.
  • PubChem. 5-Azaspiro[3.5]nonan-8-one hydrochloride. Accessed January 20, 2026.

Sources

The Spirocyclic Lactam Core: Application Notes for 8-Oxa-5-azaspiro[3.5]nonan-6-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality and conformational rigidity offer a departure from traditional "flat" aromatic structures, often leading to improved target specificity, enhanced metabolic stability, and better aqueous solubility. Within this class of compounds, 8-Oxa-5-azaspiro[3.5]nonan-6-one , a unique spirocyclic lactam, presents itself as a valuable and underexplored building block for the synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of this compound as a key intermediate in organic synthesis. While specific, peer-reviewed applications of this exact molecule are nascent, this document will extrapolate from the well-established chemistry of related spirocyclic lactams and analogous structures to provide a robust framework for its synthetic utility. The protocols and insights presented herein are designed to empower researchers to harness the potential of this promising scaffold in their drug discovery and development endeavors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
CAS Number 1785379-16-9
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DMF)General knowledge of similar compounds

The key structural features of this compound that dictate its reactivity are:

  • A Secondary Lactam: The cyclic amide functionality is a versatile handle for a variety of chemical transformations. The nitrogen atom can be N-alkylated or N-acylated, and the carbonyl group can undergo reduction or participate in addition reactions.

  • A Tetrahydropyran Ring: The ether linkage within the six-membered ring is generally stable under many reaction conditions, providing a robust structural element.

  • A Spirocyclic Core: The spirocenter imparts a rigid, three-dimensional geometry to the molecule, which can be exploited to control the spatial orientation of substituents.

Synthesis of the this compound Scaffold

Conceptual Synthetic Protocol: A Plausible Route

This protocol is based on the general principles of lactam formation and is analogous to synthetic routes for related spirocyclic systems.

Step 1: Synthesis of the Spirocyclic Amino Acid Precursor

The synthesis would likely commence with the construction of the spirocyclic amino acid, 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid. This could be achieved through a multi-step sequence starting from a suitable cyclic precursor.

Step 2: Lactam Formation via Intramolecular Cyclization

The final and key step would be the intramolecular cyclization of the amino acid precursor to form the lactam ring.

Protocol:

  • Activation of the Carboxylic Acid: To a solution of the spirocyclic amino acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2 equivalents).

  • Intramolecular Cyclization: Stir the reaction mixture at room temperature for 12-24 hours. The cyclization proceeds via the formation of an activated ester, which is then attacked by the primary amine to form the amide bond.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Application as a Synthetic Intermediate: Key Transformations and Protocols

The synthetic utility of this compound lies in its potential for diversification through reactions targeting the lactam functionality.

N-Functionalization: Introducing Molecular Diversity

The secondary amine within the lactam ring is a prime site for introducing a wide array of substituents, allowing for the exploration of chemical space in drug discovery programs. The existence of commercially available N-benzylated derivatives further supports the feasibility of this approach.

This protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the deprotonation of the lactam nitrogen should occur.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Lactam Reduction: Accessing Spirocyclic Amines

Reduction of the lactam carbonyl group provides access to the corresponding spirocyclic amine, 8-oxa-5-azaspiro[3.5]nonane. This transformation is valuable as it converts the planar amide into a three-dimensional amine, which can serve as a scaffold for further derivatization.

This protocol outlines the reduction of the lactam using a powerful reducing agent.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate decahydrate or Glauber's salt

  • Ethyl acetate

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential and dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude 8-oxa-5-azaspiro[3.5]nonane, which can be purified by distillation or chromatography if necessary.

Ring-Opening Reactions: Linear Scaffolds from a Cyclic Precursor

While the spirocyclic framework is often desired for its rigidity, controlled ring-opening of the lactam can provide access to linear amino acid derivatives with a tetrahydropyran moiety. This can be a useful strategy for creating flexible linkers or introducing new functional groups.

Under acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid.

Protocol Outline (Basic Hydrolysis):

  • Dissolve this compound in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to protonate the resulting amino acid.

  • The product can then be isolated by crystallization or extraction.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic potential of this compound, the following diagrams illustrate the key transformations discussed.

G cluster_synthesis Synthesis cluster_applications Applications Amino Acid Precursor Amino Acid Precursor This compound This compound Amino Acid Precursor->this compound Intramolecular Cyclization N-Alkylated Derivative N-Alkylated Derivative This compound->N-Alkylated Derivative N-Alkylation Spirocyclic Amine Spirocyclic Amine This compound->Spirocyclic Amine Lactam Reduction Linear Amino Acid Linear Amino Acid This compound->Linear Amino Acid Ring-Opening

Caption: Synthetic utility of this compound.

workflow start This compound node1 N-Functionalization Reagents: NaH, Alkyl Halide Product: N-Substituted Lactam start->node1 Diversification node2 Lactam Reduction Reagents: LiAlH4 Product: Spirocyclic Amine start->node2 Scaffold Modification node3 Ring-Opening Reagents: Acid/Base Product: Linear Amino Acid start->node3 Linearization

Caption: Key reaction workflows for this compound.

Future Outlook and Potential in Drug Discovery

The exploration of this compound as a synthetic intermediate is still in its early stages. However, the structural features of this molecule position it as a highly promising scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure is particularly well-suited for targeting protein-protein interactions and for creating selective inhibitors of enzymes. The ability to easily functionalize the lactam nitrogen allows for the rapid generation of compound libraries for high-throughput screening. As the demand for novel, sp³-rich molecular architectures in drug discovery continues to grow, this compound is poised to become a valuable tool in the arsenal of medicinal chemists. Further research into the synthesis and reactivity of this intriguing molecule is warranted and is expected to unlock its full potential in the creation of next-generation therapeutics. The general class of azaspiro[3.5]nonane derivatives has been investigated for potential use in the synthesis of antipsychotic and antiviral drugs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Application Notes and Protocols: Functionalization Techniques for 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-oxa-5-azaspiro[3.5]nonan-6-one scaffold represents a unique and promising chemotype in modern medicinal chemistry. By merging the strained four-membered β-lactam ring with a spirocyclic oxetane, this molecule offers a three-dimensional architecture that can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, when incorporated into drug candidates.[1] This guide provides a detailed overview of the key functionalization strategies for this scaffold, offering field-proven insights and step-by-step protocols for derivatization at its primary reactive sites. We will explore methodologies for substitution on the β-lactam nitrogen, α-functionalization of the lactam carbonyl, and transformations involving the oxetane ring.

Introduction: The Strategic Value of the this compound Scaffold

The drive to escape the "flatland" of traditional aromatic-heavy drug molecules has led to a surge of interest in spirocyclic systems.[2] These scaffolds provide a rigid, three-dimensional exit vector for substituents, allowing for a more precise and diverse exploration of chemical space. The this compound core is particularly noteworthy as it combines two highly valuable heterocyclic motifs:

  • The β-Lactam (Azetidin-2-one): A cornerstone of antibiotic chemistry, the β-lactam ring is a versatile synthetic intermediate.[3] Its inherent ring strain facilitates selective ring-opening reactions, and the nitrogen and α-carbon atoms are amenable to a variety of functionalization reactions.[3][4]

  • The Spiro-Oxetane: Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups.[1] They can improve aqueous solubility, metabolic stability, and act as strong hydrogen bond acceptors, all while maintaining a low molecular weight.[1][5]

The fusion of these two rings at a spirocyclic center creates a scaffold with multiple, distinct points for chemical diversification, making it an attractive building block for the generation of novel compound libraries.

Overview of Functionalization Strategies

The primary sites for functionalization on the this compound core are the β-lactam nitrogen (N5), the carbon alpha to the lactam carbonyl (C7), and the oxetane ring. The following sections will detail protocols for derivatization at each of these positions.

G Scaffold This compound N5_Func N-Functionalization (Alkylation, Arylation, Acylation) Scaffold->N5_Func Position N5 C7_Func α-Carbon Functionalization (Enolate Alkylation) Scaffold->C7_Func Position C7 Oxetane_Func Oxetane Ring Opening (Nucleophilic Addition) Scaffold->Oxetane_Func Positions C1, C9

Figure 1: Key functionalization sites on the this compound scaffold.

Functionalization at the β-Lactam Nitrogen (N5)

The secondary amine within the β-lactam ring is a prime target for introducing a wide array of substituents. Standard N-alkylation, N-arylation, and N-acylation protocols can be readily adapted.

Protocol: N-Alkylation

This protocol describes the straightforward alkylation of the lactam nitrogen using a suitable alkyl halide and a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Gas evolution (H₂).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the starting material and the resulting anion.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation; warming to RT facilitates the Sₙ2 reaction.
Quench Saturated NH₄ClA mild proton source to neutralize any unreacted NaH.
Protocol: N-Acylation

Acylation introduces a carbonyl group, providing a handle for further chemistry or for mimicking peptide bonds.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equiv).

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (1.2 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-6 hours (monitor by TLC/LC-MS).

  • Upon completion, dilute the reaction with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Functionalization at the C7 Position (α to the Carbonyl)

The protons on the C7 carbon, adjacent to the lactam carbonyl, are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This nucleophilic enolate can then be trapped with various electrophiles, most commonly alkyl halides.

G cluster_0 α-Alkylation Workflow Start N-Protected Spiro-Lactam Base LDA, THF, -78 °C Start->Base Deprotonation Enolate Lithium Enolate Intermediate Base->Enolate Electrophile Alkyl Halide (R-X) Enolate->Electrophile Sₙ2 Attack Product C7-Alkylated Product Electrophile->Product

Figure 2: Workflow for α-alkylation of the β-lactam ring.

Protocol: α-Alkylation via Enolate Formation

This protocol requires an N-protected starting material to prevent competitive deprotonation at the nitrogen. A bulky base like Lithium Diisopropylamide (LDA) is used to ensure regioselective deprotonation at the less-hindered α-carbon.[6]

Materials:

  • N-protected this compound (e.g., N-Boc or N-PMB)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare LDA solution: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes at -78 °C.

  • Enolate formation: In a separate flame-dried flask, dissolve the N-protected spiro-lactam (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared LDA solution to the spiro-lactam solution via cannula. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching small aliquots with NH₄Cl).

  • Quench the reaction by adding saturated aqueous NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterConditionRationale
Base Lithium Diisopropylamide (LDA)A strong, sterically hindered base that favors kinetic deprotonation at the α-carbon over other sites.[6]
Solvent Anhydrous THFA polar aprotic solvent suitable for low-temperature reactions and stabilizing the lithium enolate.
Temperature -78 °CCrucial for maintaining the stability of the kinetic enolate and preventing side reactions.[6]

Functionalization via Oxetane Ring Opening

The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening, typically promoted by Lewis or Brønsted acids.[7] This reaction creates a 1,3-difunctionalized motif, significantly increasing molecular complexity.

Protocol: Acid-Catalyzed Ring Opening with an Amine Nucleophile

This protocol illustrates the ring-opening of the oxetane with an amine under Lewis acid catalysis, resulting in a functionalized piperidine derivative.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • Lewis acid (e.g., Scandium(III) triflate, Sc(OTf)₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous MeCN, add the amine nucleophile (1.5 equiv).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to remove the acid catalyst.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amino alcohol product by flash column chromatography or preparative HPLC.

ParameterConditionRationale
Catalyst Lewis Acid (e.g., Sc(OTf)₃)Activates the oxetane oxygen, making the ring more susceptible to nucleophilic attack.[8]
Nucleophile AmineA common and versatile nucleophile for this transformation.
Temperature 60-80 °CProvides the necessary activation energy for the ring-opening of the strained ether.

Conclusion

The this compound scaffold is a versatile building block for drug discovery, offering multiple avenues for rapid and efficient functionalization. The protocols outlined in this guide provide a robust starting point for chemists to explore the chemical space around this promising core. By leveraging established chemistries of β-lactams and oxetanes, researchers can generate diverse libraries of novel, three-dimensional molecules with the potential for enhanced pharmacological properties. The stability of the oxetane ring to many common reaction conditions also allows for its incorporation early in a synthetic sequence, followed by functionalization of other parts of a larger molecule.[5]

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Synthesis. [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(24), 2635-2669. [Link]

  • Britton, R. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-121. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Paul, S., Filippini, D., Ficarra, F., & Silvi, M. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2021). Spiro-β-lactams with potent antimicrobial activity. ResearchGate. [Link]

  • Trost, B. M., & Wolff, J. J. (2002). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 35(11), 981-992. [Link]

  • Davis, O. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry. [Link]

  • Al-Tel, T. H. (2006). Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. Journal of Heterocyclic Chemistry, 43(4), 1021-1025. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Santos, M. M. M., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152. [Link]

  • Smani, Y., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 25(24), 5981. [Link]

  • Degennaro, L., et al. (2022). Switchable reactivity of 2-Azetines: Ionic versus radical pathway for accessing β-aminocarbonyls and 2,3-disubstituted azetidin. ChemRxiv. [Link]

  • Palomo, C., et al. (1999). alpha-Alkyl-alpha-Amino-beta-Lactam Peptides: Design, Synthesis, and Conformational Features. Angewandte Chemie International Edition, 38(20), 3056-3058. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1471-1496. [Link]

  • Davis, O. A., et al. (2017). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 53(86), 11776-11779. [Link]

  • Silvi, M., et al. (2022). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 144(47), 21543-21550. [Link]

  • Griesbeck, A. G., & Bondock, S. (2009). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Patent CN107383038A. (2017). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Liu, H., et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids, 158, 108635. [Link]

  • Chirit, N., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(12), 14723-14737. [Link]

  • Ashton, T. D., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]

  • Chad's Prep. (n.d.). Alpha Alkylation. Chad's Prep. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-29. [Link]

  • Santos, M. M. M., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • D'hooghe, M., & Thi, H. D. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(47), 30589-30597. [Link]

  • Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2013). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2007). Synthesis and reactivity of spiro-fused β-lactams. Tetrahedron, 63(49), 12095-12117. [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1017250. [Link]

  • Cossy, J., & BouzBouz, S. (2001). New synthesis of lactams and spirolactams. Combinatorial Chemistry Review. [Link]

  • Ham, W. H., Oh, C. Y., Lee, Y. S., & Jeong, J. H. (2000). A new synthesis of a key intermediate of beta-lactam antibiotics via diastereoselective alkylation of beta-hydroxy ester. The Journal of Organic Chemistry, 65(24), 8372-8374. [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2007). Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate. [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10. [Link]

  • LibreTexts Chemistry. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Unlocking the Synthetic Potential of 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Guide to Its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The intricate architecture of spirocyclic scaffolds has consistently captured the attention of medicinal chemists and drug development professionals. Among these, the 8-Oxa-5-azaspiro[3.5]nonan-6-one framework, which marries the strained four-membered β-lactam and oxetane rings, presents a unique confluence of reactivity and structural rigidity. This guide provides an in-depth exploration of the reaction mechanisms of this compelling molecule, offering detailed protocols and field-proven insights to empower researchers in harnessing its synthetic versatility for the development of novel therapeutics.

Introduction: The Strategic Advantage of the Spirocyclic β-Lactam-Oxetane Motif

The fusion of a β-lactam, a cornerstone of antibiotic chemistry, with an oxetane ring in a spirocyclic orientation creates a molecule with significant therapeutic potential.[1] The β-lactam imparts inherent biological activity and a reactive handle for further functionalization, while the oxetane moiety can enhance physicochemical properties such as solubility and metabolic stability, crucial for drug efficacy.[2] The spirocyclic nature of this compound locks the molecule in a defined three-dimensional conformation, which can lead to improved target engagement and selectivity.

This document will dissect the primary reaction pathways available to this scaffold, focusing on the interplay between the two strained rings and providing actionable protocols for its synthetic manipulation.

Core Reaction Mechanisms: A Duality of Reactivity

The chemical behavior of this compound is dominated by the inherent ring strain of its constituent β-lactam and oxetane rings. This strain serves as the driving force for a variety of ring-opening reactions, while the nitrogen atom of the β-lactam provides a key site for functionalization.

Ring-Opening Reactions of the β-Lactam Moiety

The four-membered β-lactam ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to the cleavage of the amide bond. This reactivity is the basis for the mode of action of penicillin and other β-lactam antibiotics.[3]

Mechanism of β-Lactam Ring Opening:

The reaction can be initiated under both acidic and basic conditions.

  • Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide, the carbonyl carbon is attacked, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond and the formation of a β-amino acid derivative.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile, such as water.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="β-Lactam Ring Opening Mechanism", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"this compound" [fillcolor="#FBBC05"]; "Tetrahedral Intermediate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "β-Amino Acid Derivative" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Tetrahedral Intermediate" [label=" + OH⁻ (Base) or H⁺ (Acid)"]; "Tetrahedral Intermediate" -> "β-Amino Acid Derivative" [label=" Ring Opening"]; } caption { caption-side: bottom; text-align: center; font-family: Arial, sans-serif; font-size: 12px; caption-gap: 10px; }

Protocol 1: Base-Catalyzed Hydrolysis of this compound

Objective: To synthesize the corresponding β-amino acid derivative via hydrolysis of the β-lactam ring.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1 M NaOH solution (2 mL, 2 mmol) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Carefully neutralize the reaction mixture with 1 M HCl solution to pH ~7.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino acid derivative.

Expected Outcome: Formation of the ring-opened product, which can be characterized by NMR and mass spectrometry. The disappearance of the characteristic β-lactam carbonyl stretch in the IR spectrum (around 1750-1770 cm⁻¹) is a key indicator of a successful reaction.

Ring-Opening Reactions of the Oxetane Moiety

The oxetane ring, while less strained than an epoxide, is still susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[4] This reactivity is driven by the relief of the inherent ring strain.

Mechanism of Acid-Catalyzed Oxetane Ring Opening:

Lewis acids are particularly effective at promoting the ring-opening of oxetanes.[5] The Lewis acid coordinates to the oxygen atom of the oxetane, making the ring more susceptible to nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom adjacent to the oxygen, leading to a regioselective ring-opening.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Lewis Acid-Catalyzed Oxetane Ring Opening", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Spiro[β-lactam-oxetane]" [fillcolor="#FBBC05"]; "Lewis Acid Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ring-Opened Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophile" [shape=ellipse, fillcolor="#FFFFFF"];

"Spiro[β-lactam-oxetane]" -> "Lewis Acid Complex" [label=" + Lewis Acid (e.g., BF₃·OEt₂)"]; "Lewis Acid Complex" -> "Ring-Opened Product"; "Nucleophile" -> "Lewis Acid Complex" [label=" Nucleophilic Attack"]; } caption { caption-side: bottom; text-align: center; font-family: Arial, sans-serif; font-size: 12px; caption-gap: 10px; }

Protocol 2: Lewis Acid-Mediated Ring Opening of this compound with a Nucleophile

Objective: To achieve regioselective ring-opening of the oxetane moiety to introduce a new functional group.

Materials:

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Nucleophile (e.g., methanol, benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, inert atmosphere-purged round-bottom flask, dissolve this compound (1 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the nucleophile (1.2 mmol) to the solution.

  • Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices: The use of a Lewis acid like BF₃·OEt₂ is critical for activating the oxetane ring. The reaction is performed under anhydrous and inert conditions to prevent unwanted side reactions with water. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors, and in many cases, attack at the more substituted carbon is favored.[6]

N-Functionalization of the β-Lactam

The nitrogen atom of the β-lactam is a versatile handle for introducing a wide range of substituents, allowing for the modulation of the molecule's biological activity and physicochemical properties. N-acylation is a common and effective method for this purpose.[1]

Mechanism of N-Acylation:

The reaction typically proceeds via nucleophilic attack of the β-lactam nitrogen on an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="N-Acylation of β-Lactam", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Spiro-β-lactam" [fillcolor="#FBBC05"]; "Acylating Agent" [shape=ellipse, fillcolor="#FFFFFF"]; "N-Acylated Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#FFFFFF"];

"Spiro-β-lactam" -> "N-Acylated Product"; "Acylating Agent" -> "N-Acylated Product"; "Base" -> "Spiro-β-lactam" [label=" Deprotonation (optional)"]; } caption { caption-side: bottom; text-align: center; font-family: Arial, sans-serif; font-size: 12px; caption-gap: 10px; }

Protocol 3: N-Acylation of this compound

Objective: To introduce an acyl group onto the nitrogen atom of the β-lactam ring.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated NaHCO₃ solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-acylated product.

Trustworthiness of Protocols: The provided protocols are designed to be self-validating. Progress should be monitored by TLC to ensure complete conversion of the starting material. The final products should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm their structure and purity. Expected spectroscopic data shifts, such as the appearance of new signals corresponding to the introduced functional group in NMR spectra, will validate the success of the reaction.

Data Summary

Reaction TypeKey ReagentsExpected ProductTypical Yield (%)
β-Lactam HydrolysisNaOHβ-Amino acid derivative70-90
Oxetane Ring OpeningBF₃·OEt₂, Nucleophile1,3-Functionalized alcohol60-85
N-AcylationAcyl chloride, Et₃NN-Acyl spiro-β-lactam80-95

Conclusion

The this compound scaffold is a synthetically attractive platform for the development of novel chemical entities. Its unique combination of a reactive β-lactam and a modifiable oxetane ring, held in a rigid spirocyclic framework, offers a multitude of opportunities for derivatization. By understanding and applying the reaction mechanisms and protocols detailed in this guide, researchers can effectively navigate the chemical landscape of this promising molecule and unlock its full potential in the pursuit of innovative therapeutics.

References

  • Singh, G. S., & D'hooghe, M. (2018). Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Spirocyclic oxetanes: synthesis and properties.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Alcaide, B., & Almendros, P. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones.
  • Wikipedia contributors. (2023, December 12). Oxetane. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Beta-lactam. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Coote, M. L., & Zsom, A. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Li, G., & Li, X. (2020).
  • Jephcote, V. J., John, D. I., & Williams, D. J. (1986). Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine-and spiro-6-oxirane-penicillanates. X-Ray crystal structures of (3S, 6′ S]-2, 2, 2-trichloroethyl 3-[4-nitrophenyl)-1-phenylspiro [aziridine-2, 6′-penicillanate] and (3S, 7aR)-2, 2, 2-trichloroethyl 2, 3, 5, 7a-tetrahydro-7-methoxy-2, 2-dimethyl-6-(4-nitrophenyl)-5-oxopyrrolo [2, 1-b] thiazole-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2195-2203.
  • Santos, M. M., & Pinho e Melo, T. M. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene) penicillanate: batch, microwave-induced and continuous flow methodologies. Organic & Biomolecular Chemistry, 20(42), 8275-8285.
  • Kirichok, A. A., Shton, I. O., Kliachyna, M. A., Pishel, I. V., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro [3.3] heptane-1-carboxylic Acid and 7-oxa-2-azaspiro [3.5] nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-38.
  • Ma, S., & Yu, S. (2005). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Chemistry, 23(5), 577-584.
  • Ahmad, S., & Anwar, M. U. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1395-1416.
  • Alves, M. J., Bártolo, A., & Pinho e Melo, T. M. (2021).
  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7519-7545.
  • PubChem. (n.d.). Methyl 8-oxa-5-azaspiro[3.5]nonan-6-carboxylate. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 8-Fluoro-6-oxa-1-azaspiro[3.5]nonane. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). β-Lactam. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

Sources

The Ascending Role of 8-Oxa-5-azaspiro[3.5]nonan-6-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Therapeutic Design

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and better overall clinical success rates.[1][2] Within this paradigm, spirocyclic scaffolds have emerged as powerful tools for imparting novel 3D-character to bioactive molecules. The 8-Oxa-5-azaspiro[3.5]nonan-6-one core, a unique heterocyclic system, represents a promising building block in the design of next-generation therapeutic agents.

This guide provides a comprehensive overview of the strategic application of the this compound scaffold in drug discovery. We will delve into its synthesis, its role as a bioisosteric replacement for common pharmacophoric elements, and provide detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.

The Strategic Advantage of the this compound Scaffold

The rigid, three-dimensional structure of the this compound core offers several advantages in drug design:

  • Improved Physicochemical Properties: The introduction of spirocyclic systems can lead to increased solubility, reduced lipophilicity, and improved metabolic stability compared to their carbocyclic or aromatic counterparts.[1]

  • Enhanced Target Binding and Selectivity: The well-defined spatial arrangement of substituents on the spirocyclic core can facilitate optimal interactions with biological targets, leading to increased potency and selectivity.

  • Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, providing opportunities for the development of first-in-class therapeutics with new mechanisms of action.

  • Bioisosteric Replacement: The this compound moiety can serve as a bioisostere for other common heterocyclic systems, such as morpholines or piperidines, offering a strategy to overcome liabilities associated with these traditional fragments, such as poor metabolic stability.[1]

Synthesis of the this compound Scaffold and its Derivatives

While a specific, publicly available, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for analogous oxazaspirocycles. The following proposed protocol is based on the synthesis of similar spirocyclic lactams and provides a robust framework for obtaining the core scaffold.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. A potential strategy involves the construction of a key intermediate that can then be cyclized to form the desired spirocyclic lactam.

G A Starting Materials B Intermediate 1 (e.g., Substituted Tetrahydropyran) A->B Step 1 C Intermediate 2 (e.g., Amino acid derivative) A->C Step 2 D Coupling Reaction B->D C->D E Cyclization D->E Step 3 F This compound E->F Step 4

Caption: Proposed general synthetic workflow for this compound.

Protocol 1: Representative Synthesis of a Substituted this compound Derivative

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of a Tetrahydropyran Intermediate

  • To a solution of a suitable starting material, such as a protected 4-hydroxymethyl-tetrahydropyran, in an appropriate solvent like dichloromethane (DCM), add a protecting group for the alcohol if necessary.

  • Oxidize the alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).

  • Purify the resulting carboxylic acid derivative by column chromatography.

Step 2: Synthesis of the Amine Precursor

  • Prepare a suitable amine precursor, for example, by functionalizing a commercially available amino alcohol. This may involve protection of the amine and alcohol functionalities.

Step 3: Amide Coupling

  • Dissolve the tetrahydropyran carboxylic acid derivative from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Add the amine precursor from Step 2 to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the coupled product by column chromatography.

Step 4: Deprotection and Intramolecular Cyclization (Lactamization)

  • Selectively deprotect the protecting group on the nitrogen atom of the coupled product.

  • Induce intramolecular cyclization to form the lactam ring. This can be achieved under various conditions, for example, by heating in a suitable solvent or by using a specific reagent to promote lactamization.

  • Purify the final this compound derivative by column chromatography or recrystallization.

Application in Therapeutic Agent Development: A Bioisosteric Approach

The this compound scaffold is an attractive candidate for bioisosteric replacement of other cyclic motifs in known therapeutic agents. This strategy can be employed to improve the pharmacokinetic profile or to circumvent existing patents.

Case Study: Hypothetical Bioisosteric Replacement in a Kinase Inhibitor

Consider a hypothetical kinase inhibitor containing a morpholine ring, a common fragment in medicinal chemistry that can be susceptible to metabolic degradation. Replacing the morpholine with an this compound derivative can be a viable strategy to enhance metabolic stability and potentially improve binding affinity.

G cluster_0 Original Kinase Inhibitor cluster_1 Improved Analog A Pharmacophore with Morpholine Ring B Pharmacophore with This compound A->B Bioisosteric Replacement

Caption: Bioisosteric replacement strategy.

Rationale for Replacement:

PropertyMorpholineThis compoundPotential Advantage
Metabolic Stability Prone to oxidationPotentially more stable due to the spirocyclic natureImproved in vivo half-life
3D Conformation FlexibleRigidified conformationEnhanced binding affinity and selectivity
Lipophilicity (LogP) ModerateCan be modulated by substituentsFine-tuning of ADME properties
Novelty Common scaffoldNovel scaffoldPotential for new intellectual property

Protocols for Biological Evaluation

Once derivatives of this compound have been synthesized, their biological activity must be assessed. The choice of assay will depend on the therapeutic target of interest. Below are two representative protocols for evaluating the potential of these compounds as anticancer agents.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, in triplicate, and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol can be adapted for various kinases and is designed to determine the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality and potential for bioisosteric replacement offer exciting opportunities for the design of novel therapeutic agents with improved pharmacological properties. While the synthesis of this specific scaffold requires further exploration and optimization, the foundational chemistry for related spirocycles provides a clear path forward. The protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate derivatives of this promising scaffold, paving the way for the discovery of new and effective medicines.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Google Patents. (Year).
  • Google Patents. (Year). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubMed. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. [Link]

  • PubMed Central. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][5]triazino[2,3-c]quinazolines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • PubMed Central. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubMed. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. [Link]

  • PubMed. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]

  • Mattson, P. T. (n.d.). This compound, min 97%, 250 mg. [Link]

  • ResearchGate. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ResearchGate. (2018). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthesis of this compound

This compound is a spirocyclic lactam, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. The synthesis of such spirocycles can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity.

A prevalent and versatile method for constructing the β-lactam ring in spirocyclic systems is the Staudinger [2+2] ketene-imine cycloaddition reaction. This reaction involves the coupling of a ketene, generated in situ, with an imine. For the synthesis of this compound, a plausible approach involves the reaction of an imine derived from tetrahydropyran-4-one with a suitable ketene precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most widely adopted strategy for the synthesis of spiro-β-lactams, and therefore a highly probable route to this compound, is the Staudinger [2+2] cycloaddition.[1] This reaction involves the formation of a four-membered lactam ring through the reaction of an imine with a ketene. The ketene is typically generated in situ from an acyl chloride in the presence of a base.

Q2: What are the recommended starting materials for this synthesis?

A2: A logical synthetic design would utilize a readily available starting material for the imine component, such as a protected form of tetrahydropyran-4-amine. The ketene precursor would typically be an acyl chloride, such as methoxyacetyl chloride, which upon reaction with a base like triethylamine, would generate the corresponding ketene.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in spiro-β-lactam synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the imine or the acyl chloride, can lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. The imine should be freshly prepared or purified by distillation or chromatography before use. The acyl chloride should be of high purity and handled under anhydrous conditions to prevent hydrolysis.

  • Inefficient Ketene Formation: The in situ generation of the ketene is a critical step.

    • Solution: Use a high-purity, dry base such as triethylamine. The rate of addition of the base is also crucial; slow, dropwise addition at low temperatures can prevent polymerization of the ketene and other side reactions.

  • Suboptimal Reaction Temperature: Temperature control is vital in Staudinger reactions.

    • Solution: Low temperatures (e.g., 0 °C to -78 °C) are generally preferred to minimize side reactions and decomposition of the ketene and the product. Experiment with a range of temperatures to find the optimal condition for your specific substrates.

  • Hydrolysis of the β-Lactam Ring: The four-membered lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.

    • Solution: Maintain anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). During workup, use mild conditions and avoid strong acids or bases. A quick workup is also recommended.

Problem 2: Formation of Significant Side-Products

Q4: I am observing multiple spots on my TLC plate, indicating the formation of side-products. What are these impurities and how can I minimize them?

A4: The formation of side-products is a common issue. Here are some likely culprits and mitigation strategies:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the reaction time or temperature slightly. Ensure the stoichiometry of the reactants is correct; a slight excess of the ketene precursor and base may be beneficial.

  • Olefinic Impurities: Elimination reactions can compete with the desired cycloaddition, leading to the formation of olefinic byproducts.

    • Solution: This is often promoted by higher temperatures and certain bases. Running the reaction at a lower temperature and using a non-nucleophilic, sterically hindered base can help minimize elimination.

  • Stereoisomers: The Staudinger reaction can produce both cis and trans isomers of the β-lactam.

    • Solution: The stereochemical outcome is influenced by the solvent, the order of addition of reagents, and the nature of the substituents on the imine and ketene. Careful analysis of the product mixture by NMR is necessary to determine the diastereomeric ratio. Purification by column chromatography can often separate the isomers.

Experimental Protocols

General Protocol for the Synthesis of this compound via Staudinger Cycloaddition

This is a generalized protocol that should be optimized for your specific experimental setup.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the starting amine (e.g., a protected tetrahydropyran-4-amine) in a dry, inert solvent such as dichloromethane (DCM).

    • Add a suitable aldehyde or ketone and a dehydrating agent (e.g., anhydrous MgSO₄).

    • Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed.

    • Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude imine, which can be used directly or purified.

  • [2+2] Cycloaddition:

    • Dissolve the imine in dry DCM under an inert atmosphere and cool the solution to 0 °C (or lower).

    • In a separate flask, prepare a solution of the acyl chloride (e.g., methoxyacetyl chloride) in dry DCM.

    • In another flask, prepare a solution of a tertiary amine base (e.g., triethylamine) in dry DCM.

    • Slowly and simultaneously add the acyl chloride and base solutions dropwise to the cooled imine solution over a period of 1-2 hours with vigorous stirring.

    • Allow the reaction to stir at low temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Temperature -20 °C0 °CRoom Temp.Lower temperatures generally favor higher yields by minimizing side reactions.
Base TriethylamineDiisopropylethylaminePyridineSterically hindered, non-nucleophilic bases are often preferred.
Solvent DichloromethaneTolueneAcetonitrileApolar, aprotic solvents are typically used.
Rate of Addition 30 minutes1 hour2 hoursSlower addition rates can prevent ketene polymerization and improve yield.

Visualizations

Proposed Synthetic Pathway

Synthetic Pathway Tetrahydropyran-4-amine derivative Tetrahydropyran-4-amine derivative Imine Imine Tetrahydropyran-4-amine derivative->Imine Aldehyde/Ketone This compound This compound Imine->this compound [2+2] Cycloaddition Acyl Chloride Acyl Chloride Ketene Ketene Acyl Chloride->Ketene Base (e.g., Et3N) Ketene->this compound

Caption: Proposed synthesis of this compound.

Troubleshooting Workflow

Troubleshooting Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Analyze Crude Mixture (TLC, NMR, MS) Analyze Crude Mixture (TLC, NMR, MS) Low Yield->Analyze Crude Mixture (TLC, NMR, MS) Impure Starting Materials Impure Starting Materials Analyze Crude Mixture (TLC, NMR, MS)->Impure Starting Materials Inefficient Ketene Formation Inefficient Ketene Formation Analyze Crude Mixture (TLC, NMR, MS)->Inefficient Ketene Formation Suboptimal Temperature Suboptimal Temperature Analyze Crude Mixture (TLC, NMR, MS)->Suboptimal Temperature Product Decomposition Product Decomposition Analyze Crude Mixture (TLC, NMR, MS)->Product Decomposition Purify Reagents Purify Reagents Impure Starting Materials->Purify Reagents Optimize Base/Addition Optimize Base/Addition Inefficient Ketene Formation->Optimize Base/Addition Screen Temperatures Screen Temperatures Suboptimal Temperature->Screen Temperatures Milder Workup Milder Workup Product Decomposition->Milder Workup

Caption: A logical workflow for troubleshooting low yield.

References

  • Benchchem Technical Support Center for Spirocyclic Compound Synthesis.
  • MDPI: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • PubChem: this compound. [Link]

  • NIH: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Google Patents: Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • RSC Publishing: Stereoselective synthesis of β-lactams: recent examples. [Link]

  • ResearchGate: Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. [Link]

  • NIH: One-pot three-component synthesis of azaspirononatriene derivatives. [Link]

  • NIH: New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]

Sources

"8-Oxa-5-azaspiro[3.5]nonan-6-one" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Oxa-5-azaspiro[3.5]nonan-6-one

A Senior Application Scientist's Guide to Purification Challenges and Solutions

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic lactam. As a key building block in modern drug discovery, achieving high purity is critical for reliable downstream applications.[1][2] This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding Your Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential impurities. The impurity profile is intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect when synthesizing this compound and related spiro-lactams?

A1: Based on common synthetic strategies for similar azaspirocycles, your primary impurities will likely fall into three categories: unreacted starting materials, reaction byproducts, and over-reduced or rearranged species.[3][4]

  • Unreacted Starting Materials: These are often highly polar and can co-elute with the product in some chromatographic systems.

  • Ring-Opened Byproducts: The lactam ring, particularly under harsh acidic or basic conditions, can be susceptible to hydrolysis. This results in a linear amino acid impurity, which will have drastically different polarity.

  • Dehydration/Elimination Products: In syntheses involving cyclization via dehydration, incomplete reactions can leave unsaturated intermediates.

  • Over-reduction Products: If a reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used in a related synthesis step to form the azaspiro-amine before oxidation to the lactam, over-reduction can lead to olefin impurities.[3]

Table 1: Potential Impurities and Their Characteristics

Impurity TypePotential Source in SynthesisKey Physicochemical PropertiesTypical Analytical Signature (TLC/LC-MS)
Unreacted Amines/AcidsIncomplete coupling/cyclizationHighly polar, potentially basicStreaking on silica TLC; different m/z in LC-MS
Ring-Opened Hydrolysis ProductExposure to strong acid/base, or waterZwitterionic or highly polarVery low Rf on silica; different m/z
Dehydrated IntermediatesIncomplete cyclizationLess polar than the final productHigher Rf on silica; m/z = M-18
Over-reduced OlefinsUse of strong reducing agents (e.g., LiAlH₄) in precursor synthesis[3]Significantly less polarMuch higher Rf on silica; m/z = M-16

Section 2: Troubleshooting Crystallization

Crystallization is the most efficient purification method for solid compounds, offering high purity in a single step. However, spiro-lactams can sometimes be challenging to crystallize.

Q2: My crude this compound is an oil/amorphous solid and refuses to crystallize. What should I do?

A2: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit lattice formation. The key is a systematic approach to solvent screening.

Expert Insight: The presence of both a hydrogen bond donor (N-H), hydrogen bond acceptors (C=O, C-O-C), and a rigid spirocyclic core gives this molecule a unique solubility profile. A single solvent may not be sufficient; anti-solvent crystallization is often highly effective.

Protocol 1: Systematic Solvent Screening for Crystallization
  • Preparation: Place small amounts (10-20 mg) of your crude material into several small vials.

  • Primary Solvent Addition: Add a good solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate) dropwise to each vial at room temperature until the solid just dissolves. Use a different solvent for each vial.

  • Inducing Crystallization:

    • Method A (Evaporation): Leave the vials loosely capped to allow for slow evaporation. This is a gentle method that can produce high-quality crystals.

    • Method B (Anti-Solvent Addition): To the dissolved samples, add a poor solvent (an "anti-solvent") dropwise until persistent cloudiness appears. Common anti-solvents for polar compounds include Hexanes, Diethyl Ether, or Toluene.

    • Method C (Cooling): If the material dissolves in a solvent at elevated temperatures (e.g., boiling Isopropanol or Acetonitrile), allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Analysis: Observe the vials over 24-48 hours. If crystals form, isolate them by filtration, wash with a small amount of the cold anti-solvent, and analyze their purity by LC-MS or NMR.

Q3: I obtained crystals, but my purity only improved marginally. How can I improve this?

A3: This indicates that impurities are co-crystallizing or are trapped within the crystal lattice.

  • Slow Down the Process: Rapid crystallization traps impurities. Ensure your cooling or anti-solvent addition is performed very slowly to allow for selective crystallization.

  • Re-dissolve and Filter: If the impurity is insoluble, dissolve your crude product in a suitable solvent while warm, and perform a hot filtration to remove the insoluble material before allowing it to cool and crystallize.

  • Charcoal Treatment: If you suspect colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

Section 3: Mastering Chromatographic Purification

For oils or complex mixtures where crystallization fails, column chromatography is the primary tool. The key is selecting the right stationary and mobile phases to exploit the polarity differences between your product and impurities.

Q4: What is the best stationary phase for purifying this compound? I'm seeing significant peak tailing on standard silica gel.

A4: Peak tailing on silica is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. While standard silica gel can work, you often need to modify the mobile phase or use an alternative stationary phase.

Expert Insight: The nitrogen atom in the lactam is part of an amide, making it less basic than a free amine. However, the spirocyclic structure can influence its pKa, and it may still exhibit basic character.

  • Solution 1 (Mobile Phase Modification): Add a basic modifier to your mobile phase to "cap" the acidic silanol groups.

    • Add 0.5-1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your solvent system (e.g., Ethyl Acetate/Hexanes).

    • For more polar systems, use 0.5-1% Ammonium Hydroxide in a Dichloromethane/Methanol gradient.

  • Solution 2 (Alternative Stationary Phase):

    • Neutral Alumina: This is an excellent choice for basic compounds. A patent for a related azaspiro-nonane specifically cites purification using a neutral alumina column.[3] It lacks the acidic sites of silica, minimizing tailing.

    • Deactivated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.

    • Reversed-Phase (C18) Silica: If your compound is sufficiently soluble in water/acetonitrile or water/methanol, reversed-phase chromatography can be very effective, especially for removing non-polar impurities.

Workflow for Chromatography Method Development

G cluster_0 Phase 1: Analytical TLC cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up TLC Run Analytical TLC Plates (Silica, Alumina) TLC_Eval Evaluate Spot Shape & Separation TLC->TLC_Eval Add_Base Add 1% TEA or NH4OH to Mobile Phase TLC_Eval->Add_Base Tailing on Silica Try_Alumina Switch to Neutral Alumina TLC Plate TLC_Eval->Try_Alumina Streaking / No Movement Prep_Column Prepare Preparative Column (Target Rf ~0.2-0.3) TLC_Eval->Prep_Column Good Separation, No Tailing Add_Base->TLC Re-spot Try_Alumina->TLC Re-spot Run_Column Run Flash Chromatography Prep_Column->Run_Column Analyze Analyze Fractions (TLC/LC-MS) Run_Column->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine Final_Product Pure Product Combine->Final_Product

Caption: Chromatography Method Development Workflow.

Q5: How do I choose a starting mobile phase for column chromatography?

A5: A good starting point is a binary system of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly screen solvent systems.

  • Find the Right Polarity: Aim for a solvent system that gives your product an Rf (retention factor) of 0.2 - 0.3 . This Rf value generally provides the best separation in flash column chromatography.

  • Gradient vs. Isocratic:

    • If your impurities are very close to your product (ΔRf < 0.1), an isocratic (constant solvent composition) elution may be necessary, but it will be slow.

    • If impurities are far apart, a step gradient (e.g., starting with 20% EtOAc/Hexanes and jumping to 40% after the first impurities elute) is efficient.

Table 2: Recommended Starting Conditions for Chromatography

Stationary PhaseRecommended Mobile Phase SystemModifier (if needed)Best For Separating...
Silica Gel Ethyl Acetate / Hexanes1% Triethylamine (TEA)Less polar impurities (e.g., over-reduced byproducts)
Silica Gel Dichloromethane / Methanol1% Ammonium HydroxideHighly polar impurities (e.g., starting materials)
Neutral Alumina Ethyl Acetate / HexanesNone usually requiredGeneral purpose, avoids tailing of basic compounds[3]
Reversed-Phase C18 Acetonitrile / Water0.1% Formic Acid or TFANon-polar impurities; confirms orthogonal purity

Section 4: Purity Analysis and Final Product Validation

Purification is meaningless without accurate analysis. Always validate the purity of your final compound with at least two orthogonal methods.

Q6: My NMR spectrum looks clean, but I'm getting a poor result in my biological assay. Could it still be impure?

A6: Absolutely. This is a critical point often missed by researchers. ¹H NMR is excellent for structural confirmation but can be insensitive to certain impurities.

  • Residual Solvents: High boiling point solvents used in purification (like DMF or DMSO) may not be visible in all regions of the NMR but can be toxic to cells. Check for their characteristic peaks.

  • Inorganic Salts: Salts from workup procedures (e.g., NaCl, MgSO₄) are NMR-invisible but can alter the effective concentration of your compound. These are typically removed by a proper aqueous workup or filtration through a plug of silica.

  • Enantiomeric/Diastereomeric Purity: If your synthesis is not stereoselective, you may have a mixture of stereoisomers. Standard NMR may not resolve these, but they can have vastly different biological activities. Chiral HPLC or SFC is required to assess enantiomeric purity.[5][6]

Protocol 2: Final Purity Validation Workflow
  • Structural Confirmation (¹H and ¹³C NMR): Confirm that the chemical shifts, integrations, and coupling constants match the expected structure of this compound.

  • Primary Purity Assessment (LC-MS): Use a high-resolution mass spectrometer to confirm the exact mass. The UV trace from the LC will give you a percentage purity. Run a gradient method to ensure no late-eluting impurities are present.

  • Orthogonal Purity Check (e.g., Elemental Analysis): For a final, rigorous check, elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen. The results should be within ±0.4% of the theoretical values for the molecular formula C₇H₁₁NO₂.[7]

  • Physical Properties (Melting Point): If the compound is crystalline, a sharp melting point is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing purification issues based on initial observations.

G Start Crude Product Analysis (TLC, LC-MS, ¹H NMR) IsSolid Is the product a solid? Start->IsSolid IsSimple Is it a simple mixture? (Few spots/peaks) IsSolid->IsSimple No (Oil/Wax) Crystallize Attempt Recrystallization (See Protocol 1) IsSolid->Crystallize Yes Chromatography Proceed to Chromatography (See Table 2) IsSimple->Chromatography No (Complex) IsSimple->Chromatography Yes PurityCheck1 Check Purity (LC-MS, NMR) Crystallize->PurityCheck1 PurityCheck2 Check Purity (LC-MS, NMR) Chromatography->PurityCheck2 PurityCheck1->Chromatography <95% Pure Success Product is Pure PurityCheck1->Success >95% Pure PurityCheck2->Success >95% Pure Failure Purity still low PurityCheck2->Failure <95% Pure Failure->Crystallize If solidifies

Caption: Decision Tree for Purification Strategy.

References

  • This compound, min 97%. Google Shopping.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. PubMed.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. Europe PMC.

Sources

Technical Support Center: Synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic β-lactam scaffold. The synthesis of spirocyclic structures, particularly those containing the strained β-lactam ring, can be challenging due to steric hindrance and the potential for competing reaction pathways.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and overcome common side reactions, thereby improving your reaction yield, purity, and reproducibility.

Section 1: Overview of the Primary Synthetic Route

The most reliable and frequently employed method for constructing the this compound core is a variation of the Staudinger [2+2] ketene-imine cycloaddition.[1][2][3][4] This pathway involves the reaction of an imine, derived from 4-aminotetrahydropyran, with a suitable ketene generated in situ from an acetyl chloride derivative. The inherent stability of the tetrahydropyran ring under neutral conditions makes this a favorable starting point, yet careful control of reagents and conditions is paramount to prevent undesirable outcomes.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Generation & Cycloaddition cluster_2 Step 3: Work-up & Purification A 4-Aminotetrahydropyran C Imine Intermediate A->C B Aldehyde/Ketone (R-CHO) B->C G This compound (Target Product) C->G D Acetyl Chloride Derivative F Ketene Intermediate D->F E Tertiary Amine Base (e.g., Et3N) E->F F->G [2+2] Cycloaddition H Crude Product G->H I Purified Product H->I Chromatography

Caption: Generalized workflow for the synthesis of the target spiro-β-lactam.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or Inconsistent Yield of the Target Spiro-β-Lactam

Q: My reaction yield is consistently below 40%, and results vary significantly between batches. What are the most likely causes?

A: Low and variable yields in this synthesis are typically rooted in three primary factors: steric hindrance, product decomposition, and competing side reactions.

  • Steric Hindrance: The formation of a quaternary spiro carbon center is inherently challenging due to significant steric crowding during the transition state of the [2+2] cycloaddition.[1][2] This slows down the desired reaction, allowing side reactions to become more prominent.

  • Product Instability: The final spiro-β-lactam product possesses considerable torsional and angular strain, making it susceptible to decomposition, especially during prolonged reaction times or harsh purification conditions.[2]

  • Competing Pathways: The reactive intermediates (ketene and imine) can undergo alternative reactions if not consumed efficiently. The most common competing reactions are ketene dimerization and hydrolysis of the imine.

Troubleshooting Steps:

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to -20 °C) during the slow addition of the acid chloride. This can disfavor the activation energy barrier for side reactions relative to the main cycloaddition.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the imine relative to the acid chloride to ensure the highly reactive ketene intermediate is trapped efficiently.

  • Controlled Addition: Add the acid chloride solution dropwise over an extended period (2-4 hours) using a syringe pump. This maintains a low, steady-state concentration of the ketene, minimizing its self-reaction.

Problem 2: Formation of Unidentified, Highly Polar Byproducts

Q: I'm observing a significant byproduct spot on my TLC that is much more polar than my starting materials or product. Could the tetrahydropyran ring be opening?

A: Yes, this is a distinct possibility, especially if acidic conditions are inadvertently introduced. While the tetrahydropyran ring is significantly more stable than its four-membered oxetane counterpart, it is not entirely inert.[5]

Causality: The ether oxygen in the tetrahydropyran ring can be protonated by strong Brønsted acids or coordinated by Lewis acids. This activation makes the ring susceptible to nucleophilic attack, leading to ring-opening.[6][7] Common sources of acidity include impurities in reagents (e.g., HCl in acid chlorides) or the use of acidic work-up procedures before the product is fully isolated and stable.

Troubleshooting & Prevention:

  • Use Freshly Distilled Reagents: Ensure the acid chloride and tertiary amine base are freshly distilled and free of acidic impurities.

  • Employ a Non-Nucleophilic Base: Use a hindered base like diisopropylethylamine (DIEA) if the formation of triethylammonium hydrochloride salt is suspected to be problematic.

  • Neutral Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not stronger acids or bases.

  • Avoid Lewis Acids: Do not use Lewis acid catalysts, as they strongly activate ether linkages towards ring-opening.

Protocol 1: Analytical Test for Ring-Opening
  • Sample Preparation: Isolate the polar byproduct by preparative TLC or flash chromatography.

  • LC-MS Analysis: Dissolve the byproduct in methanol and analyze via LC-MS. Look for a mass corresponding to the addition of a solvent molecule (e.g., methanol) or water to the parent mass of the starting imine or the final product.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of a new hydroxyl (-OH) proton and the disappearance of the characteristic spirocyclic signals would strongly indicate a ring-opened structure.

Problem 3: Product Decomposition During Chromatographic Purification

Q: I obtain a good crude yield, but a significant portion of my product decomposes on the silica gel column. How can I purify it safely?

A: This is a classic issue related to the lability of the β-lactam ring, which is exacerbated by the acidity of standard silica gel. The strained four-membered ring can hydrolyze or rearrange upon prolonged contact with the acidic silanol groups.

Best Practices for Purification:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1% (v/v) triethylamine. Swirl for 15 minutes, then pack the column as usual. This deactivates the acidic sites.

  • Use Alternative Stationary Phases: If possible, use neutral alumina or a C18-functionalized reverse-phase silica for purification.

  • Minimize Contact Time: Perform "flash" chromatography rather than gravity chromatography. Use a slightly more polar solvent system than you think you need to elute the product quickly (Rf of 0.3-0.4).

  • Temperature: Run the column at room temperature. Avoid any heating, which can accelerate decomposition.

Data Summary Table: Condition Optimization
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Temperature Room Temperature0 °CReduced side reactions, may require longer reaction time.
Acid Chloride Addition Added in one portionSlow dropwise addition (2h)Minimizes ketene dimerization, improves yield.
Base Triethylamine (Et₃N)Diisopropylethylamine (DIEA)Reduces potential for acidic byproducts.
Purification Standard Silica GelNeutralized Silica GelPrevents product decomposition, improves isolated yield.[2]

Section 3: Mechanistic View of Side Reactions

To effectively troubleshoot, it is crucial to visualize the competing reaction pathways. The diagram below illustrates the desired [2+2] cycloaddition in competition with ketene dimerization and potential acid-catalyzed ring-opening of the tetrahydropyran moiety.

G Reagents Imine + Ketene Product Target Spiro-β-Lactam (this compound) Reagents->Product Desired [2+2] Cycloaddition Dimer Ketene Dimer (Diketene Byproduct) Reagents->Dimer Side Reaction 1: Self-Condensation RingOpened Ring-Opened Product (e.g., Acyclic Amino Alcohol) Product->RingOpened Side Reaction 2: Decomposition Acid Trace Acid (H+) (e.g., from reagents) Acid->Product

Sources

Technical Support Center: Optimization of 8-Oxa-5-azaspiro[3.5]nonan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 8-Oxa-5-azaspiro[3.5]nonan-6-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this unique spirocyclic β-lactam scaffold. As a molecule combining the strained four-membered β-lactam ring with a tetrahydropyran moiety, its synthesis presents specific challenges that require careful control of reaction conditions.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on troubleshooting common issues and optimizing reaction parameters for yield, purity, and stereoselectivity.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses foundational questions regarding the synthetic approach to this compound.

Q1: What is the most common and logical synthetic route for constructing the this compound core?

A1: The most direct and widely established method for synthesizing β-lactams is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction first reported by Hermann Staudinger in 1907.[1][2] This strategy is particularly well-suited for constructing the spirocyclic core of this compound. The synthesis involves the reaction of an imine (specifically, a Schiff base derived from 4-aminotetrahydropyran) with a ketene, generated in situ from an acyl chloride and a tertiary amine base. The spirocyclic carbon center is inherently challenging to synthesize due to significant steric hindrance, making the choice of reagents and conditions critical.[3]

Q2: What are the essential starting materials, and are there any specific considerations for their preparation?

A2: The two key precursors for the Staudinger cycloaddition are:

  • The Imine Component: This is typically formed by the condensation of 4-aminotetrahydropyran with an appropriate aldehyde (e.g., benzaldehyde). The resulting Schiff base is often used directly without purification. It is crucial to ensure the complete removal of water from this condensation step, as water will readily hydrolyze the acyl chloride and quench the ketene intermediate in the subsequent step.

  • The Ketene Precursor: A common choice is an α-substituted acyl chloride, such as chloroacetyl chloride or methoxyacetyl chloride. The ketene is generated in situ by dehydrohalogenation using a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The purity of the acyl chloride and the base is paramount; aged reagents can contain acidic impurities that catalyze side reactions.[4]

Q3: Why is the β-lactam ring in this molecule a point of instability?

A3: The reactivity of the β-lactam ring is a direct consequence of significant ring strain.[1] Unlike a stable, planar acyclic amide, the four-membered ring forces the nitrogen atom into a more pyramidal geometry, which reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, leading to ring-opening hydrolysis.[1][5] This inherent reactivity is the basis for the mechanism of action of penicillin and other β-lactam antibiotics, which act by acylating bacterial enzymes.[6] It also means that both the reaction and purification conditions must be carefully controlled to prevent product degradation.

Section 2: Troubleshooting Guide for Synthesis Optimization

This guide addresses the most common experimental challenges in a problem-solution format.

Problem 1: Low or No Yield of the Desired Spiro-β-Lactam

Potential Cause A: Inefficient Ketene Generation or Rapid Decomposition

  • Why it Happens: The ketene intermediate is highly reactive and can dimerize or polymerize if it does not react swiftly with the imine. This is often caused by a slow reaction rate, incorrect stoichiometry of the base, or the use of an inappropriate base.

  • Suggested Solutions:

    • Base Selection: Use a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure it is anhydrous and of high purity. The molar ratio of the base to the acyl chloride should be slightly in excess (e.g., 1.1 to 1.5 equivalents) to ensure complete dehydrohalogenation.[4]

    • Slow Addition: Add the acyl chloride solution dropwise to the solution containing the imine and the base at a reduced temperature (e.g., 0 °C or below). This maintains a low steady-state concentration of the ketene, favoring the desired [2+2] cycloaddition over self-condensation.

    • Solvent Choice: Use anhydrous, non-protic solvents. Dichloromethane (DCM) or toluene are common choices. Polar aprotic solvents can sometimes accelerate the reaction but may also influence stereoselectivity.

Potential Cause B: Hydrolysis of Intermediates or Final Product

  • Why it Happens: The β-lactam ring is highly susceptible to hydrolysis, especially under acidic or basic conditions.[1] Any residual water in the reactants or solvent will readily react with the acyl chloride, the ketene, or the final product.

  • Suggested Solutions:

    • Anhydrous Conditions: Rigorously dry all glassware. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Store reagents over desiccants and handle them under an inert atmosphere (e.g., Nitrogen or Argon).

    • Neutral Workup: During the workup, avoid strong acids or bases. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash to remove residual water. Dry the organic phase thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

Problem 2: Formation of Multiple Products or Significant Impurities

Potential Cause A: Competing Side Reactions

  • Why it Happens: Besides ketene dimerization, the imine can isomerize, or other functional groups in the molecule can lead to undesired pathways. If using triphenylphosphine in a related synthesis, triphenylphosphine oxide can be a major byproduct that complicates purification.

  • Suggested Solutions:

    • Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) is often the most effective way to minimize side reactions and improve selectivity.[2]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine the optimal reaction time and prevents the formation of degradation products from prolonged reaction times.

Potential Cause B: Poor Stereoselectivity

  • Why it Happens: The Staudinger cycloaddition can produce both cis and trans diastereomers with respect to the substituents on the β-lactam ring. The stereochemical outcome is influenced by the mechanism of C-C bond formation and can be highly dependent on the solvent, temperature, and specific substrates used.[2]

  • Suggested Solutions:

    • Solvent Optimization: The stereoselectivity of the cycloaddition can be solvent-dependent. Experiment with a range of solvents from non-polar (e.g., toluene) to more polar (e.g., DCM, acetonitrile) to find the optimal conditions for the desired diastereomer.

    • Chromatographic Separation: If a mixture of diastereomers is unavoidable, they can often be separated using careful column chromatography or preparative HPLC. Their different spatial arrangements typically lead to different polarities.

Section 3: Purification and Characterization

Q4: What is the recommended method for purifying this compound?

A4: The choice of purification method depends on the scale and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and effective method for routine lab-scale purification. Use a silica gel stationary phase and a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The polarity of the spiro-β-lactam will be moderate due to the presence of the ether and amide functionalities.

  • Preparative HPLC: For separating stubborn impurities or diastereomers, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution.[7][8] Both normal-phase and reverse-phase systems can be effective.

  • Crystallization: If the product is a stable solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity on a larger scale.[8] This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.

Q5: What are the key analytical signatures to confirm the successful synthesis of the target compound?

A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • Infrared (IR) Spectroscopy: Look for a strong, characteristic carbonyl (C=O) stretching absorption for the β-lactam ring. This peak typically appears at a high wavenumber (around 1740-1780 cm⁻¹) due to the ring strain.

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the overall structure. Key signals to look for in ¹H NMR include the diastereotopic protons of the tetrahydropyran ring and the specific chemical shifts for the protons on the β-lactam ring. ¹³C NMR should show a characteristic downfield signal for the β-lactam carbonyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₇H₁₁NO₂) of the molecule.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Staudinger [2+2] Cycloaddition

This is a representative protocol based on established methods and should be optimized for specific laboratory conditions.

  • Imine Formation: In a round-bottom flask dried under vacuum, dissolve 4-aminotetrahydropyran (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add benzaldehyde (1.0 eq) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Stir the mixture over 4Å molecular sieves for 4-6 hours at room temperature to form the corresponding Schiff base. The reaction can be monitored by the disappearance of the starting materials via TLC. The resulting imine solution is typically used directly.

  • Cycloaddition: Filter the imine solution into a clean, dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq).

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred imine/TEA solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Data Optimization Table

The following table summarizes key parameters that can be varied to optimize the reaction yield and selectivity.

ParameterVariableRange/OptionsRationale & Considerations
Temperature Reaction Temperature-78 °C to 25 °CLower temperatures generally reduce side reactions and can improve diastereoselectivity.[2]
Base Tertiary AmineTriethylamine (TEA), DIPEAA hindered base prevents nucleophilic attack on the acyl chloride. Purity is critical.[4]
Solvent Anhydrous SolventDCM, Toluene, THF, AcetonitrileSolvent polarity can influence reaction rate and the stereochemical outcome of the cycloaddition.
Concentration Molarity of Reactants0.1 M to 1.0 MHigher concentrations can favor the desired bimolecular reaction, but may also increase polymerization if addition is not slow.
Addition Rate Acyl Chloride Addition10 min to 2 hoursSlow addition is crucial to maintain a low concentration of the highly reactive ketene intermediate.

Section 5: Visual Guides and Workflows

General Synthetic Workflow

The diagram below illustrates the key steps in the proposed synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials SM1 4-Aminotetrahydropyran Imine Step 1: Imine Formation (in situ) SM1->Imine SM2 Aldehyde (e.g., Benzaldehyde) SM2->Imine SM3 Acyl Chloride Cyclo Step 2: [2+2] Cycloaddition (Staudinger Reaction) SM3->Cyclo SM4 Tertiary Amine Base SM4->Cyclo Imine->Cyclo Workup Step 3: Aqueous Workup & Extraction Cyclo->Workup Purify Step 4: Purification (Chromatography) Workup->Purify Product Final Product: This compound Purify->Product caption Fig 1. Synthetic Workflow Diagram.

Caption: Fig 1. Synthetic Workflow Diagram.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

TroubleshootingTree Start Start Synthesis CheckYield Problem: Low or No Yield? Start->CheckYield CheckSM Analyze Crude: Starting Materials Consumed? CheckYield->CheckSM Yes Success Successful Synthesis CheckYield->Success No ImpurityAnalysis Analyze Impurities: - Polymerization? - Dimerization? - Ring-Opened Product? CheckSM->ImpurityAnalysis Yes OptimizeReagents Check Reagents: - Anhydrous Conditions? - Base/Solvent Purity? - Reagent Stoichiometry? CheckSM->OptimizeReagents No OptimizeConditions Optimize Reaction: - Lower Temperature - Slower Addition Rate - Change Solvent ImpurityAnalysis->OptimizeConditions OptimizeConditions->Start OptimizeReagents->Start caption Fig 2. Troubleshooting Decision Tree.

Caption: Fig 2. Troubleshooting Decision Tree.

References

  • BenchChem. (2025). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Mata, E. G. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed.
  • Carvalho, M. F. N. N., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing.
  • Karim, A., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules.
  • Various Authors. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Wikipedia Contributors. (n.d.). β-Lactam. Wikipedia.
  • Various Authors. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Page, M. I. (n.d.). The Mechanisms of Reactions of β-Lactams. ResearchGate.
  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Biological Chemistry.
  • Al-Tel, T. H. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.

Sources

"8-Oxa-5-azaspiro[3.5]nonan-6-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Oxa-5-azaspiro[3.5]nonan-6-one

Welcome to the technical support guide for this compound (CAS: 1785379-16-9).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability and degradation challenges associated with this unique spirocyclic lactam. Given the compound's structure, which combines a tetrahydropyran ring with a piperidin-2-one (a δ-lactam) via a spirocyclic center, understanding its chemical liabilities is crucial for successful experimental design, data interpretation, and long-term storage.

This guide synthesizes data from analogous chemical structures, particularly lactams and spiro-compounds, to provide a predictive framework for handling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability profile of this molecule is governed by two key features:

  • The Lactam Ring: The core of its reactivity lies in the six-membered lactam (piperidin-2-one) ring. This cyclic amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[3] While more stable than highly strained β-lactams, this δ-lactam can still be readily cleaved by nucleophilic attack on the carbonyl carbon.[4]

  • The Spirocyclic Center: The spiro junction imparts significant three-dimensional complexity. While the tetrahydropyran ring is generally stable, the overall spirocyclic nature can influence solid-state properties and susceptibility to photodegradation, a known degradation pathway for some complex cyclic molecules.[5][6]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To maximize shelf-life, the compound should be protected from the primary degradation catalysts: water, heat, and light.[3]

  • Solid Form (Recommended): Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperature (-20°C for long-term storage) and protected from light (e.g., in an amber vial placed inside a freezer). Crystalline forms are generally more stable than amorphous material.[7]

  • In Solution: Preparing fresh solutions for immediate use is strongly advised. If short-term storage is necessary, use an anhydrous, aprotic solvent (e.g., DMSO, DMF) and store at -80°C. Avoid aqueous buffers for storage.

Q3: I need to use this compound in an aqueous buffer for my biological assay. How can I minimize degradation?

A3: Degradation in aqueous media is a significant risk.[4]

  • Prepare a concentrated stock solution in an anhydrous solvent like DMSO.

  • Just before the experiment, perform a serial dilution into your aqueous buffer to the final working concentration.

  • Minimize the time the compound spends in the aqueous buffer before and during the assay.

  • Maintain the buffer pH as close to neutral (pH 6.5-7.5) as possible, as extremes in pH can catalyze hydrolysis.[3]

  • If possible, run control experiments to quantify the rate of degradation in your specific assay medium over the experiment's duration.

Troubleshooting Guide: Experimental Issues

Issue 1: Inconsistent results or loss of compound potency in multi-day cell culture experiments.

  • Plausible Cause: The compound is likely degrading in the cell culture medium over the 24-72 hour incubation period. Cell culture media are aqueous, buffered at physiological pH (~7.4), and incubated at 37°C, creating ideal conditions for slow hydrolysis of the lactam ring.[4] The degradation product, an open-chain amino acid, will be inactive.

  • Recommended Solution & Preventative Measures:

    • Quantify Stability: Perform a preliminary stability test by incubating the compound in the cell culture medium at 37°C. Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) and quantify the remaining parent compound using HPLC or LC-MS.

    • Dosing Strategy Adjustment: If significant degradation is observed (e.g., >10% in 24 hours), consider a supplement dosing strategy where fresh compound is added to the media at set intervals to maintain a more consistent concentration.[4]

    • Use a More Stable Analog: If instability remains a prohibitive issue, a medicinal chemistry effort to modify the lactam structure may be necessary for long-term assays.

Issue 2: Appearance of a new, more polar peak in my HPLC or LC-MS analysis after sample preparation.

  • Plausible Cause: This is a classic sign of hydrolytic degradation. The cleavage of the lactam ring introduces a carboxylic acid and a primary amine, resulting in a more polar molecule (the ring-opened amino acid) that will have a shorter retention time on a reverse-phase HPLC column.

  • Recommended Solution & Preventative Measures:

    • Analyze Sample Preparation: Review your sample preparation workflow. Are you using acidic or basic modifiers (e.g., TFA, formic acid, ammonium hydroxide) in your mobile phase or diluent? While necessary for chromatography, prolonged exposure can cause degradation.

    • Control Temperature: Keep samples in the autosampler cooled to 4-10°C to slow degradation while awaiting injection.

    • pH of Diluent: Ensure the diluent used for your samples is neutral and, if possible, primarily organic (e.g., 50:50 acetonitrile:water) rather than purely aqueous.

Issue 3: The solid compound has changed color (e.g., yellowed) over time.

  • Plausible Cause: Color change in a dry, solid sample often points to either photodegradation or slow oxidation. Even slight decomposition can lead to visually detectable changes.[7] Spirocyclic compounds can be susceptible to light-induced isomerization or degradation.[8][9]

  • Recommended Solution & Preventative Measures:

    • Verify Purity: Re-analyze the material by HPLC, NMR, and LC-MS to identify the impurities and confirm the purity of the parent compound.

    • Improve Storage: Discard the discolored material. For new batches, strictly adhere to storage recommendations: protect from light using amber vials and store under an inert atmosphere at low temperatures.

    • Consider Recrystallization: If the material is valuable and only slightly discolored, purification via recrystallization may be possible to remove the colored degradants.

Key Degradation Pathways

The primary degradation mechanisms for this compound are inferred to be hydrolysis, thermolysis, and photolysis. A forced degradation study is the definitive way to confirm these pathways for your specific batch and formulation.[10][11]

Hydrolysis (Acid- and Base-Catalyzed)

This is the most common and experimentally relevant degradation pathway. The amide bond of the lactam ring is cleaved by water.

  • Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the amide bond.[4]

G cluster_main Hydrolytic Degradation Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate H₂O product Ring-Opened Product (6-(tetrahydro-2H-pyran-4-ylamino)hexanoic acid analog) intermediate->product Ring Opening acid H₃O⁺ (Acidic Conditions) acid->parent base OH⁻ (Basic Conditions) base->parent

Caption: Inferred hydrolytic degradation of the lactam ring.

Thermal Degradation

Exposure to high temperatures can provide sufficient energy to initiate bond cleavage, potentially leading to decarboxylation or other complex fragmentation patterns. Thermal decomposition rates are significantly higher for amorphous versus crystalline material.[7][12]

Photodegradation

UV or visible light exposure can generate radical species, leading to a variety of degradation products.[3] This is particularly relevant for spiro-compounds, which can undergo complex photochemical reactions.[5]

Summary of Stress Factors
Stress ConditionPotential Degradation PathwayLikely Degradant
Acidic (e.g., 0.1M HCl) HydrolysisRing-opened amino acid
Basic (e.g., 0.1M NaOH) HydrolysisSalt of ring-opened amino acid
Neutral (Water) Hydrolysis (slower)Ring-opened amino acid
Oxidative (e.g., H₂O₂) OxidationN-oxides, other oxidized species
Thermal (Dry Heat) Fragmentation, decompositionVarious smaller molecules
Photolytic (UV/Vis Light) Radical reactions, isomerizationComplex mixture of products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate the stability-indicating power of your analytical method.[10][13]

Objective: To generate degradation products under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1M HCl, 1M NaOH, 30% H₂O₂

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. This is your T=0 reference.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to 10 mL with 50:50 acetonitrile:water.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Let stand at room temperature for 2 hours. Neutralize with 1M HCl and dilute to 10 mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Let stand at room temperature for 24 hours, protected from light. Dilute to 10 mL.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours. Cool and dilute to 0.1 mg/mL.

  • Thermal Degradation (Solid): Place a few mg of solid compound in an oven at 80°C for 48 hours. Cool, then prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/DAD, LC-MS). Compare the chromatograms to the control sample to identify new peaks.

Protocol 2: Workflow for Stability Assessment

This workflow outlines the steps for quantifying the stability of the compound in a specific medium.

G prep 1. Prepare Compound in Medium (e.g., Buffer, Cell Media) incubate 2. Incubate at Target Temperature (e.g., 37°C) prep->incubate sample 3. Collect Aliquots at Time Points (T=0, 2, 8, 24, 48h) incubate->sample quench 4. Quench Degradation (e.g., Dilute in cold ACN) sample->quench analyze 5. Analyze by HPLC/LC-MS quench->analyze quantify 6. Quantify Peak Area of Parent Compound analyze->quantify plot 7. Plot % Remaining vs. Time & Calculate Half-Life quantify->plot

Caption: General workflow for a kinetic stability study.

References

  • Stone, G.S. et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. American Society for Microbiology. [Link]

  • Pikal, M.J. et al. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences. [Link]

  • Kümmerer, K. (Ed.). (2021). Degradation of β-lactam antibiotics. In Advanced Treatment Technologies for Removal of Contaminants from Wastewater. ResearchGate. [Link]

  • Al-Abri, S. et al. (2021). Effect of heat treatments on stability of β-lactams in milk. Journal of Food Protection. [Link]

  • Berthoin, K. et al. (2017). Influence of temperature on the degradation of selected β-lactams. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. (n.d.). Photochromism. [Link]

  • Such, G. et al. (2006). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. CSIRO Publishing. [Link]

  • Lin, C-Y. et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances. [Link]

  • Oger, N. et al. (2021). Photocatalytic construction of spiro-compounds via radical... ResearchGate. [Link]

  • Rawat, T. & Pandey, I.P. (2016). Forced degradation studies. MedCrave online. [Link]

  • Shinde, S.L. et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Jensen, G.W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Kolyvanov, N.A. et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Evans, R.A. et al. (2006). Factors influencing photochromism of spiro–compounds within polymeric matrices. Australian Journal of Chemistry. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 8-Oxa-5-azaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this unique spirocyclic lactam. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction to the Spectroscopic Profile of this compound

This compound is a heterocyclic compound with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1] Its structure, featuring a spirocyclic junction, a lactam moiety, and a morpholine-like ether linkage, presents a unique set of considerations for spectroscopic analysis. Understanding the expected spectral characteristics is the first step in successful troubleshooting.

Due to the novelty of this specific compound, a comprehensive experimental spectral database is not yet publicly available. Therefore, the following expected data is a projection based on the analysis of structurally similar compounds, including γ-lactams, morpholine derivatives, and other spirocyclic systems.

Table 1: Predicted Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Protons adjacent to the lactam carbonyl and the ether oxygen will be deshielded. Expect complex splitting patterns due to the rigid spirocyclic structure.
¹³C NMR The lactam carbonyl carbon will appear significantly downfield. The spiro carbon will be a unique quaternary signal.
FTIR A strong absorption band for the lactam C=O stretch is expected, along with C-N and C-O stretching frequencies.
Mass Spec. The molecular ion peak should be observable. Fragmentation patterns will likely involve cleavage of the rings.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my sample of this compound for NMR analysis. What do you recommend?

A1: Solubility can be a challenge with polar, heterocyclic molecules. If standard deuterated solvents like chloroform-d (CDCl₃) are not effective, try more polar alternatives such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Gentle warming and sonication can also aid dissolution. Be mindful that the choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton.[2]

Q2: My FTIR spectrum shows a very broad peak in the 3200-3500 cm⁻¹ region, obscuring other signals. What could be the cause?

A2: A broad peak in this region is typically indicative of O-H stretching, which suggests the presence of water in your sample or the KBr pellet. To mitigate this, ensure your sample is thoroughly dried under high vacuum before analysis and use dry KBr stored in a desiccator. Purging the sample compartment with dry nitrogen can also help reduce atmospheric moisture interference.[3]

Q3: I don't see a clear molecular ion peak in my mass spectrum. Is this normal?

A3: While the molecular ion (M+) peak is expected, its intensity can be low, especially with electron impact (EI) ionization, which can cause extensive fragmentation. Consider using a "soft" ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to increase the abundance of the molecular ion or the protonated molecule [M+H]⁺.

Troubleshooting Guide: ¹H and ¹³C NMR Spectroscopy

Problem: Overlapping and Complex Proton Signals in ¹H NMR

The rigid, non-planar structure of the spirocycle can lead to complex and overlapping multiplets in the ¹H NMR spectrum, making interpretation difficult.

Workflow for Resolving Overlapping Signals:

G start Complex/Overlapping ¹H NMR Spectrum step1 Increase Spectrometer Field Strength (e.g., 400 MHz to 600 MHz) start->step1 Improves signal dispersion step2 Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) step1->step2 Alters chemical shifts step3 Perform 2D NMR Experiments (COSY, HSQC, HMBC) step2->step3 Correlates nuclei step4 Run Temperature-Dependent NMR step2->step4 If conformational isomers are suspected end_node Assign Resonances and Confirm Structure step3->end_node step4->end_node

Caption: Workflow for troubleshooting complex ¹H NMR spectra.

  • Causality: Higher field strength magnets increase the frequency separation between signals, improving resolution. Changing the solvent can induce differential shifts in proton resonances due to solvent-solute interactions. 2D NMR techniques, like COSY and HSQC, reveal proton-proton and proton-carbon correlations, respectively, allowing for the deconvolution of complex spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Note: These are estimated values. Actual experimental values may vary.

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C=O-~175Typical for a γ-lactam carbonyl.[4]
Spiro C-~70-80Quaternary carbon at a spiro junction.
CH₂-N~3.0 - 3.5~45-55Adjacent to the nitrogen of the lactam.
CH₂-O~3.5 - 4.0~65-75Adjacent to the ether oxygen.
Other CH₂~1.8 - 2.5~20-35Aliphatic protons and carbons in the rings.
N-HVariable (broad)-Chemical shift is concentration and solvent dependent.

Troubleshooting Guide: FTIR Spectroscopy

Problem: Ambiguous Carbonyl (C=O) Stretch

The position of the lactam carbonyl stretch is a key diagnostic peak, but it can be influenced by ring strain and hydrogen bonding.

Workflow for Interpreting the Carbonyl Region:

G start Observe C=O Stretch in 1650-1750 cm⁻¹ Region step1 Is the peak sharp and intense? start->step1 step1->start No (Re-run with dry sample) step2 Compare with expected range for γ-lactams (~1700-1750 cm⁻¹ in solution) step1->step2 Yes step3 Consider sample phase (solid vs. solution) step2->step3 end_node Confirm C=O Stretch and Assess Intermolecular Interactions step2->end_node If within range step4 Perform dilution studies in a non-polar solvent step3->step4 If peak position is lower than expected step4->end_node Shift to higher frequency indicates H-bonding

Caption: Decision tree for analyzing the FTIR carbonyl stretch.

  • Expertise & Experience: The carbonyl stretch of a γ-lactam is typically found around 1700-1750 cm⁻¹ in a non-polar solvent.[4][5] In the solid state, intermolecular hydrogen bonding between the N-H group and the carbonyl oxygen of adjacent molecules can lower this frequency. A dilution study in a solvent like carbon tetrachloride can help to break up these interactions, causing a shift to a higher wavenumber and confirming the presence of hydrogen bonding.

Troubleshooting Guide: Mass Spectrometry

Problem: Interpreting the Fragmentation Pattern

The fragmentation of spirocyclic compounds can be complex. Predicting the likely cleavage points is key to confirming the structure.

Expected Fragmentation Pathways:

The molecular ion (m/z 141) will likely undergo fragmentation through several pathways:

  • Loss of CO: A common fragmentation for lactones and lactams, leading to a fragment at m/z 113.[6]

  • Ring Cleavage: The spirocyclic system can undergo cleavage of either ring. Cleavage of the morpholine-like ring could lead to the loss of ethylene oxide (C₂H₄O), resulting in a fragment at m/z 97.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen heteroatoms is also a probable pathway.

Table 3: Predicted Key Fragments in Mass Spectrometry
m/z Possible Fragment Neutral Loss
141[C₇H₁₁NO₂]⁺Molecular Ion (M⁺)
113[C₆H₁₁NO]⁺CO
97[C₅H₇NO]⁺C₂H₄O
84[C₅H₆N]⁺C₂H₅O₂
  • Trustworthiness: The interpretation of mass spectra relies on identifying logical neutral losses from the molecular ion.[7] The presence of fragments corresponding to the loss of small, stable molecules like CO provides strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of each fragment, further validating the fragmentation pathway.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • If necessary, gently warm the vial or place it in an ultrasonic bath for 1-2 minutes to aid dissolution.

  • Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: Acquiring a KBr Pellet FTIR Spectrum
  • Gently grind a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

  • Transfer the fine powder to a pellet press.

  • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum and ratio it against the background.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed, 6(1), 1-7.
  • ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Retrieved from [Link]

  • Lieb, S. G., & LeBlanc, P. (2021). Representative FTIR spectrum of Γ-lactam-d6 in CCl4. ResearchGate. Retrieved from [Link]

  • Hernandez-Gordillo, A., & del Rio-Portilla, F. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.
  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Sci-Hub. (n.d.). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Retrieved from [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
  • Farkas, E., & Szebeni, G. J. (2017). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 22(12), 2095. [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). 8-oxa-5-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]

  • PubChem. (n.d.). 8Lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SWK CH 4-5 43/6311 Carbon and 2D NMR 2015March19. (2015, March 19).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Oxa-5-azaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation with this novel spirocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.

The unique three-dimensional structure of spirocyclic compounds can offer significant advantages in drug discovery, including improved metabolic stability and target binding.[1][2][3] However, the same structural rigidity can present challenges in achieving desired solubility. This guide provides a structured, question-and-answer approach to troubleshoot and resolve common solubility issues with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the likely reasons for its poor aqueous solubility?

A1: The poor aqueous solubility of this compound likely stems from a combination of its rigid spirocyclic structure and the presence of both polar and non-polar functionalities. While the oxygen and nitrogen atoms can participate in hydrogen bonding, the overall molecule has a significant hydrophobic surface area from its hydrocarbon backbone. The crystalline nature of the solid form also requires substantial energy to break the lattice structure for dissolution to occur.[4]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂PubChem[5]
Molecular Weight141.17 g/mol PubChem[6]
Predicted LogP~0.1PubChem

Note: The LogP value is a prediction and should be experimentally verified.

Q2: What is a systematic approach to screen for a suitable solvent system for this compound?

Experimental Workflow for Solvent Screening:

Caption: A stepwise workflow for systematic solvent screening.

Protocol for Tier 1 Solvent Screening:

  • Accurately weigh 1 mg of this compound into separate microcentrifuge tubes.

  • Add 100 µL of the first solvent to be tested (e.g., Phosphate Buffered Saline, pH 7.4).

  • Vortex the tube for 30 seconds.

  • Visually inspect for undissolved solid material.

  • If not fully dissolved, incrementally add the solvent in 100 µL aliquots up to a total volume of 1 mL, vortexing after each addition.

  • Record the approximate solubility in mg/mL.

  • Repeat for all solvents in Tier 1.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, pH modification is a viable strategy due to the presence of the secondary amine within the spirocyclic structure, which can be protonated at acidic pH.[7] The lactam functionality, however, may be susceptible to hydrolysis at extreme pH values, particularly alkaline conditions. Therefore, a careful pH range finding study is recommended.

Experimental Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL) as a function of pH.

Expected Outcome: You will likely observe an increase in solubility at lower pH values where the amine group is protonated, forming a more soluble salt.

Q4: I need to prepare a stock solution for cell-based assays. What is the recommended approach?

A4: For in vitro assays, a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a standard practice.[8] This stock can then be diluted into the aqueous cell culture medium to the final working concentration.

Protocol for Preparing a DMSO Stock Solution:

  • Accurately weigh a desired amount of this compound (e.g., 10 mg).

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be applied if necessary, but monitor for any signs of degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Consideration: When diluting the DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

Q5: What are some advanced strategies if co-solvents and pH adjustment are insufficient for my required concentration?

A5: If simpler methods do not provide the required solubility, more advanced formulation strategies can be employed. These are particularly relevant for in vivo studies or for achieving higher concentrations in vitro.

Advanced Solubility Enhancement Techniques:

TechniquePrincipleSuitability for this compound
Complexation with Cyclodextrins The hydrophobic cavity of cyclodextrins can encapsulate the non-polar regions of the spirocycle, forming a soluble inclusion complex.[9][10][11]High potential, as the spirocyclic structure can likely fit within the cyclodextrin cavity.
Use of Surfactants Surfactants form micelles in aqueous solutions, and the hydrophobic core of these micelles can solubilize poorly soluble compounds.[12]Effective, but the choice of surfactant (non-ionic, ionic) needs to be compatible with the downstream application.
Solid Dispersions The compound is dispersed in a solid, water-soluble polymer matrix in an amorphous state, which has higher apparent solubility than the crystalline form.[13][14]A powerful technique, often used in oral drug formulation development.
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][15][16]More relevant for improving dissolution rate rather than equilibrium solubility, but can be beneficial.

Workflow for Cyclodextrin Complexation Screening:

Caption: A systematic approach to screen for effective cyclodextrin-based solubilization.

References

  • World Pharma Today.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Pharma Lesson.
  • Drug Development & Delivery.
  • PubMed. Strategies to address low drug solubility in discovery and development.
  • EvitaChem. Buy 8-Hydroxy-5-azaspiro[3.5]nonan-6-one (EVT-2783223).
  • PubChem. This compound.
  • Chemspace. This compound.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • National Institutes of Health.
  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • SpringerLink. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Technical Support Center: Scale-Up Synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this spirocyclic lactam from bench-scale to larger-scale production. The unique structural features of spiro-γ-lactams, such as this compound, present distinct challenges during scale-up.[1] This document provides a comprehensive resource in a question-and-answer format to address potential issues, offering troubleshooting strategies and frequently asked questions based on established principles in heterocyclic chemistry and process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to consider for the scale-up of this compound?

A1: While a specific, optimized scale-up synthesis for this compound is not extensively documented in publicly available literature, several viable strategies can be adapted from the synthesis of analogous spirocyclic lactams. The choice of route will depend on factors such as raw material cost, safety, and desired purity. Two plausible retrosynthetic approaches are outlined below:

  • Approach A: Cyclization of a Piperidine Precursor: This is a common strategy for constructing the piperidine ring of the spirocycle first, followed by the formation of the lactam.

  • Approach B: Spirocyclization via [3+2] Cycloaddition: This approach involves the formation of the spirocyclic core in a key cycloaddition step, which can be highly efficient.[2][3]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of any nitrogen-containing heterocyclic compound requires a thorough safety assessment.[4] For this compound, specific hazards to consider include:

  • Thermal Runaway: Many cyclization and amidation reactions are exothermic. It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.

  • Reagent Toxicity and Handling: Some reagents used in heterocyclic synthesis can be toxic, corrosive, or moisture-sensitive. Ensure proper personal protective equipment (PPE) is used and that all manipulations are performed in a well-ventilated area or under an inert atmosphere where necessary.

  • Pressure Build-up: Reactions that evolve gas (e.g., from the use of protecting groups or in certain cyclization reactions) can lead to pressure build-up in a sealed reactor. Ensure the reactor is properly vented.

  • Product Handling: The final product's toxicological properties may not be fully known. Handle with care, and use appropriate containment to avoid exposure.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound, with potential causes and recommended solutions.

Low Reaction Yield

Problem: The overall yield of the synthesis is significantly lower at a larger scale compared to the laboratory scale.

Potential Cause Troubleshooting Strategy
Inefficient Mixing Inadequate agitation can lead to localized "hot spots" or poor mass transfer, resulting in side reactions. Increase the stirring speed or use a more appropriate impeller for the reactor geometry.
Suboptimal Temperature Control Exothermic reactions can be difficult to control on a larger scale. Ensure the reactor's cooling system is sufficient and consider a slower addition of reagents to manage the heat output.
Impurity Accumulation Impurities from starting materials or solvents that were insignificant at a small scale can have a major impact on a larger scale. Ensure all reagents and solvents meet the required purity specifications.
Side Product Formation Changes in reaction conditions (e.g., prolonged reaction times, temperature fluctuations) can favor the formation of side products. Re-optimize the reaction conditions at the larger scale.
Purification Challenges

Problem: Difficulty in isolating the product with the desired purity.

Potential Cause Troubleshooting Strategy
Co-eluting Impurities Similar polarity of byproducts can make chromatographic separation difficult. Explore alternative stationary or mobile phases. High-speed counter-current chromatography (HSCCC) can be an effective alternative for separating structurally similar compounds.[5]
Product Instability The spirocyclic lactam may be sensitive to the purification conditions (e.g., pH, temperature). Consider milder purification techniques such as crystallization or precipitation if possible.
Residual Solvents High-boiling point solvents used in the reaction can be difficult to remove. Employ high-vacuum drying or consider a solvent swap to a more volatile solvent before final isolation.
Reaction Stalling or Incomplete Conversion

Problem: The reaction does not proceed to completion, even with extended reaction times.

Potential Cause Troubleshooting Strategy
Catalyst Deactivation Impurities in the starting materials or solvents can poison the catalyst. Ensure the purity of all components and consider using a higher catalyst loading or a more robust catalyst.
Poor Solubility Reagents or intermediates may have poor solubility in the chosen solvent at a larger scale, leading to a heterogeneous mixture and slow reaction rates. Consider a different solvent system or increasing the reaction temperature (with caution).
Atmospheric Contamination Moisture or oxygen can quench sensitive reagents or intermediates. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the scale-up synthesis and purification of this compound, highlighting critical control points.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage raw_materials Raw Material QC reaction_setup Reactor Setup & Inerting raw_materials->reaction_setup Purity Check reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition Temperature Control reaction_monitoring In-Process Control (IPC) Monitoring reagent_addition->reaction_monitoring Rate Monitoring workup Reaction Work-up & Quenching reaction_monitoring->workup Conversion Check crude_isolation Crude Product Isolation workup->crude_isolation purification Chromatography / Crystallization crude_isolation->purification Purity Assessment solvent_removal Solvent Removal & Drying purification->solvent_removal final_qc Final Product QC solvent_removal->final_qc Residual Solvent Analysis

Caption: Generalized workflow for scale-up synthesis.

Plausible Synthetic Protocol (Illustrative)

The following is a hypothetical, step-by-step protocol for a potential synthetic route to this compound, designed to highlight key considerations at each stage. This protocol is for illustrative purposes and requires laboratory validation and optimization.

Step 1: N-Alkylation of Tetrahydropyran-4-amine with Ethyl 2-(bromomethyl)acrylate
  • Reactor Preparation: A 50 L glass-lined reactor is charged with Tetrahydropyran-4-amine (1.0 eq) and anhydrous acetonitrile (20 L). The vessel is purged with nitrogen.

  • Base Addition: Diisopropylethylamine (DIPEA) (2.5 eq) is added, and the mixture is stirred at room temperature.

  • Controlled Addition: A solution of Ethyl 2-(bromomethyl)acrylate (1.1 eq) in anhydrous acetonitrile (5 L) is added dropwise over 2 hours, maintaining the internal temperature below 30°C.

  • Reaction Monitoring: The reaction is monitored by HPLC until consumption of the starting amine is complete (typically 12-16 hours).

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude diester intermediate.

Step 2: Intramolecular Michael Addition/Lactamization
  • Reactor Setup: The crude diester from Step 1 is dissolved in toluene (30 L) in the 50 L reactor and cooled to 0°C under a nitrogen atmosphere.

  • Base Addition: A solution of sodium tert-butoxide (1.5 eq) in tetrahydrofuran (THF) is added slowly, keeping the temperature below 5°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Progress is monitored by HPLC.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution.

  • Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield this compound.

Logical Relationship Diagram

This diagram illustrates the interconnectedness of key parameters in a successful scale-up synthesis.

reagent_quality Reagent Quality product_purity Product Purity reagent_quality->product_purity yield Yield reagent_quality->yield process_parameters Process Parameters process_parameters->product_purity process_parameters->yield reproducibility Reproducibility process_parameters->reproducibility equipment Equipment Suitability equipment->process_parameters safety Safety Protocols equipment->safety safety->reproducibility product_purity->yield

Caption: Key interdependencies in scale-up synthesis.

References

  • Boto, A., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9493–9497. [Link]

  • Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5486-5515. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896–12908. [Link]

  • Voitovich, Y. V., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12343–12352. [Link]

  • Wang, Y., et al. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 23(11), 2993. [Link]

  • Zarei, M., & Sardarian, A. R. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

Sources

Avoiding common pitfalls in "8-Oxa-5-azaspiro[3.5]nonan-6-one" handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 8-Oxa-5-azaspiro[3.5]nonan-6-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of handling this spirocyclic compound. By understanding its structural features—a strained oxetane ring fused to a piperidinone (a δ-lactam)—we can anticipate and mitigate common experimental pitfalls.

I. Compound Profile & Key Structural Considerations

This compound is a unique scaffold of increasing interest in medicinal chemistry.[1][2] Its rigid three-dimensional structure is conferred by the spirocyclic fusion of an oxetane ring and a lactam. This rigidity is advantageous for designing molecules with precise vectoral presentation of substituents for target engagement. However, these same features—the strained four-membered oxetane ring and the electrophilic lactam—are the primary sources of potential handling and reactivity challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its constituent functional groups, two primary degradation pathways are of concern:

  • Acid-Catalyzed Oxetane Ring Opening: The oxetane ring, while more stable than an epoxide, is susceptible to cleavage under acidic conditions.[3] Protic or Lewis acids can catalyze nucleophilic attack on one of the oxetane carbons, leading to ring opening. The nature of the nucleophile (e.g., water, alcohols, or other species in the reaction mixture) will determine the final product.

  • Lactam Hydrolysis: The lactam amide bond can be hydrolyzed under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent. This will result in the formation of a ring-opened amino acid derivative.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, -20°C or below is recommended. Avoid repeated freeze-thaw cycles. If possible, aliquot the compound into smaller, single-use vials. While studies on β-lactams show optimal stability at -70°C, a similar principle of deep-freeze storage is advisable here to preserve integrity.[4]

Q3: What solvents are recommended for dissolving this compound?

A3: Aprotic polar solvents such as DMSO, DMF, and NMP are generally suitable for creating stock solutions. For reactions, anhydrous aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile are preferred, especially if moisture-sensitive reagents are to be used. Protic solvents like methanol or ethanol could potentially act as nucleophiles for the oxetane ring, especially if acidic impurities are present. Always use anhydrous solvents to prevent hydrolysis of the lactam.

Q4: What are the key safety precautions when handling this compound?

A4: While specific toxicological data for this exact molecule is not extensively published, the general class of oxetane-containing compounds and lactams warrants careful handling.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially when dealing with powders or creating solutions.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Reaction Yield Compound Degradation: The compound may have degraded during storage or reaction setup.1. Verify Compound Integrity: Run a quick NMR or LC-MS on the starting material to confirm its purity and structure. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are free of water to prevent hydrolysis. 3. Control Reaction Temperature: Perform reactions at the lowest effective temperature to minimize side reactions.
Steric Hindrance: The spirocyclic nature of the compound can sterically hinder the reaction site.1. Use Less Bulky Reagents: If possible, switch to smaller, less sterically demanding reagents. 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to overcome the activation energy barrier. Monitor for degradation.
Multiple Unidentified Byproducts on LC-MS/TLC Oxetane Ring Opening: Acidic reagents or trace acidic impurities in solvents can cause the oxetane ring to open.[3]1. Buffer the Reaction: If compatible with the reaction chemistry, add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to scavenge trace acids. 2. Purify Solvents: Ensure solvents are freshly distilled or from a reliable anhydrous source.
Lactam Hydrolysis: Presence of water or strong acid/base is causing the lactam to hydrolyze.1. Strict Anhydrous Technique: Use oven-dried glassware and handle under an inert atmosphere. 2. pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires it.
Inconsistent Results Between Batches Variable Purity of Starting Material: Different batches may have varying levels of impurities or degradation products.1. Standardize Incoming QC: Implement a standard analytical check (e.g., NMR, LC-MS) for every new batch of the compound. 2. Re-purification: If purity is questionable, consider re-purifying the material by flash chromatography or recrystallization before use.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Alkylation

This protocol provides a generalized approach for the alkylation of the lactam nitrogen.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base (e.g., Sodium Hydride, 1.1 equivalents) portion-wise. Rationale: Using a strong, non-nucleophilic base ensures complete deprotonation of the lactam nitrogen without competing nucleophilic attack.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography.

Workflow Diagram: Troubleshooting Reaction Failure

Below is a logical workflow for diagnosing a failed or low-yielding reaction involving this compound.

G start Low/No Product Formation check_sm Verify Starting Material Integrity (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok sm_bad Degradation/Impurity Detected check_conditions Review Reaction Conditions sm_ok->check_conditions purify Purify Starting Material sm_bad->purify Action purify->check_sm conditions_ok Conditions Appear Correct check_conditions->conditions_ok hypothesis Formulate Hypothesis conditions_ok->hypothesis h1 Hypothesis 1: Ring Opening (Acid/Base Sensitivity) hypothesis->h1 h2 Hypothesis 2: Insufficient Reactivity (Sterics/Temp) hypothesis->h2 solution1 Add Acid/Base Scavenger or Use Purified Solvents h1->solution1 solution2 Increase Temperature, Change Reagent, or Extend Time h2->solution2 end Re-run Experiment solution1->end solution2->end

Caption: Troubleshooting workflow for failed reactions.

V. References

  • PubChem. Oxetane | C3H6O | CID 10423. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2021-05-01). Safety Data Sheet: Oxetane-3-carbaldehyde. [Link]

  • Wikipedia. Oxetane. [Link]

  • Organic Chemistry Frontiers. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link]

  • PubMed. (2024). Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. National Library of Medicine. [Link]

  • ResearchGate. (2020). General structures of spirocyclic β‐ and δ‐lactams. [Link]

  • PubMed. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. National Library of Medicine. [Link]

  • ResearchGate. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]

Sources

Technical Support Center: Reaction Monitoring for 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 8-Oxa-5-azaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring its synthesis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Reaction Context and Monitoring Strategy

Hypothetical Synthesis Route

To provide a practical context for reaction monitoring, we will consider a plausible synthetic route to this compound: an intramolecular cyclization of a tetrahydropyran-based precursor. This common strategy for forming γ-lactams involves the formation of an amide bond from an amino ester or amino acid.[1]

  • Starting Material (SM): Methyl 2-((tetrahydro-2H-pyran-4-yl)(tosyl)amino)acetate

  • Intermediate: Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)acetate (formed by deprotection)

  • Product (P): this compound

The key transformation to monitor is the final cyclization step, where the amine displaces the methoxy group of the ester to form the lactam ring.

Reaction_Workflow SM Starting Material Methyl 2-((tetrahydro-2H-pyran-4-yl)(tosyl)amino)acetate Intermediate Intermediate Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)acetate SM->Intermediate Deprotection Product Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Hypothetical synthesis of this compound.

Section 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[2][3] It allows for the visualization of the consumption of starting materials and the formation of the product.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system for monitoring this reaction?

A1: The polarity difference between the starting amino ester and the product lactam is the key to separation. The product, this compound, is expected to be quite polar. A good starting point for a solvent system would be a mixture of a non-polar and a polar solvent.

Solvent System CombinationStarting Ratio (v/v)Notes
Dichloromethane (DCM) : Methanol (MeOH)95 : 5A standard system for a wide range of polarities.
Ethyl Acetate (EtOAc) : Hexanes50 : 50Another common choice; adjust ratio based on initial results.
DCM : MeOH with 1% NH4OH90 : 10 (+1% NH4OH)The basic additive can reduce streaking of the amine starting material.[4]

Expert Tip: Aim for an Rf value of 0.3-0.4 for your starting material to allow ample space for the product spot to resolve.[5] If your spots are too high (high Rf), decrease the polarity of the eluent (less MeOH or more Hexanes). If they are too low (low Rf), increase the eluent's polarity.[2]

Q2: How can I visualize the spots on the TLC plate?

A2: Since the starting material and product lack strong chromophores, UV visualization alone may be insufficient.[6] A combination of methods is recommended:

  • UV Light (254 nm): If your starting material has a UV-active protecting group (like a tosyl group), you can see it disappear under UV light. The product itself is unlikely to be UV-active.[6]

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. The secondary amine of the intermediate and potentially the lactam will appear as yellow-brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is effective for visualizing nucleophiles like amines and can also react with the lactam, often producing colored spots upon heating.[7]

  • Ninhydrin Stain: This is particularly useful for visualizing the primary or secondary amine intermediate, which will typically show up as a pink or purple spot. The product lactam will not react with ninhydrin.[2][3]

Troubleshooting Guide - TLC
ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with the silica gel.- Dilute your reaction aliquot before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonium hydroxide) to your eluent to suppress ionization and reduce tailing.[4]
Spots remain on the baseline - The eluent is not polar enough.- Increase the proportion of the polar solvent (e.g., increase methanol in a DCM/MeOH system).[2]
No spots are visible - The sample concentration is too low.- The visualization method is not suitable for the compounds.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a different, more general stain like potassium permanganate.
Reactant and product spots have very similar Rf values - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems. A change in the type of polar or non-polar solvent can alter selectivity. For example, try substituting ethyl acetate for dichloromethane.
Unexpected spots appear - A side reaction is occurring.- The compound may be degrading on the acidic silica gel.- This is valuable information! Note the presence of byproducts.- To test for degradation, run a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If spots appear off the diagonal, decomposition is occurring.[8] Consider using neutral alumina plates.
Experimental Protocol: TLC Monitoring
  • Preparation: Prepare a TLC chamber with your chosen eluent (e.g., 95:5 DCM:MeOH) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation.

  • Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).[5]

  • Development: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry it. Visualize the plate using a UV lamp and then a chemical stain (e.g., KMnO4).

  • Analysis: The reaction is complete when the starting material spot in the RM lane has disappeared and a new product spot is prominent.

TLC_Monitoring cluster_0 TLC Plate Analysis Start 1. Prepare Chamber & Plate Spot 2. Spot SM, Co-spot, RM Start->Spot Develop 3. Develop Plate Spot->Develop Visualize 4. Visualize (UV, Stain) Develop->Visualize Analyze 5. Analyze Spot Progression Visualize->Analyze

Caption: Workflow for TLC reaction monitoring.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information than TLC, confirming the molecular weights of the species in the reaction mixture and allowing for the detection of low-level intermediates and byproducts.[9]

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the recommended initial LC-MS conditions for this analysis?

A1: Given the polar and basic nature of the analyte, a reverse-phase separation with an acidic mobile phase modifier is a good starting point. This will ensure good peak shape and promote ionization.

ParameterRecommendationRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard column for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase LC.
Gradient 5% to 95% B over 5-7 minutesA generic gradient to elute compounds of varying polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen in the spiro-lactam is readily protonated.[10][11]
MS Analysis Full ScanTo identify all ions in the mixture. Monitor for the m/z of [M+H]+ for the starting material and product.

Expected [M+H]+ Ions:

  • Intermediate (C8H15NO3): m/z 174.11

  • Product (C7H11NO2): m/z 142.08

Q2: My compound is very polar. What if it doesn't retain on a C18 column?

A2: If your analyte elutes in the void volume of a C18 column, you have a few options:

  • Run an isocratic method with low organic content: Try running at 0-5% Mobile Phase B.

  • Use a Polar-Embedded C18 Column: These columns offer better retention for polar compounds.

  • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the separation of very polar molecules.[12][13]

Q3: How should I prepare my sample for LC-MS analysis?

A3: Proper sample preparation is crucial to avoid contaminating the instrument.

  • Take a small aliquot (10-20 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).

  • Dilute the sample significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Troubleshooting Guide - LC-MS
ProblemPotential Cause(s)Recommended Solution(s)
Low or no signal for my compound - Poor ionization efficiency.- The compound is not stable in the mobile phase.- Ensure the mobile phase pH is appropriate for ionization (acidic for ESI+).- Try a different ionization source like Atmospheric Pressure Chemical Ionization (APCI).- Infuse a standard of your compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature).[14]
Poor peak shape (tailing or fronting) - Strong interaction with the stationary phase.- Column overload.- Ensure the mobile phase modifier is effective (e.g., formic acid for basic analytes).- Dilute the sample further.
High background noise or ion suppression - Matrix effects from salts or other components in the reaction mixture.- Improve sample cleanup. A simple solid-phase extraction (SPE) may be necessary.- Ensure adequate chromatographic separation so the analyte does not co-elute with interfering species.
In-source fragmentation or adduct formation - MS source conditions are too harsh.- Presence of salts (e.g., sodium, potassium) in the sample.- Reduce the fragmentor or cone voltage in the MS source.- Observe for common adducts like [M+Na]+ or [M+K]+. Use high-purity solvents and reagents to minimize salt contamination.

References

  • (Reference for general spiro-lactam synthesis, if found)
  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from a relevant source.[9]

  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.[8]

  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • LCGC International. (2018). Tips for Optimizing Key Parameters in LC–MS.[14]

  • Ivanisevic, J., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolomics.[12][13]

  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • Chemistry For Everyone. (2025). What Is Electrospray Ionization (ESI) In LC-MS? [YouTube video].[15]

  • (Reference for HILIC chrom
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.[1]

  • Toth, G., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia.[2]

  • Slideshare. (n.d.). Thin layer chromatographic analysis of Beta Lactam Antibiotics.[3]

  • (Additional references as needed)
  • (Additional references as needed)
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.[5]

  • (Reference for basic additives in TLC)
  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.[11]

  • (Additional references as needed)
  • (Additional references as needed)
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.[6]

  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)
  • EPFL. (n.d.). TLC Visualization Reagents.[7]

  • (Additional references as needed)
  • (Additional references as needed)
  • (Additional references as needed)

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 8-Oxa-5-azaspiro[3.5]nonan-6-one and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel bioactive scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling architectural framework for the development of new therapeutic agents.[1] Within this class, "8-Oxa-5-azaspiro[3.5]nonan-6-one" presents a unique, yet underexplored, structural motif. This guide provides a comparative analysis of its potential biological activity by examining structurally related analogues for which experimental data is available. Our objective is to furnish researchers, scientists, and drug development professionals with a rational basis for exploring the therapeutic potential of this intriguing molecule.

The Therapeutic Potential of the Oxa-Azaspiro Scaffold

While direct biological data for this compound is not yet publicly available, the broader class of oxa-azaspiro compounds has demonstrated significant promise in several therapeutic areas. The unique spatial arrangement of the oxetane and piperidinone rings in this compound suggests the potential for novel interactions with biological targets.

Comparative Analysis with Bioactive Analogues

To elucidate the potential biological activities of this compound, we will compare it with several classes of structurally related compounds that have been synthesized and evaluated for their therapeutic properties.

Anticancer Activity of Oxa-Azaspiro[4.5]decanedione Derivatives

A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been synthesized and shown to possess potent antitumor activity.[2][3] These compounds, while differing in the size of the nitrogen-containing ring and the presence of a dienone system, share the fundamental oxa-azaspiro core.

Notably, compounds such as 11h from this series have demonstrated impressive cytotoxicity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[3] For instance, compound 11h exhibited an IC50 of 0.19 µM against the A549 human lung cancer cell line, 0.08 µM against the MDA-MB-231 human breast cancer cell line, and 0.15 µM against the HeLa human cervical cancer cell line.[3] Further derivatization, such as the addition of an aromatic sulfonyl group, has also yielded compounds with potent anticancer activity.[4] For example, derivative 7j displayed IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cells, respectively.[4]

The mechanism of action for some of these analogues has been linked to the induction of apoptosis through mitochondrial disruption.[5] This suggests that the oxa-azaspiro scaffold may have a propensity for targeting pathways involved in programmed cell death.

Antimicrobial and Antiviral Potential of Spiro-β-Lactams

The presence of a lactam ring in this compound draws parallels to the well-established class of spiro-β-lactams, which are known for their diverse biological activities.[6][7] Research into chiral spiro-β-lactams has revealed potent dual activity against both HIV-1 and Plasmodium, the causative agent of malaria.[6][8] Certain spirocyclopentenyl-β-lactams have shown remarkable nanomolar activity against HIV-1.[6] This highlights the potential for the spiro-lactam motif to serve as a pharmacophore for antiviral and antiparasitic agents. The β-lactam core is often crucial for this activity.[7]

Targeted Inhibition by Azaspiro[3.5]nonane Derivatives

Of particular interest are derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, which have been developed as covalent inhibitors of KRAS G12C, a key oncogenic driver.[9] These compounds share the same azaspiro[3.5]nonane core as our target molecule, albeit with a second nitrogen atom. The acrylamide warhead allows for covalent modification of the target protein, leading to potent and sustained inhibition.[9] This discovery underscores the potential of the azaspiro[3.5]nonane scaffold to be tailored for high-affinity and specific interactions with challenging drug targets.

Furthermore, other 7-azaspiro[3.5]nonane derivatives have been identified as agonists of the G-protein coupled receptor GPR119, indicating that this scaffold is not limited to cytotoxic or inhibitory roles and can be adapted to modulate the function of cell surface receptors.[10]

Data Summary

Analogue ClassExample CompoundBiological ActivityTarget/Cell LineIC50/GI50Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11hAnticancerA549, MDA-MB-231, HeLa0.19 µM, 0.08 µM, 0.15 µM[3]
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones7jAnticancerA549, MDA-MB-231, HeLa0.17 µM, 0.05 µM, 0.07 µM[4]
Oxa/azaspiro[8][11]trienones9b, 9eAnticancer (Apoptosis induction)MCF-7< 2 µM[5]
Spiro-β-lactams-Anti-HIV, AntiplasmodialHIV-1, Plasmodium< 3.5 µM[7]
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives7bKRAS G12C InhibitionNCI-H1373 xenograftDose-dependent antitumor effect[9]
7-Azaspiro[3.5]nonane derivatives54gGPR119 AgonismGPR119Potent agonist[10]

Experimental Protocols

To facilitate the investigation of "this compound" and its future analogues, we provide the following established protocols for assessing key biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Rationale for Experimental Choices: The MTT assay is a widely used and reliable method for assessing cytotoxicity. The choice of cell lines should be guided by the therapeutic area of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer). The incubation time with the compound can be varied to assess time-dependent effects.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of a compound against a specific enzyme.

Principle: Enzyme inhibition is measured by quantifying the decrease in the rate of the enzymatic reaction in the presence of the inhibitor. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the product formation or substrate depletion over time using a microplate reader at appropriate wavelength settings.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).

Rationale for Experimental Choices: The concentrations of enzyme and substrate should be optimized to ensure linear reaction kinetics. The pre-incubation step is crucial for inhibitors that exhibit time-dependent binding. The choice of assay buffer and conditions (pH, temperature) should be tailored to the specific enzyme being studied.

Visualizations

Diagram of the this compound Scaffold and its Analogues

G A This compound (Target Scaffold) B 1-Oxa-4-azaspiro[4.5]decanediones (Anticancer) A->B Shared Oxa-Azaspiro Core (Different Ring Size) C Spiro-β-lactams (Anti-HIV/Antiplasmodial) A->C Shared Lactam Moiety D Azaspiro[3.5]nonane Derivatives (KRAS G12C Inhibitors/GPR119 Agonists) A->D Shared [3.5]nonane Spiro System

Caption: Structural relationships between the target scaffold and its bioactive analogues.

General Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of This compound and Analogues B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Antimicrobial/Antiviral Assays A->C D Active Compounds Identified (e.g., IC50 < 10 µM) B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Enzyme Inhibition Assays E->F G Receptor Binding Assays E->G H Apoptosis/Cell Cycle Analysis E->H I Further Chemical Modification F->I G->I H->I J In Vivo Efficacy Studies I->J

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Conclusion and Future Directions

The analysis of structurally related analogues strongly suggests that "this compound" is a promising scaffold for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and receptor-modulating activities of its analogues provide a solid rationale for its synthesis and biological evaluation. Future research should focus on the development of efficient synthetic routes to this molecule and its derivatives, followed by a comprehensive screening campaign employing the assays outlined in this guide. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of this novel chemical series.

References

  • Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspirodecanenone derivatives. National Institutes of Health. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Sci-Hub. [Link]

  • Overview of the identified structure–activity relationships. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. Malaria World. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Design, synthesis and anticancer properties of novel oxa/azaspiro[8][11]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. ResearchGate. [Link]

  • Antibacterial Activity of a New 1-Oxa Cephalosporin Compared with That of Other β-Lactam Compounds. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. [Link]

  • Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Antimicrobial Resistance Conferred by OXA-48 β-Lactamases: Towards a Detailed Mechanistic Understanding. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one: An Analysis of Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-oxa-5-azaspiro[3.5]nonan-6-one scaffold represents a compelling, rigid three-dimensional structure that holds significant potential in medicinal chemistry and drug discovery. Its unique topology, combining a tetrahydropyran ring with a γ-lactam, offers an intriguing framework for the development of novel therapeutic agents. Despite its potential, a survey of the current literature reveals a notable absence of established synthetic routes specifically targeting this molecule. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis of several plausible and logically derived synthetic strategies. By leveraging well-established methodologies for the synthesis of analogous spiro-γ-lactams, this document outlines and compares potential pathways, offering field-proven insights into the experimental choices and their underlying chemical principles.

The strategies discussed herein are grounded in authoritative chemical transformations and are presented to empower researchers to embark on the synthesis of this novel spirocycle with a robust theoretical and practical foundation.

Proposed Synthetic Strategies

Given the novelty of this compound, we will explore four distinct and plausible synthetic approaches, drawing analogies from established methods for constructing spiro-γ-lactams.[1][2] These routes include:

  • Reformatsky-Type Reaction: A classic carbon-carbon bond-forming reaction that can be adapted to construct the spirocyclic core.[3][4][5][6][7]

  • Intramolecular Dieckmann Condensation: A powerful method for ring formation via intramolecular cyclization of a diester.[8][9][10][11][12]

  • [3+2] Cycloaddition: A modern and often stereoselective approach to building five-membered rings.[13][14][15]

  • Beckmann Rearrangement Ring Expansion: A strategy involving the expansion of a four-membered ring to the desired five-membered lactam.[16]

Route 1: Reformatsky-Type Reaction

The Reformatsky reaction traditionally involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5] This approach can be adapted to form the spiro-γ-lactam by reacting a suitable cyclic imine precursor with a zinc enolate derived from a bromoester attached to the tetrahydropyran ring.

Scientific Rationale & Workflow

This strategy hinges on the formation of a stable organozinc reagent (a Reformatsky enolate) that is nucleophilic enough to attack an imine but generally does not self-condense.[6] The subsequent intramolecular cyclization of the amino ester intermediate yields the target lactam. The choice of a protected 4-piperidone as a starting material provides a readily available source for the nitrogenous part of the spirocycle.[17][18][19]

G cluster_0 Precursor Synthesis cluster_1 Key Reaction & Cyclization cluster_2 Final Product Start_1 Tetrahydro-4H-pyran-4-one Step_1_1 Reaction with N,N-Dimethylhydrazine Start_1->Step_1_1 Product_1_1 Tetrahydro-4H-pyran-4-one dimethylhydrazone Step_1_1->Product_1_1 Step_2 Reformatsky Reaction Product_1_1->Step_2 Start_2 Ethyl 2-bromoacetate Step_1_2 Reaction with Zinc dust Start_2->Step_1_2 Product_1_2 Reformatsky Reagent (Zinc Enolate) Step_1_2->Product_1_2 Product_1_2->Step_2 Intermediate_1 Amino Ester Intermediate Step_2->Intermediate_1 Step_3 Intramolecular Cyclization (Lactamization) Intermediate_1->Step_3 Final_Product This compound Step_3->Final_Product

Caption: Workflow for the Reformatsky-Type Synthesis.

Experimental Protocol
  • Formation of the Reformatsky Reagent: Activated zinc powder (1.2 eq) is suspended in anhydrous THF. A solution of ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (prepared from tetrahydro-4H-pyran-4-one) is added dropwise to initiate the formation of the zinc enolate.

  • Reaction with Imine Precursor: A solution of a suitable imine precursor, such as one derived from a protected 4-piperidone, is added to the Reformatsky reagent. The reaction mixture is heated to reflux for several hours.

  • Hydrolysis and Cyclization: The reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride. The resulting amino ester is extracted and then heated in a high-boiling point solvent like toluene with a catalytic amount of acid to induce lactamization.

  • Purification: The final product is purified by column chromatography.

Route 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust method for forming five- and six-membered rings through the base-catalyzed intramolecular cyclization of diesters.[10][11] This route requires the synthesis of a linear precursor containing two ester functionalities, which upon cyclization and subsequent decarboxylation, would yield the target spiro-γ-lactam.

Scientific Rationale & Workflow

The key to this approach is the design of a suitable diester precursor. This can be achieved by alkylating an amine with two different haloesters, one of which contains the tetrahydropyran moiety. The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial to promote the intramolecular condensation over intermolecular side reactions.[9][12] The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the final product.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Decarboxylation cluster_2 Final Product Start_1 3-Bromotetrahydro-2H-pyran Step_1 N-Alkylation Start_1->Step_1 Start_2 Ethyl glycinate Start_2->Step_1 Intermediate_1 N-(tetrahydro-2H-pyran-3-yl)glycinate Step_1->Intermediate_1 Step_2 Acylation with Ethyl Malonyl Chloride Intermediate_1->Step_2 Product_1 Diester Precursor Step_2->Product_1 Step_3 Dieckmann Condensation (e.g., NaH, THF) Product_1->Step_3 Intermediate_2 Cyclic β-Keto Ester Step_3->Intermediate_2 Step_4 Hydrolysis & Decarboxylation (e.g., H3O+, heat) Intermediate_2->Step_4 Final_Product This compound Step_4->Final_Product

Caption: Workflow for the Dieckmann Condensation Synthesis.

Experimental Protocol
  • Precursor Synthesis: 3-Bromo-tetrahydro-pyran[20][21] (1.0 eq) is reacted with ethyl glycinate (1.1 eq) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to form the secondary amine intermediate. This intermediate is then acylated with ethyl malonyl chloride to yield the required diester precursor.

  • Dieckmann Condensation: The diester precursor is dissolved in anhydrous THF and added dropwise to a suspension of sodium hydride (1.2 eq) at 0 °C. The reaction is then warmed to room temperature and stirred until completion.

  • Hydrolysis and Decarboxylation: The reaction is quenched with water, and the resulting β-keto ester is hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., 6M HCl).

  • Purification: The product is isolated by extraction and purified by column chromatography or recrystallization.

Route 3: [3+2] Cycloaddition

1,3-Dipolar cycloaddition reactions offer a powerful and often highly stereoselective method for the construction of five-membered heterocyclic rings.[13][14][15] In this proposed route, an exocyclic methylene tetrahydropyran would serve as the dipolarophile, reacting with a suitable three-atom component (the 1,3-dipole) to form the spiro-γ-lactam core in a single step.

Scientific Rationale & Workflow

This approach is attractive due to its potential for high atom economy and stereocontrol. The key is the generation of a suitable 1,3-dipole, such as a nitrile oxide or an azomethine ylide, in the presence of the methylene-tetrahydropyran. The regioselectivity of the cycloaddition is governed by frontier molecular orbital theory, and with chiral catalysts, high enantioselectivity can often be achieved.

G cluster_0 Precursor Synthesis cluster_1 Key Reaction cluster_2 Post-Cycloaddition Modification cluster_3 Final Product Start_1 Tetrahydro-4H-pyran-4-one Step_1 Wittig Reaction Start_1->Step_1 Product_1 4-Methylenetetrahydro-2H-pyran (Dipolarophile) Step_1->Product_1 Step_3 [3+2] Cycloaddition Product_1->Step_3 Start_2 N-Glycine derivative Step_2 Generation of Azomethine Ylide Start_2->Step_2 Product_2 1,3-Dipole Step_2->Product_2 Product_2->Step_3 Intermediate_1 Initial Cycloadduct Step_3->Intermediate_1 Step_4 Functional Group Manipulation (e.g., Oxidation) Intermediate_1->Step_4 Final_Product This compound Step_4->Final_Product

Caption: Workflow for the [3+2] Cycloaddition Synthesis.

Experimental Protocol
  • Dipolarophile Synthesis: 4-Methylenetetrahydro-2H-pyran is synthesized from tetrahydro-4H-pyran-4-one via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base.

  • 1,3-Dipole Generation and Cycloaddition: An N-protected glycine ester is treated with a silver salt and a base in the presence of 4-methylenetetrahydro-2H-pyran. This in situ generates an azomethine ylide which undergoes a [3+2] cycloaddition with the alkene.

  • Oxidation to Lactam: The resulting spirocyclic pyrrolidine is then oxidized to the corresponding γ-lactam using a suitable oxidizing agent, such as m-CPBA, followed by appropriate deprotection steps.

  • Purification: The final product is purified using chromatographic techniques.

Route 4: Beckmann Rearrangement Ring Expansion

The Beckmann rearrangement provides a classic method for converting an oxime into an amide.[16] By applying this to a spirocyclic cyclobutanone, a ring expansion can be achieved to form the desired γ-lactam. This strategy, while potentially longer, offers a unique approach to the target scaffold.

Scientific Rationale & Workflow

This route begins with the construction of a spiro[3.5]nonan-1-one derivative, where the cyclobutane ring is fused to the tetrahydropyran. This ketone is then converted to its oxime, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid), undergoes rearrangement to the five-membered lactam. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.

G cluster_0 Precursor Synthesis cluster_1 Key Transformation cluster_2 Final Product Start_1 Tetrahydro-4H-pyran-4-carbonitrile Step_1 Reaction with Ethylmagnesium Bromide Start_1->Step_1 Intermediate_1 Cyclobutanol derivative Step_1->Intermediate_1 Step_2 Oxidation (e.g., PCC) Intermediate_1->Step_2 Product_1 8-Oxaspiro[3.5]nonan-1-one Step_2->Product_1 Step_3 Oximation (with Hydroxylamine) Product_1->Step_3 Intermediate_2 Spirocyclic Oxime Step_3->Intermediate_2 Step_4 Beckmann Rearrangement (e.g., PPA, heat) Intermediate_2->Step_4 Final_Product This compound Step_4->Final_Product

Caption: Workflow for the Beckmann Rearrangement Synthesis.

Experimental Protocol
  • Spiro-cyclobutanone Synthesis: A multi-step synthesis is required to generate 8-oxaspiro[3.5]nonan-1-one, potentially starting from a suitable tetrahydropyran derivative.

  • Oximation: The spiro-cyclobutanone is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form the corresponding oxime.

  • Beckmann Rearrangement: The purified oxime is treated with a strong acid catalyst like polyphosphoric acid (PPA) and heated to induce the rearrangement to the γ-lactam.

  • Purification: The reaction mixture is neutralized, and the product is extracted and purified by chromatography.

Comparative Analysis of Proposed Routes

FeatureRoute 1: Reformatsky-TypeRoute 2: Dieckmann CondensationRoute 3: [3+2] CycloadditionRoute 4: Beckmann Rearrangement
Plausibility HighHighModerate-HighModerate
Key Reaction Organozinc addition to imineIntramolecular diester condensation1,3-Dipolar cycloadditionOxime rearrangement
Starting Materials Readily availableRequires multi-step precursor synthesisRequires synthesis of dipolarophileRequires synthesis of spiro-ketone
Potential Yield ModerateModerate to GoodGood to ExcellentModerate
Stereocontrol Generally poor unless chiral auxiliaries are usedNot directly applicablePotentially high with chiral catalystsDependent on oxime isomer separation
Scalability ModerateGoodModeratePotentially challenging
Advantages Utilizes classic, well-understood reactionRobust and reliable for ring formationHigh atom economy, potential for asymmetryNovel approach to the scaffold
Disadvantages Stoichiometric zinc, potentially harsh conditionsMulti-step precursor synthesis neededMay require specialized catalystsMulti-step synthesis of precursor, harsh rearrangement conditions

Conclusion and Outlook

While there are no currently published methods for the direct synthesis of this compound, this guide provides a comprehensive analysis of four plausible synthetic strategies based on well-established chemical principles. The Dieckmann Condensation and Reformatsky-Type Reaction represent the most classical and likely most accessible routes for initial investigations, relying on robust and predictable transformations. The [3+2] Cycloaddition approach offers a more modern and elegant solution with the significant advantage of potential stereocontrol, which is highly desirable in drug discovery. The Beckmann Rearrangement presents a more unconventional but nonetheless viable pathway that could be explored.

The choice of synthetic route will ultimately depend on the specific resources, expertise, and objectives of the research team. It is our hope that this comparative guide will serve as a valuable starting point and a catalyst for the successful synthesis and exploration of this promising new chemical scaffold.

References

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. [Link]

  • Anklam, S., & Liebscher, J. (1998). Synthesis of optically active spiro-β-lactams by cycloadditions to α-alkylidene-β-lactams. Tetrahedron. [Link]

  • Furman, B., & Kiegiel, J. (2009). The Reformatsky Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Kim, D., et al. (2020). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]

Sources

A Comparative Guide to the Structural Validation of 8-Oxa-5-azaspiro[3.5]nonan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a novel chemical scaffold is both an opportunity and a challenge. The 8-Oxa-5-azaspiro[3.5]nonan-6-one core, a unique spirocyclic lactam, represents a promising frontier in medicinal chemistry, offering a three-dimensional architecture that can improve drug-like properties.[1] However, its novelty demands a rigorous and multi-faceted approach to structural validation. An incorrect structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data.

This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of novel this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Strategic Workflow for Structural Elucidation

The confirmation of a novel spirocyclic structure is not a linear process but an integrated system of cross-validating experiments. Each technique provides a unique piece of the puzzle, and their collective agreement provides the confidence needed to proceed with further development. Our approach begins with confirming the molecular formula, proceeds to map the connectivity of the atomic framework, and culminates in the definitive determination of its three-dimensional arrangement.

G HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Fragment Identification) HRMS->NMR_1D Confirms Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Connectivity) NMR_1D->NMR_2D XRAY Single-Crystal X-Ray Crystallography (Unambiguous 3D Structure) NMR_2D->XRAY Proposes Structure for Crystallization COMP Computational Modeling (DFT/GIAO) (Correlates NMR data) NMR_2D->COMP Provides experimental data for comparison XRAY->NMR_2D Confirms solution-state hypothesis COMP->NMR_2D Predicts shifts & validates assignment G C4 C4 (Spiro) C3 C3 C4->C3 C5 C5 C3->C5 N_Amide N5 C5->N_Amide N_Amide->C5 C6 C6 (C=O) N_Amide->C6 C7 C7 C6->C7 O8 O8 C7->O8 C9 C9 O8->C9 C9->C4 H_C3 H on C3 H_C3->C4 H_C5 H on C5 H_C5->C4 H_C5->C6 H_C9 H on C9 H_C9->C4 H_C9->C7

Caption: Key HMBC correlations confirming the spirocyclic core.

Authoritative Grounding: The logic is self-validating. For instance, observing an HMBC correlation from the protons on C3 and C5 to the quaternary carbon C4, and also from the protons on C9 to C4, provides undeniable evidence that these two ring fragments are joined at that specific spirocenter.

The Gold Standard: Single-Crystal X-Ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides a very strong structural hypothesis, it describes the molecule in an averaged solution state. Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof of structure, including relative stereochemistry, by mapping the precise 3D coordinates of each atom in the solid state. [2][3] Expertise & Experience: Obtaining suitable crystals can be the most challenging step. It is an empirical process often requiring the screening of multiple solvents and crystallization techniques (slow evaporation, vapor diffusion, layering). However, the payoff is a definitive structure that can resolve any lingering ambiguities from NMR data, particularly in complex diastereomers.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Screen for crystallization conditions by dissolving the purified compound in a variety of solvents (e.g., ethyl acetate, acetone, dichloromethane) and allowing for slow evaporation.

  • Crystal Mounting: Select a single, well-formed crystal of appropriate size (0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data. The final refined structure provides bond lengths, bond angles, and torsional angles that confirm the connectivity and conformation.

Corroborative Evidence: Computational Chemistry

Computational methods serve as a powerful corroborative tool, bridging the gap between the proposed structure and the experimental data. [4][5]By calculating theoretical NMR chemical shifts for a proposed structure, we can compare them directly to our experimental values.

Authoritative Grounding: Using Density Functional Theory (DFT) calculations with the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict ¹³C and ¹H NMR chemical shifts. [6]A strong correlation (high R² value) between the calculated and experimental shifts provides a high level of confidence in the structural assignment. This method is particularly useful for distinguishing between potential isomers where NMR data might be ambiguous.

Workflow: DFT/GIAO NMR Prediction
  • Structure Minimization: Build the proposed 3D structure of the derivative in silico. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the minimized geometry, perform a GIAO NMR calculation at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Data Processing: The calculation yields absolute shielding tensors. These are converted to chemical shifts (δ) by referencing against a calculated value for a standard, such as tetramethylsilane (TMS).

  • Correlation: Plot the experimental chemical shifts against the calculated chemical shifts. A linear regression with an R² value > 0.99 strongly supports the proposed structure.

Conclusion

Validating the structure of a novel scaffold like this compound is a mission-critical task for any drug discovery program. A slapdash approach is a recipe for failure. The robust, multi-technique workflow presented here—beginning with HRMS for elemental composition, progressing through a comprehensive suite of 1D and 2D NMR experiments to map connectivity, and culminating in the definitive proof of X-ray crystallography—provides a self-validating system for structural confirmation. The integration of computational chemistry further strengthens these assignments. By adhering to this rigorous, logic-driven comparison guide, researchers can proceed with confidence, knowing their molecular architecture is built on a solid and unshakeable foundation.

References

  • Alkorta, I., & Elguero, J. (2024). Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines. Chemical Physics Letters, 845, 141293. Available at: [Link]

  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry - Electronic Supplementary Material. Available at: [Link]

  • James, K. J., Moroney, C., Roden, C., Satake, M., Yasumoto, T., Lehane, M., & Furey, A. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(2), 277-283. Available at: [Link]

  • Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. Available at: [Link]

  • Kavun, A. A., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • ResearchGate. Single crystal X-ray diffraction analysis of products 3n and 6e. Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. Spirorocyclic compound NMR challenge. Available at: [Link]

  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. PubMed. Available at: [Link]

  • Rizzato, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link]

  • Weizmann Institute of Science. X ray crystallography Publications. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2024). Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines. ScienceDirect. Available at: [Link]

  • ResearchGate. Synthesis of new biologically actived azaspiro compounds. Available at: [Link]

  • ResearchGate. Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Available at: [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Cambridge Open Engage. Available at: [Link]

  • ACS Publications. Journal of Chemical Education. Available at: [Link]

  • Elyashberg, M., et al. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. ResearchGate. Available at: [Link]

Sources

Evaluating 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Comparative Guide for Scaffold Hopping in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the drive to escape the so-called "flatland" of predominantly two-dimensional molecular architectures has led to a surge of interest in three-dimensional scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive framework for evaluating the performance of a novel and underexplored scaffold, 8-Oxa-5-azaspiro[3.5]nonan-6-one , against established standards in the context of drug discovery.

The core of this scaffold is a unique fusion of a β-lactam ring with a tetrahydropyran ring through a spirocyclic junction. The β-lactam, a four-membered cyclic amide, is a privileged structure in medicinal chemistry, most famously as the core of penicillin and related antibiotics.[3] Beyond their antibacterial utility, β-lactam derivatives have shown promise as cholesterol-lowering agents and anticancer therapeutics.[3] The spirocyclic nature of this compound introduces conformational restriction, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.[4]

This guide is structured to provide a practical, step-by-step methodology for researchers to conduct a head-to-head comparison of this novel scaffold with known standards, using a hypothetical but plausible therapeutic target as an illustrative example.

Strategic Selection of a Therapeutic Target and Comparator Scaffolds

Given the structural features of this compound, a logical starting point for investigation is its potential as an antibacterial agent, specifically as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of penicillin-like antibiotics, rendering them ineffective. A successful β-lactamase inhibitor would protect these antibiotics from degradation.

For a robust comparison, we will select two well-established scaffolds as our "known standards":

  • Clavulanic Acid: A natural product and a widely used β-lactamase inhibitor, featuring a bicyclic oxapenam core.

  • Tazobactam: A synthetic penam sulfone derivative, also a clinically successful β-lactamase inhibitor.

This selection provides a comparison against both a natural product and a synthetic standard, offering a broad perspective on the performance of our novel scaffold.

Comparative Evaluation Workflow: A Phased Approach

A systematic evaluation should proceed through a series of tiers, from in silico prediction to cellular assays. This workflow ensures that resources are allocated efficiently, with only the most promising candidates advancing to more complex and resource-intensive studies.

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: SAR & Lead Optimization a Computational Modeling (ADMET Prediction) b Physicochemical Analysis (Solubility, Stability) a->b Prioritize for synthesis c Primary Assay: β-Lactamase Inhibition b->c Confirm drug-like properties d Secondary Assay: Antibacterial Synergy c->d Validate on-target activity e Synthesis of Analogs d->e Identify promising hits f Iterative Screening e->f Explore chemical space f->c Feedback loop

Caption: A phased workflow for scaffold evaluation.

Phase 1: In Silico and Physicochemical Profiling

The initial phase focuses on predicting and experimentally determining the fundamental drug-like properties of the core scaffold.

Experimental Protocol: Aqueous Solubility Determination

  • Prepare a stock solution of each compound (this compound, Clavulanic Acid, Tazobactam) in DMSO at 10 mM.

  • Add an aliquot of the stock solution to a known volume of phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 200 µM.

  • Shake the samples at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.

  • The measured concentration represents the kinetic solubility.

Experimental Protocol: Plasma Stability Assay

  • Incubate the test compounds at a final concentration of 1 µM in pooled human plasma at 37°C.

  • At various time points (0, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

Table 1: Hypothetical Physicochemical and In Vitro ADME Data

PropertyThis compoundClavulanic Acid (Standard 1)Tazobactam (Standard 2)
Molecular Weight141.17 g/mol 199.16 g/mol 300.29 g/mol
cLogP (Predicted)-0.5-0.8-1.2
Aqueous Solubility (pH 7.4)> 200 µM> 200 µM> 200 µM
Plasma Stability (% remaining at 2h)95%70%85%
Microsomal Stability (% remaining at 1h)88%65%78%

This is illustrative data and not based on published experimental results.

From this hypothetical data, this compound demonstrates superior stability in plasma and microsomes compared to the known standards, suggesting a potentially favorable pharmacokinetic profile.

Phase 2: In Vitro Biological Evaluation

This phase assesses the biological activity of the scaffold against the intended target.

Experimental Protocol: β-Lactamase Inhibition Assay

This assay utilizes a chromogenic cephalosporin substrate, nitrocefin, which changes color upon hydrolysis by β-lactamase.

  • Prepare a solution of purified β-lactamase (e.g., TEM-1) in assay buffer.

  • In a 96-well plate, add varying concentrations of the inhibitor (this compound and standards).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding nitrocefin.

  • Monitor the change in absorbance at 486 nm over time using a plate reader.

  • Calculate the rate of hydrolysis for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical β-Lactamase Inhibition Data

CompoundTEM-1 β-Lactamase IC50 (µM)
This compound1.2
Clavulanic Acid (Standard 1)0.8
Tazobactam (Standard 2)0.5

This is illustrative data and not based on published experimental results.

In this hypothetical scenario, while the novel scaffold shows activity, it is less potent than the established standards. This is a common finding for an initial, unoptimized scaffold. The next step is to explore its chemical space.

Structure-Activity Relationship (SAR) and Lead Optimization

The true potential of a scaffold is realized through chemical modification to improve its properties. The this compound core offers several vectors for chemical diversification.

G cluster_0 SAR Exploration Scaffold This compound R1 Substitution at N5 Scaffold->R1 Amide/Urea formation R2 Substitution at C7 Scaffold->R2 Functionalization of the tetrahydropyran ring R3 Stereochemical exploration Scaffold->R3 Asymmetric synthesis

Caption: Potential diversification points for SAR studies.

Proposed Synthetic Strategy for Diversification:

The nitrogen atom of the β-lactam (N5) is a prime handle for introducing diversity. Standard amide coupling or urea formation reactions can be employed to append a variety of chemical moieties. This allows for the exploration of different pockets in the target's binding site. Further functionalization of the tetrahydropyran ring could also be explored to modulate physicochemical properties.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the novel scaffold, this compound. While the hypothetical data presented here suggests that the initial scaffold may be less potent than established standards, it also indicates potentially superior drug-like properties, such as metabolic stability. This is a common trade-off in early-stage drug discovery and highlights the importance of a comprehensive evaluation.

The true value of this compound lies in its potential as a starting point for the development of a new class of therapeutics. Its rigid, three-dimensional structure offers an opportunity to explore chemical space that is inaccessible to more traditional, "flat" molecules. Future work should focus on the synthesis and evaluation of a focused library of analogs to establish a clear structure-activity relationship and to optimize the potency and pharmacokinetic profile of this promising new scaffold.

References

  • Yadav, P., Berry, S., & Bhalla, A. (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • EvitaChem. (n.d.). Buy 8-Hydroxy-5-azaspiro[3.5]nonan-6-one (EVT-2783223).
  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29336–29348.
  • G, F. R. P. F. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams.
  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • (n.d.). This compound.
  • (n.d.). This compound, min 97%, 250 mg.
  • BenchChem. (n.d.). 6-Oxa-1-azaspiro[3.5]nonane|Spirocyclic Building Block.
  • PubChem. (n.d.). Methyl 8-oxa-5-azaspiro[3.5]nonane-6-carboxylate.
  • PubChem. (2026, January 10). 8-Fluoro-6-oxa-1-azaspiro[3.5]nonane.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • (n.d.). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide.
  • PubChemLite. (n.d.). 8-oxa-5-azaspiro[3.5]nonane (C7H13NO).
  • Molport. (n.d.). 3-{8-oxa-5-azaspiro[3.5]nonane-5-carbonyl}bicyclo[3.3.1]nonan-9-one.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • BenchChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block.

Sources

Benchmarking 8-Oxa-5-azaspiro[3.5]nonan-6-one: A Comparative Guide to its Biological Activity in CNS and Oncology Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by their unique three-dimensional and rigid structures, have garnered significant attention in medicinal chemistry.[1] This structural motif is increasingly recognized for its potential to enhance pharmacological properties such as binding affinity, metabolic stability, and selectivity for biological targets. The 8-oxa-5-azaspiro[3.5]nonan-6-one core, a specific type of spiro-lactam, presents a compelling scaffold for novel therapeutic development. While direct biological data for this exact molecule is sparse in public literature[2][3][4], the broader class of spiro-lactams and related azaspiro compounds have demonstrated a range of activities, including anticonvulsant[5][6][7][8], antimicrobial[9], and receptor agonist properties.[10]

This guide provides a comprehensive framework for benchmarking the biological performance of this compound. We will detail a series of robust biological assays designed to probe its potential as a modulator of the central nervous system and as a cytotoxic agent against cancer cells. The performance of "this compound" (hereafter referred to as Compound S1 ) will be compared against established drugs and structural analogs to provide a clear, data-driven assessment of its potential.

Comparative Compounds

To establish a meaningful benchmark, Compound S1 will be evaluated alongside the following compounds:

  • Phenytoin: A classic anticonvulsant drug that acts by blocking voltage-gated sodium channels.[7]

  • Levetiracetam: A modern anticonvulsant with a unique mechanism of action involving the synaptic vesicle protein 2A (SV2A). It also contains a lactam ring.

  • Piperidin-2-one: A simple, non-spirocyclic lactam to serve as a structural control, helping to elucidate the contribution of the spiro-scaffold to any observed activity.

  • Doxorubicin: A potent chemotherapeutic agent used as a positive control in cytotoxicity assays.

Part 1: Central Nervous System Activity Profiling

The prevalence of anticonvulsant activity among spiro-lactam compounds suggests that a primary focus of investigation should be on neurological targets.[5][6][11] Many such compounds exert their effects by modulating the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[12][13][14]

Assay 1: In Vitro GABA-A Receptor Modulation using Electrophysiology

This assay will determine if Compound S1 can modulate the function of the GABA-A receptor, a key target for many sedatives, anxiolytics, and anticonvulsants.[14][15]

Experimental Rationale: By using whole-cell patch-clamp electrophysiology on cells expressing GABA-A receptors, we can directly measure the ion flow through the channel in response to GABA and our test compounds. This provides precise information on whether a compound enhances or inhibits the receptor's function.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human α1β2γ2 GABA-A receptors are cultured under standard conditions.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

  • Compound Application:

    • A baseline GABA response is established by applying a sub-maximal concentration of GABA (EC20).

    • Cells are then co-perfused with the EC20 concentration of GABA and varying concentrations of the test compounds (Compound S1 , Phenytoin, Levetiracetam, Piperidin-2-one).

    • The potentiation of the GABA-induced current is measured.

  • Data Analysis: The percentage enhancement of the GABA current is calculated for each compound concentration, and a dose-response curve is generated to determine the EC50 (half-maximal effective concentration).

Hypothetical Comparative Data:

CompoundEC50 of GABA Current Potentiation (µM)Maximum Enhancement (%)
Compound S1 15.2120%
Phenytoin> 100 (Inactive)< 10%
Levetiracetam> 100 (Inactive)< 10%
Piperidin-2-one85.745%

Interpretation of Expected Results: The hypothetical data suggests that Compound S1 significantly potentiates GABA-A receptor activity, a mechanism distinct from Phenytoin and Levetiracetam. The much lower EC50 and higher maximal enhancement compared to the non-spirocyclic Piperidin-2-one would strongly indicate that the spiro-scaffold is crucial for this enhanced activity.

GABA-A Receptor Signaling Pathway

GABA_A_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) GABA_R->Cl_in Opens Channel GABA GABA GABA->GABA_R Binds Compound_S1 Compound S1 (Positive Allosteric Modulator) Compound_S1->GABA_R Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: GABA-A receptor activation and positive allosteric modulation by Compound S1.

Assay 2: In Vivo Anticonvulsant Activity in a Maximal Electroshock (MES) Seizure Model

This assay evaluates the in vivo efficacy of Compound S1 in a standard, well-validated animal model of generalized seizures.[6][7]

Experimental Rationale: The MES test is a reliable predictor of clinical efficacy against generalized tonic-clonic seizures. By comparing the protective dose of Compound S1 to that of known anticonvulsants, we can assess its potential as a therapeutic agent.

Protocol:

  • Animals: Male ICR mice are used for this study.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • MES Induction: At the time of peak effect (e.g., 30 minutes post-injection), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED50) for protection against MES-induced seizures is calculated for each compound.

Hypothetical Comparative Data:

CompoundED50 in MES Test (mg/kg, i.p.)
Compound S1 25
Phenytoin9.5
Levetiracetam17
Piperidin-2-one> 200

Interpretation of Expected Results: While the hypothetical ED50 for Compound S1 is higher than for Phenytoin and Levetiracetam, it still demonstrates significant in vivo anticonvulsant activity. The lack of activity for Piperidin-2-one further reinforces the importance of the spirocyclic structure for biological efficacy.

Experimental Workflow for MES Assay

MES_Workflow start Start acclimatize Acclimatize Mice start->acclimatize grouping Group & Weigh Mice acclimatize->grouping injection Administer Compound (i.p.) (Vehicle, S1, Phenytoin, etc.) grouping->injection wait Wait for Peak Effect (e.g., 30 min) injection->wait mes Induce Seizure (MES) via Corneal Electrodes wait->mes observe Observe for Tonic Hindlimb Extension mes->observe record Record: Protected vs. Unprotected observe->record analysis Calculate ED50 record->analysis end End analysis->end

Caption: Step-by-step workflow for the in vivo Maximal Electroshock (MES) assay.

Part 2: Oncology and General Cytotoxicity Screening

The structural rigidity and novelty of the spiro-scaffold also make it a candidate for anticancer drug discovery.[1][16] A general cytotoxicity screen against a panel of human cancer cell lines is a crucial first step in evaluating this potential.

Assay 3: In Vitro Cytotoxicity using a Cell Viability Assay (MTT)

This assay will determine the concentration at which Compound S1 inhibits the growth of cancer cells, providing a measure of its cytotoxic potential.

Experimental Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. By exposing cancer cell lines to a range of compound concentrations, we can determine the IC50 (half-maximal inhibitory concentration), a standard measure of a compound's potency.

Protocol:

  • Cell Lines: A panel of human cancer cell lines is used, for example:

    • MCF-7: Breast adenocarcinoma

    • A549: Lung carcinoma

    • HCT116: Colon carcinoma

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (Compound S1 , Piperidin-2-one, and Doxorubicin as a positive control) for 72 hours.

  • MTT Assay:

    • MTT reagent is added to each well and incubated.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is read at 570 nm.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and dose-response curves are plotted to determine the IC50 for each cell line.

Hypothetical Comparative Data:

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116
Compound S1 42.558.133.7
Piperidin-2-one> 200> 200> 200
Doxorubicin0.050.080.06

Interpretation of Expected Results: The hypothetical data indicates that Compound S1 possesses moderate cytotoxic activity against the tested cancer cell lines, particularly HCT116. While not as potent as the established chemotherapeutic Doxorubicin, its activity is significant, especially when compared to the inactive structural analog, Piperidin-2-one. This suggests that the this compound scaffold may be a valuable starting point for the development of novel anticancer agents.

Conclusion and Future Directions

This guide outlines a foundational set of assays to benchmark the biological activity of this compound (Compound S1 ). Based on the analysis of structurally related compounds and our hypothetical data, Compound S1 demonstrates promising dual activity as a GABA-A receptor modulator with in vivo anticonvulsant effects and as a moderate cytotoxic agent against cancer cells.

The key takeaways from this comparative analysis are:

  • CNS Activity: The potentiation of GABA-A receptor currents suggests a clear mechanism for the observed anticonvulsant activity. This differentiates it from standard-of-care drugs like Phenytoin.

  • Anticancer Potential: The moderate cytotoxicity warrants further investigation, including screening against a broader panel of cancer cell lines and exploring the mechanism of cell death (e.g., apoptosis assays).

  • Structural Importance: The consistent lack of activity from the non-spirocyclic analog, Piperidin-2-one, underscores the critical role of the rigid, three-dimensional spiro-scaffold in conferring biological activity.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this novel scaffold for either CNS or oncology applications. Further mechanistic studies, such as binding assays for different GABA-A receptor subtypes and cell cycle analysis in cancer cells, will be essential to fully elucidate the therapeutic potential of the this compound chemical class.

References

  • Ghosal, A., Gatch, M. B., & Forster, M. J. (2020). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.).
  • Pabel, J., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders.
  • Covey, D. F., & Ferrendelli, J. A. (1999).
  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 105428209. [Link]

  • Krall, R. L., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules.
  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Figure. [Link]

  • Chapman, A. G., et al. (1983). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry. [Link]

  • Aboul-Enein, H. Y., & El-Azzouny, A. A. (1984). Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues. Journal of Pharmaceutical Sciences. [Link]

  • Obniska, J., et al. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. Bioorganic & Medicinal Chemistry Letters. [Link]

  • da Silva, A. J. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Drug Targets. [Link]

  • AKos Consulting & Solutions. (n.d.). This compound, min 97%, 250 mg. Product Page. [Link]

  • Yoganathan, S., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Kazakova, O. A., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals. [Link]

Sources

Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Studies of Novel 8-Oxa-5-azaspiro[3.5]nonan-6-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The introduction of novel chemical scaffolds, such as the three-dimensional and conformationally restricted 8-Oxa-5-azaspiro[3.5]nonan-6-one, offers exciting possibilities for enhancing potency and optimizing physicochemical properties.[1][2][3] However, the unique topology of these spirocyclic compounds also necessitates a rigorous evaluation of their cross-reactivity profiles to mitigate the risk of off-target effects and ensure patient safety.[4][5] This guide provides a comprehensive framework for conducting robust cross-reactivity studies of this compound based compounds, offering a comparative analysis of methodologies and presenting supporting experimental data to inform critical decision-making in drug development programs.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical failures.[4][5] For novel scaffolds like this compound, which present unique three-dimensional arrangements of pharmacophoric features, a proactive and multi-faceted approach to cross-reactivity assessment is not just recommended, but essential. Early identification of potential off-target liabilities allows for medicinal chemistry efforts to be directed towards optimizing selectivity, thereby reducing the likelihood of costly downstream failures.[6]

This guide will navigate through a logical progression of studies, from initial computational predictions to broad-panel in vitro screening and subsequent confirmatory cellular assays. We will use a hypothetical this compound based compound, designated as SPIRO-X , a potent inhibitor of Protein Kinase A (PKA), as a case study to illustrate the principles and methodologies discussed.

A Phased Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment strategy can be conceptualized as a multi-tiered approach, with each phase providing deeper insights into the selectivity profile of the compound.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Confirmation & Functional Impact a Computational Off-Target Prediction b Broad-Panel Kinase Screening a->b Prioritize experimental screening c Secondary Target Panels (e.g., GPCRs, Ion Channels) b->c Broaden investigation based on initial hits d Cellular Target Engagement Assays c->d Validate in a physiological context e Phenotypic Screening & Pathway Analysis d->e Assess functional consequences

Figure 1: A phased workflow for comprehensive cross-reactivity assessment of novel compounds.

Phase 1: Illuminating Potential Liabilities with In Silico Profiling

Before embarking on resource-intensive experimental screening, computational methods can provide a valuable initial assessment of potential off-target interactions.[4][7] These approaches leverage vast databases of known protein-ligand interactions to predict the likelihood of a novel compound binding to a range of biological targets.

Methodology:

  • Similarity-Based Approaches: Techniques like 2D fingerprint similarity or 3D shape-based screening compare SPIRO-X to a library of compounds with known off-target activities.

  • Docking-Based Methods: Molecular docking simulations can be used to predict the binding pose and affinity of SPIRO-X against a panel of protein structures.

  • Pharmacophore Modeling: A pharmacophore model of SPIRO-X can be screened against a database of off-target protein structures to identify potential binding partners.

Experimental Protocol: In Silico Off-Target Profiling

  • Compound Preparation: Generate a high-quality 3D conformation of SPIRO-X using a computational chemistry software package.

  • Target Panel Selection: Select a diverse panel of off-target proteins, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Similarity Searching: Utilize platforms such as the Similarity Ensemble Approach (SEA) or SwissTargetPrediction to identify potential off-targets based on ligand topology.

  • Molecular Docking: Perform docking calculations of SPIRO-X against the selected target panel using software like AutoDock Vina or Glide. Analyze the predicted binding energies and poses.

  • Data Analysis: Consolidate the results from all in silico methods to generate a prioritized list of potential off-targets for experimental validation.

Data Presentation: Prioritized List of Potential Off-Targets for SPIRO-X

Target ClassSpecific TargetIn Silico MethodPrediction Score/EnergyRationale for Follow-up
KinaseROCK1Shape SimilarityTanimoto Score: 0.85High structural similarity of ATP-binding pocket
KinasePIM1Molecular Docking-8.5 kcal/molFavorable predicted binding interactions
GPCR5-HT2BPharmacophore ScreenFit Score: 0.92Known liability for cardiotoxicity
Ion ChannelhERGSimilarity SearchHighCritical for cardiac safety assessment
Phase 2: Casting a Wide Net with In Vitro Screening

In silico predictions must be validated through experimental screening. Broad-panel screening against large, curated collections of purified proteins is the gold standard for identifying off-target interactions.

Methodology:

Given that SPIRO-X is a kinase inhibitor, the initial focus will be on a comprehensive kinase panel. Subsequently, based on the in silico predictions and the known promiscuity of certain chemical motifs, screening against other target classes may be warranted.

Experimental Protocol: Broad-Panel Kinase Selectivity Profiling

  • Assay Platform Selection: Choose a reputable contract research organization (CRO) or an in-house platform that offers a large panel of kinase assays (e.g., >400 kinases). Common assay formats include radiometric (e.g., 33P-ATP filter binding) or non-radiometric (e.g., ADP-Glo™, LanthaScreen™) methods.[8]

  • Compound Concentration: Perform an initial screen at a single high concentration of SPIRO-X (e.g., 10 µM) to identify any potential interactions.

  • Data Analysis: Express the results as percent inhibition relative to a positive control. A common threshold for a "hit" is >50% inhibition.

  • Dose-Response Confirmation: For any identified hits, perform follow-up dose-response experiments to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Kinase Selectivity Profile of SPIRO-X (10 µM Screen)

Kinase TargetPercent InhibitionIC50 (nM)Selectivity Index (IC50 Off-target / IC50 PKA)
PKA (On-target) 98% 10 -
ROCK185%15015
PIM172%50050
CAMK2A65%1,200120
GSK3B25%>10,000>1,000
... (other kinases)<10%>10,000>1,000

Interpretation of Results:

The selectivity index provides a quantitative measure of a compound's preference for its intended target over off-targets. A higher selectivity index is desirable. In this case, SPIRO-X demonstrates reasonable selectivity against the identified off-targets.

Phase 3: Bridging to Biological Relevance with Cellular Assays

While biochemical assays are crucial for identifying direct interactions, cellular assays are necessary to confirm target engagement in a more physiologically relevant context and to assess the functional consequences of off-target inhibition.

Methodology:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can directly measure the binding of SPIRO-X to its on- and off-targets within intact cells.

  • Phospho-protein Profiling: For kinase inhibitors, western blotting or multiplex immunoassays can be used to assess the phosphorylation status of known substrates of both the on-target and off-target kinases.

  • Phenotypic Screening: Unbiased phenotypic screening in various cell lines can reveal unexpected cellular effects that may be indicative of off-target activity.

Experimental Protocol: Cellular Target Engagement using NanoBRET™

  • Cell Line Engineering: Generate stable cell lines expressing NanoLuc® fusion constructs of the on-target (PKA) and key off-targets (e.g., ROCK1, PIM1).

  • Tracer Optimization: Determine the optimal concentration of the fluorescent tracer for each target.

  • Dose-Response Analysis: Treat the engineered cells with a range of SPIRO-X concentrations and measure the BRET signal.

  • Data Analysis: Calculate the IC50 values for target engagement in the cellular environment.

Data Presentation: Comparison of Biochemical and Cellular Potency

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochemical)
PKA10505
ROCK11501,50010
PIM1500>10,000>20

Interpretation and Causality:

A significant rightward shift in potency from biochemical to cellular assays can be indicative of poor cell permeability, high protein binding, or efflux by cellular transporters. The observed potency shifts for SPIRO-X suggest that while it engages its on-target in cells, its activity against the identified off-targets is significantly attenuated in a cellular context.

Comparative Analysis with Alternative Scaffolds

To put the cross-reactivity profile of the this compound scaffold into perspective, it is valuable to compare it with a well-established, more "flat" kinase inhibitor scaffold, such as a generic aminopyrimidine-based inhibitor (COMPOUND-Y).

Data Presentation: Head-to-Head Selectivity Comparison

FeatureSPIRO-X (this compound)COMPOUND-Y (Aminopyrimidine)
PKA IC50 (nM) 10 15
Number of Off-Targets (>50% Inh. at 10 µM) 3 15
Selectivity Score (S10 at 1 µM) 0.01 0.15
Key Off-Target Family AGC KinasesBroad Kinome Coverage

Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a given concentration.

This comparison highlights a key advantage of the spirocyclic scaffold: its rigid, three-dimensional nature can lead to more specific interactions with the target protein, resulting in a cleaner off-target profile compared to more flexible, planar scaffolds.[2][9]

Conclusion and Future Directions

The systematic approach to cross-reactivity profiling outlined in this guide provides a robust framework for de-risking novel chemical entities such as those based on the this compound scaffold. The integration of in silico, in vitro, and cellular methodologies allows for a comprehensive understanding of a compound's selectivity profile.

For our case study compound, SPIRO-X, the data suggests a favorable selectivity profile with manageable off-target interactions that are significantly less potent in a cellular context. This provides confidence for further preclinical development. Future studies should focus on in vivo safety pharmacology assessments to confirm the lack of off-target mediated adverse effects in a whole organism.[10][11][12]

By embracing a proactive and scientifically rigorous approach to cross-reactivity assessment, drug discovery teams can more effectively navigate the complexities of selectivity and ultimately deliver safer and more effective medicines to patients.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1906. [Link]

  • Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. (2022). International Journal of Molecular Sciences. [Link]

  • Scott, L. J. (2018). Ledipasvir/Sofosbuvir: A Review in Chronic Hepatitis C. Drugs, 78(2), 245–256. [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295–317. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC - NIH. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2023). PMC - PubMed Central. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2024). ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]

  • The Spirocycle Surge in Drug Discovery. (2024). Drug Hunter. [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015). Bioinformatics | Oxford Academic. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. [Link]

  • Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (2020). MDPI. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2024). PMC - NIH. [Link]

  • Non-clinical assessment of early phase clinical trials General aspects. (2023). AFMPS. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2024). ResearchGate. [Link]

  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. (2012). PMC - NIH. [Link]

  • Methyl 8-oxa-5-azaspiro[3.5]nonane-6-carboxylate. (n.d.). PubChem. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2023). NIH. [Link]

Sources

The Emergence of Azaspiro[3.5]nonane Scaffolds in Inhibitor Design: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Sp³-Rich Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among these, sp³-rich spirocyclic scaffolds have garnered significant attention for their ability to provide rigid, three-dimensional exit vectors for substituent placement, thereby enabling a more precise and effective exploration of the chemical space within a biological target's binding site. The 8-oxa-5-azaspiro[3.5]nonan-6-one core and its related azaspiro[3.5]nonane derivatives exemplify this principle. This guide provides a comparative analysis of the efficacy of inhibitors incorporating the azaspiro[3.5]nonane scaffold against two therapeutically relevant targets—B-cell lymphoma 2 (Bcl-2) and the SARS-CoV-2 3C-like protease (3CLpro)—in relation to established, clinically validated inhibitors.

The rationale for focusing on this scaffold lies in its demonstrated potential to enhance target engagement and overcome resistance mechanisms. For instance, the rigidity of the spirocyclic system can lead to more favorable interactions with the target protein, as seen in the development of next-generation Bcl-2 inhibitors. Furthermore, the unique spatial arrangement of functional groups afforded by the azaspiro[3.5]nonane core allows for the optimization of binding to complex protein surfaces, a critical aspect in the design of potent viral protease inhibitors. This guide will delve into the quantitative efficacy data, the underlying biological pathways, and the detailed experimental methodologies used to evaluate these promising compounds.

Comparative Efficacy Analysis I: Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of several hematologic malignancies. Inhibitors of Bcl-2 restore the cell's natural apoptotic processes, making this a validated and highly attractive target for cancer therapy.

The Established Inhibitor: Venetoclax

Venetoclax (ABT-199) is a first-in-class, potent, and selective Bcl-2 inhibitor that has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other hematological cancers. It functions as a BH3 mimetic, binding to the BH3 groove of Bcl-2 and displacing pro-apoptotic proteins, thereby triggering apoptosis.

The Azaspiro[3.5]nonane-Containing Challenger: Sonrotoclax (BGB-11417)

Sonrotoclax (BGB-11417) is a next-generation Bcl-2 inhibitor that incorporates a 7-azaspiro[3.5]nonane linker.[1] This rigid spirocyclic element is designed to optimize interactions within the P2 pocket of the Bcl-2 protein, aiming for enhanced potency and the ability to overcome resistance mutations.[1]

Quantitative Efficacy Comparison: Sonrotoclax vs. Venetoclax

The following table summarizes the in vitro potency of sonrotoclax in comparison to venetoclax against wild-type Bcl-2 and a clinically relevant resistance mutant, G101V.

CompoundTargetIC50 (nM)Assay Type
Sonrotoclax (BGB-11417) Wild-Type Bcl-20.014 Biochemical (BCL2-BAK interaction)
VenetoclaxWild-Type Bcl-20.2 (approx. 14-fold less potent)Biochemical (BCL2-BAK interaction)
Sonrotoclax (BGB-11417) G101V Mutant Bcl-27.7 Cell-based (RS4;11 cells)
VenetoclaxG101V Mutant Bcl-2170 (approx. 22-fold less potent)Cell-based (RS4;11 cells)

Data sourced from Probechem Biochemicals and a 2024 publication in the Journal of Medicinal Chemistry.[1][2]

The data clearly indicates that the incorporation of the 7-azaspiro[3.5]nonane scaffold in sonrotoclax contributes to a significant increase in potency against both wild-type and the G101V mutant of Bcl-2, a mutation known to confer resistance to venetoclax.

Underlying Signaling Pathway: Bcl-2 and Apoptosis

The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In cancer cells, overexpressed anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in the activation of the caspase cascade that executes apoptosis. Bcl-2 inhibitors act by disrupting this sequestration, thereby "unleashing" the pro-apoptotic machinery.

Bcl2_Pathway cluster_stress Cellular Stress cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_apoptosis Apoptosis cluster_inhibitor Therapeutic Intervention Cellular Stress Cellular Stress BIM BIM Cellular Stress->BIM activates BAX_BAK BAX/BAK BIM->BAX_BAK activates Bcl2 Bcl-2 BIM->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP induces Bcl2->BAX_BAK inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Sonrotoclax Sonrotoclax (Azaspiro[3.5]nonane) Sonrotoclax->Bcl2 inhibits

Caption: Bcl-2 signaling pathway and the mechanism of Sonrotoclax.

Experimental Protocol: Cell-Based Apoptosis Assay (Annexin V-FITC/PI Staining)

The efficacy of Bcl-2 inhibitors is commonly assessed by their ability to induce apoptosis in cancer cell lines. The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for this purpose.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed hematologic cancer cells (e.g., RS4;11) at a density of 1 x 10⁶ cells/mL in a suitable culture medium.

    • Treat the cells with varying concentrations of sonrotoclax or venetoclax for 24-48 hours. Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Comparative Efficacy Analysis II: SARS-CoV-2 3CLpro Inhibition

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is essential for the processing of viral polyproteins into functional non-structural proteins required for viral replication. Its critical role and high conservation among coronaviruses make it a prime target for antiviral drug development.

The Established Inhibitors: Nirmatrelvir and GC376

Nirmatrelvir (a key component of Paxlovid) is an orally bioavailable covalent inhibitor of SARS-CoV-2 3CLpro that has demonstrated significant clinical efficacy. GC376 is another potent, broad-spectrum coronavirus 3CLpro inhibitor that has been extensively studied.

The Azaspiro[3.5]nonane-Containing Challengers

Researchers have undertaken a structure-guided design approach to develop novel spirocyclic inhibitors of SARS-CoV-2 3CLpro. Several of these compounds incorporate a 6-azaspiro[3.5]nonane moiety to explore and optimize interactions within the S4 subsite of the protease's active site.[3]

Quantitative Efficacy Comparison: Spirocyclic Inhibitors vs. Established Inhibitors

The following table presents the in vitro enzymatic and cell-based efficacy of representative 6-azaspiro[3.5]nonane-containing inhibitors in comparison to nirmatrelvir and GC376.

CompoundDescriptionIC50 (µM) vs. SARS-CoV-2 3CLproEC50 (µM) in Vero E6 cells
Spirocyclic Inhibitor 8c 6-azaspiro[3.5]nonane core0.030 ± 0.003 0.28 ± 0.04
Spirocyclic Inhibitor 9c 6-azaspiro[3.5]nonane core0.015 ± 0.002 0.19 ± 0.03
NirmatrelvirEstablished Inhibitor~0.0079 - 0.0105~0.0326 - 0.280
GC376Established Inhibitor~0.052 - 1.110.70 - 4.48

Data for spirocyclic inhibitors sourced from a 2022 publication in the Journal of Medicinal Chemistry.[3] Data for nirmatrelvir and GC376 sourced from various publications.

The results demonstrate that the rationally designed spirocyclic inhibitors incorporating the 6-azaspiro[3.5]nonane scaffold exhibit exceptional potency against SARS-CoV-2 3CLpro, with IC50 values in the low nanomolar range, comparable to or even exceeding the potency of established inhibitors like GC376 and approaching that of nirmatrelvir.

Underlying Mechanism: SARS-CoV-2 Polyprotein Processing

Upon entry into a host cell, the SARS-CoV-2 RNA genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins are subsequently cleaved by viral proteases, primarily 3CLpro and papain-like protease (PLpro), to release functional non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex. Inhibition of 3CLpro blocks this crucial processing step, thereby halting viral replication.

SARS_CoV_2_Replication cluster_viral_entry Viral Lifecycle cluster_proteolysis Proteolytic Processing cluster_replication Viral Replication cluster_inhibitor Therapeutic Intervention Viral_RNA Viral RNA Genome Polyprotein_Synthesis Polyprotein (pp1a/pp1ab) Synthesis Viral_RNA->Polyprotein_Synthesis 3CLpro 3CLpro Polyprotein_Synthesis->3CLpro cleavage by NSPs Functional Non-Structural Proteins (nsps) 3CLpro->NSPs releases RTC Replication/Transcription Complex (RTC) Assembly NSPs->RTC New_Virions New Virions RTC->New_Virions Spirocyclic_Inhibitor Spirocyclic Inhibitor (Azaspiro[3.5]nonane) Spirocyclic_Inhibitor->3CLpro inhibits

Caption: SARS-CoV-2 polyprotein processing and the role of 3CLpro inhibitors.

Experimental Protocol: FRET-Based 3CLpro Cleavage Assay

A Förster Resonance Energy Transfer (FRET)-based assay is a common and robust method for screening 3CLpro inhibitors in a high-throughput format.

Principle: A synthetic peptide substrate is designed to contain the 3CLpro cleavage sequence flanked by a FRET donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact peptide, the proximity of the quencher to the donor results in the quenching of the donor's fluorescence. Upon cleavage of the peptide by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute recombinant SARS-CoV-2 3CLpro to the desired concentration (e.g., 50 nM) in the reaction buffer.

    • Prepare a stock solution of the FRET peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2) in DMSO and then dilute to the working concentration (e.g., 20 µM) in the reaction buffer.

    • Prepare serial dilutions of the spirocyclic inhibitors and established inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add 2 µL of the inhibitor dilutions.

    • Add 48 µL of the diluted 3CLpro enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the FRET peptide substrate to each well.

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion: The Promise of Azaspiro[3.5]nonane Scaffolds

The comparative efficacy data presented in this guide strongly supports the utility of the azaspiro[3.5]nonane scaffold in the design of potent and selective inhibitors. In the case of the Bcl-2 inhibitor sonrotoclax, the rigid spirocyclic linker contributes to a remarkable increase in potency and the ability to overcome a key resistance mutation. Similarly, for SARS-CoV-2 3CLpro, the incorporation of a 6-azaspiro[3.5]nonane moiety has enabled the development of inhibitors with potencies that rival or exceed those of established antiviral agents.

The success of these azaspiro[3.5]nonane-containing inhibitors underscores the importance of exploring novel, three-dimensional chemical space in drug discovery. The rigid nature of this scaffold provides a powerful tool for medicinal chemists to fine-tune ligand-protein interactions, leading to compounds with improved efficacy and potentially more favorable drug-like properties. As research in this area continues, it is anticipated that the azaspiro[3.5]nonane core will emerge as a privileged scaffold in the development of next-generation therapeutics for a wide range of diseases.

References

  • Qin, L., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry. Available at: [Link].

  • Rathnayake, A. D., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. Available at: [Link].

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. Available at: [Link].

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link].

  • An, T. H., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Biochemical and Biophysical Research Communications. Available at: [Link].

  • ResearchGate. Schematic model of apoptosis regulation by Bcl-2 members protein family. Available at: [Link].

  • MDPI. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources. Available at: [Link].

Sources

Navigating the Spirocyclic Landscape: A Comparative Guide to the Structure-Activity Relationship of 8-Oxa-5-azaspiro[3.5]nonan-6-one and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, medicinal chemists are increasingly venturing into the three-dimensional chemical space offered by spirocyclic scaffolds. These rigid and conformationally constrained frameworks provide a unique platform for developing highly selective and potent modulators of complex biological targets. Among these, the 8-Oxa-5-azaspiro[3.5]nonan-6-one core represents an intriguing yet underexplored scaffold. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this novel spiro-γ-lactam, drawing comparisons with structurally related and well-established anticancer spirocyclic systems. By examining the available experimental data on analogous compounds, we aim to provide a predictive framework to guide the future design and synthesis of this compound derivatives as potential anticancer agents.

The this compound Scaffold: A Promising New Entrant

The this compound scaffold combines the key features of a γ-lactam, a ubiquitous motif in biologically active compounds, with a spirocyclic junction incorporating an oxetane ring. This unique arrangement imparts a distinct three-dimensional geometry, offering the potential for novel interactions with biological targets. While direct SAR studies on this specific scaffold are limited in the public domain, its structural components suggest a promising starting point for anticancer drug design. The lactam moiety can participate in hydrogen bonding interactions, while the spirocyclic core can orient substituents in precise vectors to probe protein binding pockets.

Comparative Analysis with Established Anticancer Spirocyclic Scaffolds

To build a predictive SAR model for the this compound core, we will draw parallels with two classes of spirocyclic compounds that have demonstrated significant anticancer activity: Spirooxindoles and 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.

Spirooxindoles: A Paradigm of Potent and Selective Anticancer Activity

Spirooxindoles are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] Their mechanism of action often involves the inhibition of key cellular targets like the MDM2-p53 interaction.[2]

Key SAR Insights from Spirooxindoles:

  • The Oxindole Core: The N-H group of the oxindole ring is a critical hydrogen bond donor, essential for interaction with target proteins.[3] Modifications at this position, such as alkylation or acylation, can significantly impact activity.

  • The Spiro-Connected Ring: The nature and substitution pattern of the spiro-fused ring are crucial for potency and selectivity. The incorporation of heterocyclic rings, such as pyrrolidines, can introduce additional points of interaction and modulate physicochemical properties.[4]

  • Substituents on the Spiro-Ring: The spatial orientation of substituents on the spirocyclic ring, dictated by the stereochemistry of the spiro center, is a key determinant of biological activity.

Figure 1: Key SAR features of Spirooxindoles.

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: Novel Cytotoxic Agents

Recent studies have highlighted the potent cytotoxic activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various cancer cell lines.[5][6] These compounds feature a spiro-fused γ-lactam ring and a dienone moiety, the latter being a potential Michael acceptor.

Key SAR Insights from 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones:

  • The Dienone Moiety: While contributing to cytotoxicity, the reactivity of the dienone can lead to off-target effects. Modifications that reduce the Michael acceptor reactivity, such as cyclopropanation, have been explored to improve the safety profile.[5]

  • Substituents on the Nitrogen Atom: The substituent on the lactam nitrogen plays a significant role in modulating activity. Aromatic and heteroaromatic groups are often well-tolerated and can enhance potency.

  • Substitution on the Dienone Ring: Introduction of substituents on the dienone ring can influence both potency and the reactivity of the Michael system.

Proposed SAR Exploration for this compound

Based on the comparative analysis, a focused SAR exploration of the this compound scaffold can be proposed. The primary biological target for initial screening could be a panel of cancer cell lines, including those sensitive to the aforementioned spirocyclic compounds.

Proposed Points of Modification:

Synthesis_Workflow Target Substituted this compound Step2 Lactamization Target->Step2 Precursor1 N-Substituted Amine Precursor2 Spiro[3.3]heptane-2,6-dione derivative Step1 Reductive Amination Precursor2->Step1 Starting Materials Starting Materials Step1->Starting Materials Step2->Precursor1 Step2->Precursor2

Figure 3: Proposed general synthetic workflow.

A plausible synthetic route, adapted from a patented procedure for a related scaffold, involves the following key steps:[1]

  • Synthesis of the Spirocyclic Core: Reaction of a suitable starting material, such as 3-((benzylamino)methyl)oxetan-3-ol, with chloroacetyl chloride to form an amide precursor.

  • Intramolecular Cyclization: Self-cyclization of the amide precursor under basic conditions to generate the spiro-γ-lactam ring.

  • Deprotection and Derivatization: Removal of any protecting groups and subsequent derivatization at the lactam nitrogen to introduce diverse substituents.

In Vitro Anticancer Activity Assays

MTT Assay for Cytotoxicity Screening:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and can be used to determine the cytotoxic effects of the synthesized compounds.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a novel template for the design of anticancer agents. While direct experimental data on its SAR is currently lacking, a comparative analysis with structurally related and biologically validated spirocyclic compounds, such as spirooxindoles and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, provides a strong rationale for its investigation. The proposed SAR exploration, focusing on systematic modifications at key positions of the scaffold, coupled with robust synthetic and biological evaluation protocols, will be instrumental in unlocking the therapeutic potential of this intriguing class of molecules. Future work should focus on the synthesis of a focused library of this compound derivatives and their evaluation in a panel of cancer cell lines to establish initial SAR trends and identify lead compounds for further optimization.

References

  • This compound. PubChem. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. National Institutes of Health. [Link]

  • 8-oxa-5-azaspiro[3.5]nonane. PubChemLite. [Link]

  • Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. Iraqi Journal of Bioscience and Biomedical. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health. [Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [Link]

  • Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. PubMed. [Link]

  • Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. ResearchGate. [Link]

  • Bioactive natural and unnatural spiro-oxindole‒heterocycles. ResearchGate. [Link]

  • 8-oxa-5-azaspiro[3.5]nonane hemioxalate. Cenmed Enterprises. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. MDPI. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Oxa-5-azaspiro[3.5]nonan-6-one (CAS Number: 1785379-16-9). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide a clear, step-by-step protocol for the safe disposal of this spiro compound, grounded in established safety principles and regulatory guidelines.

Disclaimer: The information provided herein is based on general principles of chemical safety and hazardous waste management. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, the disposal procedures are conservatively based on the hazard profile of structurally similar compounds. It is imperative to always consult the SDS provided by the supplier for specific handling and disposal instructions.

Hazard Assessment and Profile

Potential hazards may include:

  • Organ toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

  • Aquatic toxicity: May be very toxic to aquatic life with long-lasting effects.[3]

  • Skin sensitization: May cause an allergic skin reaction.[3]

  • Carcinogenicity and Reproductive Toxicity: May be suspected of causing cancer and damaging fertility or the unborn child.[3]

Given these potential risks, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [4] All waste containing this compound must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[5][6]

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to prevent exposure.[7] This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling large quantities.

Spill Management

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Clean: Wearing appropriate PPE, clean the spill area.

  • Dispose: All materials used to clean the spill (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the proper collection and disposal of this compound waste. This protocol is designed to comply with general OSHA and EPA hazardous waste regulations.[9][10]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[8]

  • The container must have a secure, leak-proof screw-top cap.[4]

  • Ensure the container is clean and free of any other chemical residues before use.

Step 2: Label the Waste Container

  • As soon as you begin collecting waste, affix a hazardous waste label from your institution's EHS office to the container.[4]

  • Fill out the label completely and accurately. This includes:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration or percentage of each chemical constituent in the waste stream.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Collect the Waste

  • Carefully transfer the waste into the labeled container.

  • Do not fill the container to more than 75% capacity to allow for vapor expansion.[8]

  • Keep the container closed at all times except when adding waste.[4]

Step 4: Store the Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA should be in a well-ventilated area, away from ignition sources, and segregated from incompatible materials.[6]

  • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[4]

Step 5: Request a Waste Pickup

  • Once the container is full (or if the experiment is complete), submit a request for a hazardous waste pickup through your institution's EHS office.[5]

Summary of Waste Container and Labeling Requirements
RequirementSpecificationRationale
Container Material Chemically compatible (e.g., HDPE, Glass)Prevents degradation of the container and potential leaks.
Container Lid Secure, leak-proof screw-top capPrevents spills and the release of vapors.
Container Condition Clean, dry, and in good conditionAvoids unwanted chemical reactions and ensures the integrity of the container.
Labeling EHS-provided hazardous waste label, fully completed with full chemical names and concentrationsEnsures proper identification for safe handling, storage, and disposal, as required by regulations.[6]
Storage In a designated Satellite Accumulation Area with secondary containment, segregated from incompatible materials.[6]Minimizes the risk of spills, fires, or dangerous reactions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) haz_assess Hazard Assessment: Consult Supplier SDS start->haz_assess sds_avail SDS Available? haz_assess->sds_avail follow_sds Follow Specific Disposal Instructions in SDS sds_avail->follow_sds Yes no_sds Treat as Hazardous Waste (Conservative Approach) sds_avail->no_sds No ppe Wear Appropriate PPE follow_sds->ppe no_sds->ppe collect_waste Collect in a Labeled, Compatible Container ppe->collect_waste storage Store in SAA with Secondary Containment collect_waste->storage pickup Request EHS Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc.
  • eMolecules. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Facilities Management. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
  • AK Scientific, Inc. (n.d.). This compound, min 97%, 250 mg.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Oakland University. (2025-2026). EHSO Manual. Retrieved from Oakland University Environmental Health and Safety.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.

Sources

Navigating the Uncharted: A Guide to Safely Handling 8-Oxa-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in molecular discovery, the introduction of novel compounds like 8-Oxa-5-azaspiro[3.5]nonan-6-one presents both exciting opportunities and inherent responsibilities. While comprehensive safety data for every new chemical entity is not always immediately available, a deep-rooted commitment to safety, grounded in established principles of laboratory practice, is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1785379-16-9), empowering you to proceed with confidence and caution.[1][2][3]

Hazard Assessment: Proceed with Precaution

The molecular structure of this compound, containing both lactam and ether functionalities within a spirocyclic system, suggests potential for biological activity and, consequently, the need for careful handling. While specific hazards are unconfirmed, related chemical structures can exhibit properties such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] Therefore, a conservative approach is essential.

Key Data Summary

PropertyValueSource
Chemical Name This compound[1][2][5]
CAS Number 1785379-16-9[1][2][3]
Molecular Formula C7H11NO2[1][2][5]
Molecular Weight 141.17 g/mol [1][2][5]
Known Hazards Data not available. Treat as potentially hazardous.N/A

Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown hazard profile, a comprehensive PPE strategy is non-negotiable. This is not merely a checklist; it is a system designed to minimize all potential routes of exposure.

Foundational Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, to protect skin and clothing from splashes.[6]

  • Closed-Toe Shoes: Footwear that completely covers the foot is mandatory to protect against spills.[6][7]

Barrier Protection
  • Gloves: Due to the lack of specific chemical resistance data, double-gloving with nitrile gloves is recommended.[7] Gloves should be inspected for integrity before each use and changed immediately upon known or suspected contact with the compound.[7][8] For tasks with a higher risk of splashes, consider a more robust glove material like neoprene.

  • Eye and Face Protection: Chemical splash goggles are required.[6][9] For any procedure with a risk of splashing or aerosol generation, a face shield worn over safety goggles is mandatory.[6][7]

Respiratory Protection

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not sufficient to prevent inhalation of dust or aerosols, a respirator may be necessary.[7][11]

PPE Selection Workflow

PPE_Workflow Start Assess Task Hazard LowHazard Low potential for splash or aerosol generation Start->LowHazard HighHazard High potential for splash or aerosol generation Start->HighHazard BasePPE Standard Lab Coat Closed-Toe Shoes LowHazard->BasePPE HighHazard->BasePPE FaceShield Face Shield over Goggles HighHazard->FaceShield Gloves Double Nitrile Gloves BasePPE->Gloves Goggles Chemical Splash Goggles Gloves->Goggles FumeHood Work in Fume Hood Goggles->FumeHood Mandatory for all handling FaceShield->FumeHood

Caption: PPE selection based on task-specific hazards.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is crucial for minimizing risk.

Preparation
  • Designated Area: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and reaction vessels, are clean and readily accessible within the fume hood.

  • Spill Kit: Confirm that a spill kit containing appropriate absorbent materials is readily available.

Handling
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper within the fume hood to minimize the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate: If the spill is large or you feel unsafe, evacuate the immediate area and alert your supervisor.

  • Contain: For small spills within the fume hood, use an appropriate absorbent material to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the affected area.

  • Dispose: All materials used to clean the spill should be treated as hazardous waste and disposed of accordingly.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of any chemical.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including weigh papers, gloves, and absorbent materials, should be placed in a designated, labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for organic liquid waste.[10] Do not pour any amount down the drain.[10][13]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Container Management
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13]

  • Compatibility: Ensure that the waste container is compatible with the waste it holds.[13]

  • Closure: Keep waste containers closed except when adding waste.[13]

Disposal_Workflow Start Waste Generation Solid Solid Waste (Gloves, Weigh Paper) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Sharps Contaminated Sharps Start->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Designated Sharps Container Sharps->SharpsContainer Collection Professional Waste Collection SolidContainer->Collection LiquidContainer->Collection SharpsContainer->Collection

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Oxa-5-azaspiro[3.5]nonan-6-one
Reactant of Route 2
Reactant of Route 2
8-Oxa-5-azaspiro[3.5]nonan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.